Isobutyl 3,5-diamino-4-chlorobenzoate
Description
The exact mass of the compound Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpropyl 3,5-diamino-4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-6(2)5-16-11(15)7-3-8(13)10(12)9(14)4-7/h3-4,6H,5,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUIRIRTZCOEMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC(=C(C(=C1)N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067735 | |
| Record name | Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32961-44-7 | |
| Record name | Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32961-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032961447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl 4-chloro-3,5-diaminobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Isobutyl 3,5-diamino-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of Isobutyl 3,5-diamino-4-chlorobenzoate, a key aromatic diamine utilized primarily as a crosslinking agent in the production of high-performance polyurethane elastomers. This document collates available data on its molecular structure, physicochemical properties, synthesis, and thermal stability. Detailed experimental protocols for its synthesis and analysis are also presented. While the primary application of this compound is in materials science, this guide also touches upon its potential, though less explored, biological activities.
Chemical Identity and Structure
This compound is systematically named 2-methylpropyl 3,5-diamino-4-chlorobenzoate. It is also known by various synonyms including 4-Chloro-3,5-diaminobenzoic acid isobutyl ester and trade names such as Addolink 1604 and Baytec XL 1604.[1][2][3] Its chemical structure consists of a benzoate core substituted with two amino groups at positions 3 and 5, a chlorine atom at position 4, and an isobutyl ester group.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-methylpropyl 3,5-diamino-4-chlorobenzoate[3] |
| CAS Number | 32961-44-7[1] |
| Molecular Formula | C₁₁H₁₅ClN₂O₂[1] |
| Molecular Weight | 242.70 g/mol [4] |
| Canonical SMILES | CC(C)COC(=O)C1=CC(=C(C(=C1)N)Cl)N[1] |
| InChI Key | KHUIRIRTZCOEMK-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in polymer chemistry and for predicting its behavior in various chemical environments.
Table 2: Physicochemical Data
| Property | Value | Reference |
| Appearance | Yellow to brown powder or brown lump | [1][2] |
| Melting Point | 86-90 °C | [5] |
| Boiling Point (Predicted) | 390.1 ± 37.0 °C at 760 mmHg | [5] |
| Density (Predicted) | 1.252 ± 0.06 g/cm³ | [6] |
| Flash Point | 189.7 °C | [2] |
| pKa (Predicted) | 1.75 ± 0.10 | [1] |
| LogP (Predicted) | 2.7 - 2.8 | [2][4] |
Solubility Profile
This compound exhibits a range of solubilities in different solvents, which is a critical consideration for its use in formulations.
Table 3: Qualitative Solubility
| Solvent | Solubility |
| Ethanol | High[1] |
| Methanol | High[1] |
| Dimethyl Sulfoxide (DMSO) | High[1] |
| Acetone | Moderate[1] |
| Dichloromethane | Moderate[1] |
| Hexane | Low[1] |
| Toluene | Low[1] |
| Water | Insoluble[7] |
Synthesis
An industrial synthesis of this compound typically involves a multi-step process starting from 4-chlorobenzoic acid.[7] A common laboratory-scale synthesis involves the reduction of an isobutyl 3,5-dinitro-4-chlorobenzoate precursor.[5]
Synthesis Workflow
Caption: General synthesis workflow for this compound.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is based on the reduction of Isobutyl 3,5-dinitro-4-chlorobenzoate.[5]
Materials:
-
Isobutyl 3,5-dinitro-4-chlorobenzoate (20 g)
-
Ethanol (100 ml)
-
Raney Nickel (4 g)
-
Morpholine (1 g)
-
Autoclave
-
Nitrogen gas
-
Hydrogen gas
-
Filtration apparatus
-
Rotary evaporator
-
Refrigerator
Procedure:
-
Add Isobutyl 3,5-dinitro-4-chlorobenzoate, Raney Nickel, ethanol, and morpholine to an autoclave.
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas at 0.2-0.3 MPa. Repeat this cycle three times.
-
Pressurize the autoclave with hydrogen to 3.0 MPa and heat to 90-100°C.
-
Maintain this temperature, replenishing hydrogen to 3.0 MPa as the pressure drops to 2.0 MPa.
-
Continue the reaction for 1.5 hours, or until hydrogen uptake ceases.
-
Stop heating and allow the autoclave to cool.
-
Filter the reaction mixture to recover the Raney Nickel catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator until a viscous residue is obtained.
-
Induce crystallization by placing the residue in a refrigerator.
-
Isolate the crystalline product by filtration. The expected yield is approximately 92%.[5]
Spectral Data
Thermal Properties
This compound exhibits good thermal stability, which is a key property for its application in high-temperature curing processes for polyurethanes.
Table 4: Thermal Stability Data
| Property | Value | Reference |
| Melting Point | 86-90 °C | [5] |
| Decomposition Onset (Analogous Compounds) | > 250 °C | [1] |
Expected Thermal Analysis Behavior
-
Differential Scanning Calorimetry (DSC): A DSC thermogram would be expected to show a sharp endothermic peak corresponding to the melting point in the range of 86-90 °C. The shape and onset of this peak would provide information on the purity and crystalline nature of the compound.
-
Thermogravimetric Analysis (TGA): A TGA curve would likely show thermal stability up to approximately 250 °C, after which a significant weight loss would be observed, indicating thermal decomposition.[1] The profile of the weight loss curve can provide insights into the decomposition mechanism.
Applications in Polymer Chemistry
The primary industrial application of this compound is as a crosslinking agent, or curative, for polyurethane elastomers.[1] The two primary amino groups on the aromatic ring react with isocyanate groups of a polyurethane prepolymer, leading to the formation of a crosslinked polymer network.
Curing Mechanism Workflow
Caption: Curing of polyurethane prepolymer with this compound.
The steric hindrance provided by the isobutyl group and the electronic effects of the chlorine atom modulate the reactivity of the amino groups, which can result in a longer pot life and controlled curing kinetics compared to other aromatic diamine crosslinkers. This allows for better processing and handling in industrial applications. The resulting polyurethane elastomers often exhibit enhanced mechanical properties.
Potential Biological Activity
While the primary focus of research on this compound has been its application in materials science, some studies have suggested potential biological activities.
It has been investigated for its potential antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[1] Additionally, some research suggests potential antifungal activity against strains like Aspergillus niger and Candida albicans.[1] However, detailed studies including minimum inhibitory concentration (MIC) values and mechanisms of action are not widely reported in the scientific literature. There is also limited suggestion of potential herbicidal properties.[1]
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
A standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard and dilute it to the appropriate final concentration in MHB.
-
Add the standardized bacterial suspension to each well of the microtiter plate.
-
Include positive (bacteria in broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Safety and Handling
Detailed toxicological data for this compound is not extensively available. As with other aromatic amines and chlorinated compounds, it should be handled with appropriate safety precautions. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[1]
Conclusion
This compound is a specialty chemical with well-established applications in the polyurethane industry. Its chemical properties, particularly its thermal stability and reactivity profile, make it a valuable crosslinking agent for producing high-performance elastomers. While there are indications of potential biological activity, this area remains largely unexplored and presents an opportunity for future research. This technical guide provides a foundational understanding of the key chemical properties of this compound to support its use in both materials science and for the preliminary exploration of its potential in other scientific domains.
References
- 1. Buy this compound | 32961-44-7 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. pschemicals.com [pschemicals.com]
- 4. Benzoic acid, 3,5-diamino-4-chloro-, butyl ester | C11H15ClN2O2 | CID 3084777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isobutyl 3,5-diamino-4-chloro benzoate CAS#: 32961-44-7 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. CN1415598A - Method for industrialized synthesizing 3,5 diamido-4-chlorobenzoic acid isobutyl alcohl - Google Patents [patents.google.com]
- 8. Isobutyl 3,5-diamino-4-chloro benzoate(32961-44-7) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to Isobutyl 3,5-diamino-4-chlorobenzoate (CAS: 32961-44-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutyl 3,5-diamino-4-chlorobenzoate, with the CAS number 32961-44-7, is an aromatic diamine primarily recognized for its role as a crosslinking agent in the production of high-performance polyurethane elastomers.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and known biological activities. While the compound has been investigated for its potential antibacterial, antifungal, and herbicidal properties, this document also highlights the existing gaps in the scientific literature, particularly concerning its mechanism of action, detailed pharmacological data, and comprehensive toxicological profile.[1] The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development and material science.
Physicochemical Properties
This compound is a yellow to brown powder or crystalline solid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | |
| Molecular Weight | 242.70 g/mol | |
| Melting Point | 83 - 91 °C | [1] |
| Boiling Point (Predicted) | 390.1 ± 37.0 °C | [1] |
| Density (Predicted) | 1.252 ± 0.06 g/cm³ | [1] |
| Flash Point | 193.9 °C | |
| Water Content | max. 0.15% | |
| Appearance | Yellow to brown powder | [1] |
| Solubility | High solubility in Ethanol, Methanol, and DMSO. | [1] |
Synthesis
The synthesis of this compound can be achieved through a multi-step process, with industrial-scale production protocols available. A general laboratory-adaptable synthesis workflow is outlined below.
Experimental Workflow: Synthesis of this compound
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol (Adapted from Industrial Synthesis)
Materials:
-
p-Chlorobenzoic acid
-
Nitric acid (98%)
-
Sulfuric acid (98%)
-
Isobutanol
-
Iron powder
-
Glacial acetic acid
-
Sodium carbonate
-
Ethanol
-
Water
Procedure:
Step 1: Nitration of p-Chlorobenzoic Acid
-
In a suitable reaction vessel, carefully add sulfuric acid.
-
While stirring and maintaining the temperature, gradually add p-chlorobenzoic acid.
-
Slowly add nitric acid to the mixture, ensuring the temperature is controlled.
-
After the addition is complete, the reaction mixture is heated and maintained at an elevated temperature for several hours to ensure the completion of the nitration reaction.
-
The reaction mixture is then cooled and poured into cold water to precipitate the 3,5-dinitro-4-chlorobenzoic acid.
-
The precipitate is filtered, washed with water, and dried.
Step 2: Esterification
-
The dried 3,5-dinitro-4-chlorobenzoic acid is mixed with isobutanol and a catalytic amount of sulfuric acid.
-
The mixture is heated under reflux for several hours.
-
After cooling, the excess isobutanol can be removed under reduced pressure.
-
The resulting crude isobutyl 3,5-dinitro-4-chlorobenzoate is then used in the next step.
Step 3: Reduction
-
A mixture of isobutanol, glacial acetic acid, and water is prepared in a reaction vessel.
-
Iron powder is added to this mixture with stirring, and the temperature is raised.
-
The isobutyl 3,5-dinitro-4-chlorobenzoate from the previous step is then added portion-wise, controlling the reaction temperature.
-
The reaction is monitored until completion.
-
The pH of the reaction mixture is adjusted to 7-8 with a sodium carbonate solution.
Step 4: Purification
-
The reaction mixture is filtered to remove the iron sludge.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified by crystallization from a suitable solvent system (e.g., ethanol-water) to yield pure this compound.
Spectral Data
Industrial Applications
The primary application of this compound is as a curing agent, also known as a chain extender, in the production of polyurethane (PU) elastomers. Its use offers several advantages, including an extended pot life, which allows for better processing of large parts, and enhanced mechanical properties of the final elastomer, such as increased hardness, tear strength, tensile strength, and elongation at break. It is often used in combination with prepolymers for manufacturing high-quality heat-curing polyurethane elastomers.
Logical Relationship in Polyurethane Curing
Caption: Role of the compound as a curing agent in polyurethane production.
Biological Activity
This compound has been reported to possess antibacterial, antifungal, and herbicidal properties. However, detailed studies with quantitative data for this specific compound are limited in the publicly accessible scientific literature. Much of the available information is based on the activity of related substituted benzoic acid and aniline derivatives.
Antibacterial Activity
Studies have suggested that this compound exhibits activity against a range of Gram-positive and Gram-negative bacteria.[1] The mechanism of action for diaminobenzoate compounds in bacteria is not fully elucidated but may involve the inhibition of essential metabolic pathways. For instance, aminobenzoic acid derivatives are known to interfere with folate synthesis in some bacteria.
Antifungal Activity
The compound has also been investigated for its potential antifungal activity.[1] The proposed mechanism for the antifungal action of benzoic acid derivatives often involves the disruption of the fungal cell membrane and the inhibition of key enzymes. For example, some benzoic acid derivatives are known to inhibit enzymes involved in ergosterol biosynthesis, a critical component of the fungal cell membrane.
Herbicidal Activity
Limited research indicates potential herbicidal properties for this compound.[1] The mechanism of action for herbicidal substituted benzoates can vary, but they often act by disrupting plant growth processes, such as hormone transport or photosynthesis.
Toxicology
There is a significant lack of specific toxicological data for this compound in the available literature. As an aromatic amine, it should be handled with caution, as this class of compounds can be associated with skin and eye irritation, respiratory tract irritation, and potential for more severe health effects with prolonged exposure.[1] General handling precautions for aromatic amines should be strictly followed.
Future Research Directions
The existing data on this compound primarily focuses on its industrial application as a polyurethane curing agent. To unlock its potential in the pharmaceutical or agrochemical sectors, further research is imperative in the following areas:
-
Quantitative Biological Activity: Detailed studies to determine the minimum inhibitory concentrations (MICs) against a broad spectrum of bacterial and fungal pathogens are needed.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways affected by this compound is crucial for its development as a therapeutic or agrochemical agent.
-
Toxicology: A comprehensive toxicological profile, including acute and chronic toxicity studies, mutagenicity, and carcinogenicity assays, is essential to assess its safety.
-
Pharmacokinetics: In vivo studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound are necessary for any potential therapeutic applications.
Conclusion
This compound is a well-established industrial chemical with significant utility in the polymer industry. While preliminary investigations suggest a spectrum of biological activities, the lack of in-depth pharmacological and toxicological data currently limits its consideration for applications in drug development or as an agrochemical. This guide provides a summary of the current knowledge and underscores the need for further scientific inquiry to fully characterize the properties and potential applications of this molecule.
References
physical characteristics of Isobutyl 3,5-diamino-4-chlorobenzoate
An In-depth Technical Guide to the Physical and Chemical Characteristics of Isobutyl 3,5-diamino-4-chlorobenzoate
Introduction
This compound, also identified by CAS Number 32961-44-7, is a specialized aromatic diamine.[1] It is commonly known by trade names such as Addolink 1604 and Baytec XL 1604.[1] This compound primarily serves as a chain extender and crosslinking agent in the synthesis of high-quality polyurethane (PU) elastomers.[1] Its chemical structure, featuring a benzoate core with two amino groups and a chlorine atom, allows for controlled curing kinetics, which is highly advantageous in industrial applications requiring precise processing windows. This guide provides a comprehensive overview of its physical properties, experimental protocols for its synthesis, and its functional role in polymer chemistry.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are summarized below. The compound typically appears as a yellow to brown or gray to dark gray crystalline powder or solid particulate.[1][2]
| Property | Value | Source(s) |
| CAS Number | 32961-44-7 | [1][2] |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1][3] |
| Molecular Weight | 242.7 g/mol | [1][3] |
| Appearance | Yellow to brown powder; Gray to dark gray solid | [1][2] |
| Melting Point | 83 - 91 °C (lit. range: 86 - 90 °C) | [1][2][4][5] |
| Boiling Point | 390.1 ± 37.0 °C (Predicted) | [1][2] |
| Density | 1.252 ± 0.06 g/cm³ (Predicted) | [1][2] |
| pKa | 1.75 ± 0.10 (Predicted) | [1][2] |
| Storage Conditions | Room temperature, dry, under inert gas (2–8 °C) | [2][4] |
Solubility and Thermal Stability
Solubility
Experimental data indicates that this compound exhibits good solubility in polar organic solvents. It is highly soluble in:
-
Ethanol
-
Methanol
-
Dimethyl sulfoxide (DMSO)[1]
The solubility in alcohols like ethanol and methanol is attributed to the potential for hydrogen bonding with the compound's amino groups.[1]
Thermal Stability
The compound demonstrates considerable thermal stability. Its melting point range of 86-90°C suggests a stable crystalline structure.[1][2] The predicted boiling point of approximately 390°C further indicates substantial thermal endurance before decomposition.[1][2] This high thermal stability makes it a suitable component for applications that involve processing at elevated temperatures.
Experimental Protocols
Synthesis via Catalytic Hydrogenation
A common laboratory-scale synthesis involves the reduction of an isobutyl 3,5-dinitro-4-chlorobenzoate precursor.
Materials:
-
Isobutyl 3,5-dinitro-4-chlorobenzoate (20 g)
-
Ethanol (100 ml)
-
Raney Nickel (4 g)
-
Morpholine (1 g)
-
High-pressure autoclave
-
Hydrogen gas
-
Nitrogen gas
Procedure:
-
The autoclave is charged with isobutyl 3,5-dinitro-4-chlorobenzoate, Raney nickel, ethanol, and morpholine.[2]
-
The vessel is sealed and purged by alternately pressurizing with nitrogen (to 0.2-0.3 MPa) and venting, repeating the cycle three times. The same purging process is then repeated with hydrogen gas.[2]
-
The autoclave is pressurized with hydrogen to 3.0 MPa and heated to a temperature of 90-100°C.[2]
-
This temperature is maintained. As the reaction consumes hydrogen, the pressure will drop. When the pressure falls to 2.0 MPa, it is replenished with hydrogen back to 3.0 MPa.[2]
-
The reaction is continued for approximately 1.5 hours, maintaining the pressure between 2.0-3.0 MPa, until hydrogen absorption ceases.[2]
-
The autoclave is then cooled, and the pressure is vented.
-
The reaction mixture is filtered to recover the Raney nickel catalyst.[2]
-
The filtrate is concentrated under reduced pressure until it becomes a viscous liquid.[2]
-
The concentrated product is crystallized by cooling in a refrigerator to yield this compound. This process has a reported yield of 92%.[2]
Industrial Synthesis Pathway
An alternative industrial-scale process involves a multi-step synthesis starting from chlorobenzoic acid.[6] This method is designed for cost-effectiveness and safety.[6]
Caption: Industrial synthesis workflow for this compound.
Applications and Functional Pathways
The primary application of this compound is as a curing agent in polyurethane systems. In this role, it acts as a chain extender, reacting with diisocyanate prepolymers. The two amino groups (-NH₂) on the molecule react with isocyanate groups (-NCO), forming urea linkages and extending the polymer chains. This crosslinking process builds the three-dimensional network that gives the final polyurethane elastomer its desired mechanical properties, such as durability and elasticity.
The compound is particularly valued for providing a longer pot life (casting time) compared to other amine-based crosslinking agents, which allows for more controlled and manageable processing in large-scale manufacturing.
Additionally, it is used as an intermediate in the synthesis of pharmaceuticals, particularly for active ingredients in dermatological treatments that may possess anti-inflammatory properties.[4] Limited research also suggests potential antibacterial, antifungal, and herbicidal activities.[1]
References
- 1. Buy this compound | 32961-44-7 [smolecule.com]
- 2. Isobutyl 3,5-diamino-4-chloro benzoate CAS#: 32961-44-7 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound [myskinrecipes.com]
- 5. Isobutyl 3,5-diamino-4-chloro benzoate | 32961-44-7 [chemicalbook.com]
- 6. CN1415598A - Method for industrialized synthesizing 3,5 diamido-4-chlorobenzoic acid isobutyl alcohl - Google Patents [patents.google.com]
An In-depth Technical Guide to Isobutyl 3,5-diamino-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutyl 3,5-diamino-4-chlorobenzoate is an aromatic diamine with significant potential in both industrial and therapeutic applications. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential biological significance. Detailed experimental protocols for its industrial synthesis are provided, along with a summary of its known characteristics in clearly structured tables. Furthermore, this guide explores the compound's relevance to cancer research by detailing the epidermal growth factor receptor (EGFR)-mediated extrinsic apoptosis pathway, a target for similar molecular structures.
Molecular Structure and Identification
This compound, also known by its IUPAC name 2-methylpropyl 3,5-diamino-4-chlorobenzoate, is a substituted aromatic compound. Its core structure consists of a benzoate ring with two amino groups at positions 3 and 5, a chlorine atom at position 4, and an isobutyl ester group.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2-methylpropyl 3,5-diamino-4-chlorobenzoate |
| CAS Number | 32961-44-7 |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ |
| Molecular Weight | 242.7 g/mol |
| SMILES | CC(C)COC(=O)C1=CC(=C(C(=C1)N)Cl)N |
| InChI Key | KHUIRIRTZCOEMK-UHFFFAOYSA-N |
Physicochemical Properties
The compound is typically a brown crystalline powder.[1] Its physical and chemical properties are summarized in the table below.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Brown crystalline powder | [1] |
| Melting Point | 86-90 °C | [2] |
| Boiling Point (Predicted) | 390.1 ± 37.0 °C | [2] |
| Density (Predicted) | 1.252 ± 0.06 g/cm³ | [2] |
| Water Solubility | Insoluble | [1] |
| Solubility | Soluble in alcohol, ether, tetrachloromethane, dichloromethane | [1] |
Synthesis of this compound
An industrial process for the synthesis of this compound involves a three-step process: nitration of chlorobenzoic acid, followed by esterification and subsequent reduction.[1]
Experimental Protocol: Industrial Synthesis
Step 1: Nitration
-
Reactants:
-
Chlorobenzoic acid
-
Nitric acid
-
Sulfuric acid (catalyst)
-
-
Procedure:
-
Under the catalysis of sulfuric acid, react chlorobenzoic acid with nitric acid.
-
This reaction yields 3,5-dinitrobenzene-4-chloro-benzoic acid.
-
Step 2: Esterification
-
Reactants:
-
3,5-dinitrobenzene-4-chloro-benzoic acid
-
Isobutanol
-
Sulfuric acid (catalyst)
-
-
Procedure:
-
In the presence of sulfuric acid, react 3,5-dinitrobenzene-4-chloro-benzoic acid with isobutanol.
-
This step produces 3,5-dinitrobenzene-4-chloro-benzoic acid isobutyl ester.
-
Step 3: Reduction
-
Reactants:
-
3,5-dinitrobenzene-4-chloro-benzoic acid isobutyl ester
-
-
Procedure:
-
Reduce the dinitro compound to obtain the final product, this compound.
-
Step 4: Purification
-
Procedure:
-
The crude product is then subjected to baking and pulverization to obtain a purified crystalline powder.[1]
-
Spectroscopic Data
Table 3: Expected Spectroscopic Characteristics
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons, the amino group protons, and the protons of the isobutyl group (methine, methylene, and methyl protons). |
| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the isobutyl group. |
| FT-IR | Characteristic absorption bands for N-H stretching of the amino groups, C=O stretching of the ester, C-N stretching, and C-Cl stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (242.7 g/mol ). |
Biological Significance and Potential Applications
While this compound is primarily used as a crosslinking agent in the production of polyurethane elastomers, its structural motifs suggest potential for biological activity.[3] Derivatives of 4-amino-3-chlorobenzoate esters have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Inhibition of EGFR can trigger the extrinsic pathway of apoptosis, leading to programmed cell death in cancer cells.
EGFR-Mediated Extrinsic Apoptosis Pathway
The diagram below illustrates the signaling cascade initiated by the inhibition of EGFR, leading to apoptosis.
Caption: EGFR Inhibition Induced Apoptosis.
Experimental Workflows
The synthesis of this compound follows a well-defined workflow, as outlined in the experimental protocol. The logical progression of this synthesis is depicted in the following diagram.
Caption: Synthesis Workflow.
Conclusion
This compound is a compound with established industrial applications and intriguing potential in the field of drug development. Its synthesis is well-documented, allowing for its production for further research. The structural similarity of its derivatives to known EGFR inhibitors highlights a promising avenue for the development of novel anticancer agents. Further investigation into its biological activity and the acquisition of detailed spectroscopic data are warranted to fully elucidate its properties and potential therapeutic applications.
References
Spectroscopic Profile of Isobutyl 3,5-diamino-4-chlorobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Isobutyl 3,5-diamino-4-chlorobenzoate (CAS No. 32961-44-7). Due to the limited availability of public experimental spectra, this document presents a detailed, theoretically-derived spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.
Chemical Structure and Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of the molecule's functional groups and their expected electronic environments.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 2H | Ar-H |
| ~4.5 | br s | 4H | -NH₂ |
| ~4.0 | d | 2H | -O-CH₂ -CH- |
| ~2.0 | m | 1H | -CH₂-CH -(CH₃)₂ |
| ~1.0 | d | 6H | -CH-(CH₃ )₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C =O (Ester) |
| ~145 | C -NH₂ |
| ~128 | C -Cl |
| ~120 | Ar-C H |
| ~118 | C -COO |
| ~71 | -O-C H₂- |
| ~28 | -C H-(CH₃)₂ |
| ~19 | -C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Strong, Broad | N-H Stretch (Amino) |
| 2960-2870 | Medium | C-H Stretch (Alkyl) |
| 1720-1700 | Strong | C=O Stretch (Ester) |
| 1620-1580 | Medium | N-H Bend (Amino) |
| 1600-1450 | Medium | C=C Stretch (Aromatic) |
| 1300-1200 | Strong | C-O Stretch (Ester) |
| 800-700 | Strong | C-Cl Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 242/244 | 100 / 33 | [M]⁺ / [M+2]⁺ (isotopic pattern for Cl) |
| 186/188 | 60 / 20 | [M - C₄H₈]⁺ |
| 155 | 40 | [M - C₄H₉O₂]⁺ |
| 57 | 80 | [C₄H₉]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data described above. These protocols are based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Common techniques include:
-
Electron Ionization (EI): For volatile and thermally stable compounds.
-
Electrospray Ionization (ESI): For less volatile or thermally labile compounds.
-
-
Instrumentation: Utilize a mass spectrometer capable of high resolution and accurate mass measurements (e.g., a Time-of-Flight (TOF) or Orbitrap mass analyzer).
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
For high-resolution mass spectrometry (HRMS), calibrate the instrument to ensure high mass accuracy for elemental composition determination.
-
Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.
References
solubility profile of Isobutyl 3,5-diamino-4-chlorobenzoate in organic solvents
An In-depth Technical Guide on the Solubility Profile of Isobutyl 3,5-diamino-4-chlorobenzoate in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a compound often utilized as a crosslinking agent in the synthesis of polyurethanes.[1] While primarily applied in materials science, understanding its solubility in organic solvents is crucial for its handling, formulation, and in process chemistry. This document summarizes its qualitative solubility, outlines a detailed experimental protocol for quantitative solubility determination, and provides a visual representation of the experimental workflow.
Physicochemical Properties
This compound (CAS No. 32961-44-7) is an aromatic diamine with the molecular formula C₁₁H₁₅ClN₂O₂ and a molecular weight of 242.7 g/mol .[2][3] It typically appears as a brown crystalline powder.[4][5] The presence of amino groups and the ester functionality contribute to its polarity and potential for hydrogen bonding, influencing its solubility in various organic media.[1]
Solubility Profile
Currently, publicly available quantitative solubility data for this compound is limited. However, based on experimental observations and structural analysis, a qualitative solubility profile has been established. The compound's solubility can be categorized as follows:
| Solubility Classification | Organic Solvents | Rationale |
| High Solubility | Ethanol, Methanol, Dimethyl Sulfoxide (DMSO) | These polar protic and aprotic solvents can effectively engage in hydrogen bonding with the amino groups of the compound.[1] |
| Moderate Solubility | Acetone, Dichloromethane, Tetrahydrofuran (THF), Ether | These solvents have moderate polarity and can partially dissolve the compound.[1][4] |
| Insoluble | Water | The hydrophobic isobutyl group and the aromatic ring likely outweigh the hydrophilic contributions of the amino and ester groups.[4] |
Experimental Protocol for Solubility Determination: Equilibrium Shake-Flask Method
For a precise quantitative determination of the solubility of this compound, the equilibrium shake-flask method is a reliable and widely accepted technique.[6] The following protocol is a detailed methodology adapted for this specific compound.
1. Materials and Equipment:
-
This compound (solid, pure form)
-
Selected organic solvents (e.g., ethanol, methanol, DMSO, acetone, dichloromethane, THF)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, visually confirm the presence of excess solid in each vial.
-
Allow the vials to stand undisturbed for a short period to let the solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solid particles.
-
Dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the standard solutions and the diluted sample solutions using a validated HPLC or UV-Vis spectrophotometric method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original solubility of this compound in the solvent by accounting for the dilution factor.
-
3. Data Reporting:
- Solubility should be reported in units such as g/L, mg/mL, or mol/L.
- The temperature at which the solubility was determined must be specified.
- The experiment should be performed in triplicate to ensure the reliability of the results.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the equilibrium shake-flask method for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound remains to be extensively published, its qualitative solubility profile indicates good solubility in polar organic solvents. For researchers and professionals requiring precise solubility values, the detailed shake-flask protocol provided in this guide offers a robust methodology. The accompanying workflow diagram provides a clear visual aid for the experimental process. Accurate solubility data is fundamental for optimizing reaction conditions, developing formulations, and ensuring the efficient application of this compound in its various industrial uses.
References
A Comprehensive Technical Guide to the Thermal Stability and Degradation of Isobutyl 3,5-diamino-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the thermal stability and potential degradation pathways of Isobutyl 3,5-diamino-4-chlorobenzoate. Drawing from available data on analogous compounds and established principles of organic chemistry, this document outlines the expected thermal behavior, potential degradation products, and recommended analytical methodologies for its characterization. This guide is intended to serve as a valuable resource for professionals in research and development, particularly in the pharmaceutical and polymer industries, where understanding the thermal properties of chemical entities is critical for process development, formulation, and stability assessment.
Introduction
This compound is an aromatic diamine derivative with applications as a crosslinking agent and in the synthesis of various organic molecules.[1][2] Its chemical structure, featuring amino groups, a chlorinated aromatic ring, and an isobutyl ester, dictates its reactivity and stability under various conditions, including thermal stress. A thorough understanding of its thermal properties is essential for ensuring its safe handling, optimizing its use in high-temperature applications, and predicting its long-term stability.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [3][4] |
| Molecular Weight | 242.7 g/mol | [3][5] |
| Appearance | Yellow to brown powder | [1] |
| Melting Point | 83 - 91 °C | [1] |
| Predicted Boiling Point | 390.1 ± 37.0 °C | [1] |
| Density | 1.252 ± 0.06 g/cm³ | [1] |
| Storage Conditions | Store at 10°C - 25°C in a well-closed container. | [5] |
Thermal Stability and Analysis
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique for assessing thermal stability by measuring the change in mass of a sample as a function of temperature. The expected TGA profile for this compound would likely show an initial stable region followed by one or more mass loss steps corresponding to its decomposition.
Table 2: Predicted Thermogravimetric Analysis Data for this compound (Estimated based on analogous compounds)
| Parameter | Predicted Value |
| Onset of Decomposition (Tonset) | > 250 °C |
| Temperature of Maximum Decomposition Rate (Tmax) | 280 - 350 °C |
| Final Residue at 600 °C (in inert atmosphere) | < 10% |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, providing information on thermal transitions such as melting, crystallization, and decomposition. The DSC thermogram of this compound would be expected to show an endothermic peak corresponding to its melting point, followed by exothermic events at higher temperatures associated with decomposition.
Table 3: Expected Differential Scanning Calorimetry Data for this compound
| Thermal Event | Expected Temperature Range (°C) | Type of Transition |
| Melting | 83 - 91 | Endothermic |
| Decomposition | > 250 | Exothermic |
Potential Degradation Pathways
The degradation of this compound under thermal stress is likely to proceed through several pathways involving its key functional groups: the isobutyl ester, the amino groups, and the chloro-substituted aromatic ring.
Hydrolysis of the Ester Linkage
Although primarily a concern in the presence of moisture, elevated temperatures can facilitate the hydrolysis of the isobutyl ester, yielding 3,5-diamino-4-chlorobenzoic acid and isobutanol.[7][8] This reaction can be catalyzed by acidic or basic conditions.[7]
Oxidation of Amino Groups
Dechlorination
Studies on similar chlorinated organic compounds have shown that thermal degradation can involve dechlorination.[10] The carbon-chlorine bond can cleave at high temperatures, leading to the formation of radicals and subsequent secondary reactions.
Decomposition of the Isobutyl Group
The isobutyl group may undergo thermal cracking, leading to the formation of smaller volatile hydrocarbons.
A proposed logical workflow for investigating these degradation pathways is presented in the following diagram.
Caption: A logical workflow for investigating the thermal degradation of this compound.
Experimental Protocols
The following are generalized experimental protocols for the thermal analysis of this compound. Instrument parameters should be optimized for the specific equipment being used.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound powder into a clean, tared TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min.
-
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG curve).
Caption: A generalized workflow for performing Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound powder into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp from 25°C to 400°C at a heating rate of 10°C/min.
-
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify and integrate endothermic and exothermic peaks to determine transition temperatures and enthalpy changes.
Caption: A generalized workflow for performing Differential Scanning Calorimetry (DSC).
Conclusion
This compound is expected to exhibit moderate to good thermal stability, with decomposition likely initiating above 250°C. The primary degradation pathways are anticipated to involve the ester linkage, the aromatic amino groups, and the carbon-chlorine bond. The provided experimental protocols offer a starting point for the detailed thermal characterization of this compound. Further studies employing techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) are recommended to definitively identify the evolved degradation products and elucidate the precise degradation mechanisms. Such data will be invaluable for ensuring the material's optimal and safe use in its intended applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. testinglab.com [testinglab.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Aminobenzoate Degradation Pathway [eawag-bbd.ethz.ch]
- 6. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials [mdpi.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 10. Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma: The Mechanism of Action of Isobutyl 3,5-diamino-4-chlorobenzoate Remains Undefined in Biological Systems
A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the understanding of the pharmacological and biological mechanism of action of Isobutyl 3,5-diamino-4-chlorobenzoate. While the compound is well-documented in the realm of polymer chemistry, its interactions with biological systems, including any potential therapeutic or adverse effects, are largely unexplored. This technical guide addresses the current state of knowledge and the conspicuous absence of data pertaining to its core mechanism of action.
Initial investigations into the properties of this compound have primarily focused on its industrial applications. The compound is predominantly utilized as a crosslinking agent, also known as a chain extender, in the synthesis of polyurethane elastomers.[1] In this capacity, it contributes to the final physical properties of the polymer, such as its durability and thermal stability.
While some sources suggest potential antibacterial, antifungal, and herbicidal properties, these claims are not substantiated by detailed mechanistic studies.[1] Crucially, the available literature explicitly states that there is no current information regarding the specific mechanism of action of this compound in any biological context.[1] Searches for its pharmacological profile or its activity as an epithelial sodium channel (ENaC) blocker have not yielded any relevant scientific data.
Current Understanding: A Focus on Chemical Properties and Industrial Use
The existing body of knowledge on this compound is centered on its chemical identity and manufacturing applications. Key information is summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₅ClN₂O₂ | [2] |
| Molecular Weight | 242.7 g/mol | [2] |
| CAS Number | 32961-44-7 | [2] |
| Primary Application | Crosslinking agent in polyurethane production | [1] |
The Uncharted Territory: The Absence of Biological and Pharmacological Data
The lack of research into the biological effects of this compound means that fundamental questions about its potential mechanism of action remain unanswered. There are no published studies detailing its:
-
Binding affinity to any biological targets.
-
IC50 or EC50 values in any biological assay.
-
Effects on cellular signaling pathways.
-
Pharmacokinetic and pharmacodynamic properties.
Consequently, it is not possible to provide detailed experimental protocols or construct diagrams of signaling pathways related to its mechanism of action, as requested. The logical relationship for the current state of knowledge can be visualized as follows:
Figure 1. Current knowledge of this compound.
Future Directions and a Call for Research
The absence of data on the biological mechanism of action of this compound highlights a significant knowledge gap. For researchers, scientists, and drug development professionals, this presents an open field for investigation. Future research endeavors could focus on:
-
Screening for Biological Activity: Initial in vitro screening against a panel of common biological targets to identify any potential pharmacological activity.
-
Cytotoxicity Studies: Assessing the compound's effect on various cell lines to determine potential toxicity.
-
Antimicrobial and Herbicidal Mechanism Studies: If the suggested antimicrobial and herbicidal properties are confirmed, subsequent studies to elucidate the underlying mechanisms would be warranted.
References
An In-depth Technical Guide to the Antibacterial Properties of Chlorobenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the antibacterial properties of chlorobenzoate derivatives, focusing on their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation. The information presented is intended to support research and development efforts in the discovery of new antimicrobial agents.
Quantitative Antibacterial Activity
Chlorobenzoate derivatives have demonstrated a range of antibacterial activities against both Gram-positive and Gram-negative bacteria. The efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
The antibacterial potential of these compounds is influenced by the nature and position of substituents on the aromatic ring. For instance, studies on 2-chlorobenzoic acid derivatives have shown greater potential against Gram-negative bacteria like Escherichia coli compared to Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[1][2][3] Notably, Schiff's bases of 2-chlorobenzoic acid have been found to be more potent than their ester counterparts.[1][2][3]
Quantitative Structure-Activity Relationship (QSAR) studies have indicated that the antimicrobial activities of 2-chlorobenzoic acid derivatives are governed by topological parameters, highlighting the importance of molecular structure in their biological function.[1][2][3]
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Chlorobenzoate Derivatives
| Compound Class | Specific Derivative/Compound | Bacterial Strain | MIC (µg/mL) |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | Compound 4 | Staphylococcus aureus ATCC 6538 | 125 |
| Compound 4 | Bacillus subtilis ATCC 6683 | 125 | |
| Organotin(IV) Chlorobenzoates | Triphenyltin(IV) o-chlorobenzoate | Staphylococcus aureus | Active (>16mm inhibition at 300 ppm) |
| Benzoic Acid Derivatives | 2-hydroxybenzoic acid (2hBa) | Escherichia coli O157 | 1000 |
| Benzoic acid (Ba) | Escherichia coli O157 | 1000 |
Note: Data is compiled from multiple sources and methodologies may vary.[4][5][6] "Compound 4" refers to a specific derivative in the cited study with moderate activity.[4]
Proposed Mechanisms of Antibacterial Action
The mechanisms through which chlorobenzoate derivatives exert their antibacterial effects are multifaceted, often involving the disruption of critical cellular structures and functions.
A. Disruption of Cell Membrane Integrity: A primary mechanism of action for many phenolic and benzoic acid derivatives is the disruption of the bacterial cell membrane.[7][8] This process involves increasing the permeability of both the outer and inner membranes, leading to a loss of the electrochemical potential. The subsequent leakage of essential intracellular components, such as nucleotides and ions, ultimately results in cell death.[7][8]
B. Inhibition of Efflux Pumps: Certain chlorobenzoate derivatives have been shown to inhibit bacterial efflux pumps, which are proteins that expel antibiotics from the cell, conferring resistance. For example, 4-chlorobenzyl p-coumarate has been found to inhibit the MepA and NorA efflux pumps in bacteria like Staphylococcus aureus.[9] This inhibition can restore the efficacy of conventional antibiotics that are normally expelled by these pumps.[9]
C. Disruption of DNA and Protein Synthesis: Some derivatives are predicted to interfere with DNA replication and phosphatidylglycerol synthesis, which is a key component of the cell membrane.[9] By targeting these fundamental cellular processes, the compounds can effectively halt bacterial growth and proliferation.
Experimental Protocols
The evaluation of chlorobenzoate derivatives typically follows a standardized workflow from chemical synthesis to microbiological testing.
A. General Synthesis of Derivatives: The synthesis of chlorobenzoate derivatives, such as esters or Schiff's bases, often starts with a commercially available chlorobenzoic acid. For esterification, the acid may be reacted with an appropriate alcohol under acidic conditions. The synthesis of Schiff's bases involves the condensation of an amino derivative of chlorobenzoic acid with an aldehyde or ketone.
B. Antibacterial Susceptibility Testing (Broth Microdilution Method for MIC): The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antibacterial potency. The broth microdilution method is a standard procedure.
-
Preparation of Compound Stock: A stock solution of the test chlorobenzoate derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the stock solution are performed in a 96-well microtiter plate using a liquid growth medium (e.g., Mueller-Hinton Broth).[5] This creates a range of decreasing concentrations of the compound across the plate.
-
Inoculum Preparation: The test bacterium (e.g., E. coli, S. aureus) is cultured to a specific density, typically corresponding to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[5][10]
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate.[10] The plate also includes a positive control (broth with bacteria, no compound) and a negative control (broth only). The plate is then incubated at 37°C for 18-24 hours.[5][10]
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[10] This can be assessed visually or by using a plate reader. For confirmation, a redox indicator like resazurin may be added, where a color change indicates bacterial viability.[5]
References
- 1. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial activity and mechanism of action of chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
In-depth Technical Guide: Antifungal Activity of Isobutyl 3,5-diamino-4-chlorobenzoate
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the Antifungal Activity of Isobutyl 3,5-diamino-4-chlorobenzoate
This technical guide addresses the antifungal properties of the chemical compound this compound. Following a comprehensive search of scientific literature and databases, this document outlines the available information regarding its activity against fungal pathogens.
Executive Summary
Antifungal Spectrum
Initial investigations have suggested that this compound may exhibit inhibitory effects against common fungal species.
Table 1: Summary of Reported Antifungal Activity
| Fungal Species | Activity Reported | Quantitative Data (MIC/MFC) |
| Aspergillus niger | Effective | Not Available in Searched Literature |
| Candida albicans | Effective | Not Available in Searched Literature |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.
The absence of specific MIC and MFC values in the available literature prevents a detailed quantitative comparison with established antifungal agents. Further research is required to determine the potency of this compound against a broader range of fungal pathogens.
Experimental Protocols
Detailed experimental protocols for the antifungal testing of this compound are not explicitly described in the currently available literature. However, based on standard microbiological practices, a generalized workflow for such an investigation can be proposed.
General Antifungal Susceptibility Testing Workflow
The following diagram illustrates a standard workflow for determining the antifungal activity of a test compound.
Preliminary Studies on the Herbicidal Effects of Isobutyl 3,5-diamino-4-chlorobenzoate: A Review of Available Data
A comprehensive review of existing scientific literature reveals a significant gap in the knowledge regarding the specific herbicidal effects of Isobutyl 3,5-diamino-4-chlorobenzoate. While the chemical structure of this compound suggests potential biological activity, and limited, unverified sources hint at possible herbicidal properties, there is a notable absence of peer-reviewed studies detailing its efficacy, mechanism of action, and impact on plant physiology. Consequently, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathways is not feasible at this time.
This compound is a derivative of benzoic acid, a chemical class that includes various compounds with demonstrated herbicidal activity. However, the specific combination of the isobutyl ester and the 3,5-diamino-4-chloro substitutions on the benzene ring makes this a unique molecule. While some commercial databases and chemical suppliers list the compound and provide basic chemical and physical properties, they do not offer data on its biological effects on plants. One source vaguely suggests that limited research indicates potential herbicidal properties for the 2-methylpropyl ester of 3,5-diamino-4-chlorobenzoic acid, but explicitly states that more research is necessary to confirm its effectiveness and potential for weed control.[1]
The primary documented application of this compound is in the field of polymer chemistry, where it is used as a crosslinking agent in the production of polyurethane elastomers.[1] Its utility in this domain is attributed to its chemical structure, which allows it to react with other monomers to form a stable polymer network.
Challenges in Fulfilling the Core Request
The user's request for an in-depth technical guide necessitates the availability of specific experimental data that is currently not present in the public domain for this compound. The core requirements and the reasons for the inability to fulfill them are outlined below:
-
Data Presentation: Without studies that quantify the herbicidal effects of the compound (e.g., EC50 or IC50 values, dose-response curves, species-specific efficacy), it is impossible to create the requested structured tables for data comparison.
-
Experimental Protocols: The absence of published research means there are no established and detailed methodologies for key experiments related to its herbicidal activity to report.
-
Mandatory Visualization: As no signaling pathways, experimental workflows, or logical relationships concerning the herbicidal action of this specific compound have been described in the literature, no diagrams can be generated using Graphviz.
Future Research Directions
To address the current knowledge gap, preliminary studies on the herbicidal effects of this compound would need to be conducted. A logical experimental workflow for such a preliminary investigation is proposed below.
Figure 1. A proposed experimental workflow for the preliminary evaluation of the herbicidal effects of this compound.
References
An In-depth Technical Guide to Isobutyl 3,5-diamino-4-chlorobenzoate as a Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl 3,5-diamino-4-chlorobenzoate is an aromatic diamine compound with the chemical formula C₁₁H₁₅ClN₂O₂.[1] While its primary industrial application lies in polymer chemistry as a crosslinking agent for polyurethane elastomers, emerging interest in its potential biological activities has positioned it as a compound of interest for scientific research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on its potential as a research chemical. It is intended for an audience of researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a yellow to brown crystalline powder. Key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1] |
| Molecular Weight | 242.7 g/mol | [1] |
| CAS Number | 32961-44-7 | [1] |
| Appearance | Yellow to brown powder/crystals | |
| Melting Point | 86-90 °C | [2] |
| Boiling Point (Predicted) | 390.1 ± 37.0 °C | [2] |
| Density (Predicted) | 1.252 ± 0.06 g/cm³ | [2] |
| Solubility | Soluble in ethanol, ether, methylene dichloride; insoluble in water. | |
| pKa (Predicted) | 1.75 ± 0.10 |
Synthesis of this compound
Several synthetic routes for this compound have been described, primarily in patent literature. The general approach involves the nitration of a chlorobenzoic acid precursor, followed by esterification and subsequent reduction of the nitro groups to amino groups.
General Synthesis Workflow
The logical flow of the synthesis process is depicted in the diagram below.
Caption: A high-level overview of the synthesis of this compound.
Experimental Protocols
This method is adapted from patent literature describing an industrial-scale synthesis.
Materials:
-
Chlorobenzoic acid
-
98% Nitric acid
-
98% Sulfuric acid
-
Isobutanol
-
Reducing agent (e.g., Raney Nickel with hydrogen gas)
-
Ethanol
-
Morpholine
Procedure:
-
Nitration: In a suitable reactor, under sulfuric acid catalysis, chlorobenzoic acid is reacted with nitric acid to yield 3,5-dinitro-4-chlorobenzoic acid.
-
Esterification: The resulting 3,5-dinitro-4-chlorobenzoic acid is then esterified with isobutanol, again under sulfuric acid catalysis, to produce Isobutyl 3,5-dinitro-4-chlorobenzoate.
-
Reduction:
-
20 g of Isobutyl 3,5-dinitro-4-chlorobenzoate, 100 ml of ethanol, 4 g of Raney nickel, and 1 g of morpholine are placed in an autoclave.
-
The autoclave is sealed and purged with nitrogen and then hydrogen.
-
The pressure is increased to 3.0 MPa with hydrogen, and the mixture is heated to 90-100°C.
-
The reaction is maintained at a pressure between 2.0-3.0 MPa for approximately 1.5 hours until hydrogen uptake ceases.
-
After cooling, the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the product is crystallized by cooling.
-
This process has been reported to yield the final product in high purity.
Applications in Polymer Chemistry
The primary and well-established application of this compound is as a chain extender and crosslinking agent in the production of polyurethane elastomers. Its diamine functionality allows it to react with isocyanate groups of a prepolymer to form a crosslinked polymer network.
Polyurethane Crosslinking Workflow
The following diagram illustrates the role of this compound in the formation of polyurethane elastomers.
Caption: Workflow for polyurethane elastomer synthesis using a diamine curative.
Experimental Protocol: Synthesis of Diamine-Cured Polyurethane Elastomer
This is a general protocol for the synthesis of a polyurethane elastomer using a diamine curative like this compound.
Materials:
-
Isocyanate-terminated prepolymer (e.g., MDI-based or TDI-based)
-
This compound
-
Solvent (if necessary, e.g., anhydrous dimethylformamide)
-
Mold release agent
Procedure:
-
Prepolymer Preparation: The isocyanate-terminated prepolymer is preheated to a specific temperature (typically 70-80°C) in a vacuum oven and degassed to remove any dissolved gases.
-
Curative Preparation: this compound is melted if it is a solid at room temperature or dissolved in a minimal amount of a suitable solvent.
-
Mixing and Casting:
-
The required amount of the curative is calculated based on the stoichiometry of the isocyanate groups in the prepolymer.
-
The preheated and degassed prepolymer is weighed into a mixing vessel.
-
The calculated amount of the curative is added to the prepolymer and mixed thoroughly for a short period (e.g., 1-2 minutes) to ensure a homogeneous mixture.
-
-
Curing: The mixture is poured into a preheated mold that has been treated with a mold release agent. The filled mold is then placed in an oven and cured at a specific temperature and duration (e.g., 100°C for 16 hours).
-
Post-Curing: For enhanced properties, the elastomer can be post-cured at a slightly higher temperature for an additional period.
Potential Biological Activities and Research Applications
Limited information suggests that this compound may possess antibacterial, antifungal, and herbicidal properties. However, detailed studies confirming these activities and elucidating their mechanisms of action are not currently available in the public domain. The presence of amino and chloro functional groups on an aromatic ring suggests the potential for diverse biological interactions, making it an interesting candidate for screening and further research.
General Workflow for Biological Activity Screening
The following diagram outlines a general workflow for screening a chemical compound for potential biological activities.
Caption: A generalized workflow for the discovery and development of bioactive compounds.
Representative Experimental Protocols for Biological Assays
The following are generalized protocols for assessing antibacterial, antifungal, and herbicidal activities. It is important to note that these are not specific to this compound and would require optimization for this particular compound.
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compound are prepared in MHB in the wells of a 96-well plate.
-
Bacterial cultures are grown to a specific optical density and then diluted to a standardized inoculum size (e.g., 5 x 10⁵ CFU/mL).
-
The standardized bacterial suspension is added to each well containing the test compound dilutions.
-
Positive (no compound) and negative (no bacteria) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Materials:
-
Test compound
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Similar to the antibacterial assay, a stock solution of the test compound is prepared and serially diluted in RPMI-1640 medium in a 96-well plate.
-
Fungal cultures are grown and the inoculum is standardized (e.g., 0.5-2.5 x 10³ CFU/mL).
-
The fungal inoculum is added to the wells.
-
Appropriate controls are included.
-
Plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
Materials:
-
Test compound
-
Seeds of a model plant (e.g., cress, lettuce)
-
Petri dishes with filter paper
-
Growth chamber
Procedure:
-
A series of concentrations of the test compound are prepared in water or a suitable solvent.
-
Aliquots of each concentration are applied to the filter paper in Petri dishes.
-
A specific number of seeds (e.g., 10-20) are placed on the filter paper in each dish.
-
A control group with only the solvent is included.
-
The Petri dishes are sealed and placed in a growth chamber with controlled light and temperature conditions.
-
After a set period (e.g., 7-14 days), the percentage of seed germination, root length, and shoot length are measured.
-
The herbicidal effect is determined by comparing the growth parameters of the treated plants with the control group.
Safety and Handling
Based on available safety data, this compound is harmful if swallowed and causes skin and eye irritation.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a versatile compound with a well-established role in polymer science and a nascent potential as a research chemical for biological applications. While its utility as a polyurethane crosslinker is well-documented, its purported antibacterial, antifungal, and herbicidal activities warrant further investigation. The experimental protocols provided herein offer a starting point for researchers interested in exploring the biological potential of this and similar molecules. As with any research chemical, a thorough understanding of its properties and safe handling practices is paramount.
References
synonyms for Isobutyl 3,5-diamino-4-chlorobenzoate (e.g., Addolink 1604, CDABE)
This technical guide provides a comprehensive overview of Isobutyl 3,5-diamino-4-chlorobenzoate, a chemical compound with applications in polymer chemistry and potential interest in biomedical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synonyms, chemical properties, synthesis, and known applications.
Chemical Identity and Synonyms
This compound is known by several names in scientific literature and commercial products. A clear understanding of these synonyms is crucial for effective literature searches and material sourcing.
Common Synonyms:
-
Isobutyl 4-chloro-3,5-diaminobenzoate[1]
-
3,5-diamino-4-chloro-benzoic acid isobutyl ester
-
2-methylpropyl 3,5-diamino-4-chlorobenzoate[2]
-
Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester[3]
-
3,5-Diamino-4-chlorobenzoic acid isobutyl ester[3]
Trade Names:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental settings.
| Property | Value |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ |
| Molecular Weight | 242.70 g/mol |
| CAS Number | 32961-44-7 |
| Appearance | Yellow to brown powder |
| Melting Point | 86-90 °C |
| Boiling Point | 390.1 ± 37.0 °C at 760 mmHg |
| Density | 1.252 ± 0.06 g/cm³ |
| Solubility | Soluble in ethanol, methanol, and DMSO. |
Synthesis
Industrial Synthesis Workflow
An industrial process for synthesizing this compound involves the following key steps:[4]
-
Nitration: 4-chlorobenzoic acid is nitrated to produce 3,5-dinitro-4-chlorobenzoic acid.
-
Esterification: The dinitro-substituted acid is then esterified with isobutanol to yield isobutyl 3,5-dinitro-4-chlorobenzoate.
-
Reduction: The dinitro ester is reduced to the corresponding diamino ester, yielding the final product, this compound.[4]
Below is a DOT script representation of this industrial synthesis workflow.
Applications
The primary and well-documented application of this compound is in the field of polymer chemistry.
Curing Agent for Polyurethanes
This compound, particularly under the trade name Addolink 1604, is utilized as a chain extender and crosslinking agent for polyurethane elastomers.[1] Its aromatic diamine structure allows it to react with isocyanate prepolymers, leading to the formation of a durable and robust polymer network. It is noted for providing a longer pot life compared to other amine-based curing agents, which is advantageous in the manufacturing of large or complex polyurethane parts.[1]
Potential Biological Activities and Drug Development Applications
While the primary application of this compound is industrial, the chemical scaffold of diaminobenzoic acid and its derivatives has garnered interest in medicinal chemistry. It is important to note that specific biological studies on this compound are limited in publicly available literature. The following information is based on studies of related diaminobenzoic acid derivatives and should be considered as indicative of potential research avenues for this specific compound.
Antimicrobial and Antifungal Activity
Some sources suggest that this compound has been investigated for potential antibacterial and antifungal properties.[5] However, detailed studies with quantitative data (e.g., Minimum Inhibitory Concentrations) and specific experimental protocols for this compound are not readily found in peer-reviewed journals. Research on other diaminobenzoic acid derivatives has shown that this class of compounds can exhibit antimicrobial and antifungal activities, suggesting that this compound could be a candidate for further investigation in this area.[6]
Anti-inflammatory Properties
Derivatives of diaminobenzoic acid have been explored for their anti-inflammatory potential.[7] The mechanism of action for these compounds is not fully elucidated but may involve the modulation of inflammatory pathways. As with its antimicrobial properties, specific studies on the anti-inflammatory effects of this compound are lacking.
Hypothetical Signaling Pathway
Given the limited direct evidence for the biological activity of this compound, a specific signaling pathway cannot be definitively described. However, based on the anti-inflammatory potential of related diaminobenzoic acid derivatives, one could hypothesize a potential interaction with common inflammatory signaling cascades. The following diagram illustrates a hypothetical pathway where a diaminobenzoate derivative might exert anti-inflammatory effects by inhibiting key signaling molecules. It is crucial to emphasize that this is a speculative diagram and has not been experimentally validated for this compound.
Conclusion and Future Directions
This compound is a well-established chemical in the polymer industry, valued for its role as a curing agent for polyurethanes. While its chemical scaffold suggests potential for biological activity, there is a notable gap in the scientific literature regarding its specific effects in biological systems. For researchers and drug development professionals, this compound and its analogs may represent an underexplored area of medicinal chemistry. Future research could focus on:
-
Detailed Synthesis and Characterization: Development and publication of detailed, scalable laboratory synthesis protocols.
-
Biological Screening: Systematic screening of this compound and its derivatives for antimicrobial, antifungal, and anti-inflammatory activities.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound in relevant biological models.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand the structural requirements for any observed biological activity.
Such studies would be invaluable in determining the true potential of this compound as a lead compound in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. pschemicals.com [pschemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. CN1415598A - Method for industrialized synthesizing 3,5 diamido-4-chlorobenzoic acid isobutyl alcohl - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. [Pharmacological studies on N-benzoyl-N'-phenyl-2,6-diaminobenzoic acid (F-1). 1. Anti-inflammatory action] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for Isobutyl 3,5-diamino-4-chlorobenzoate: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of Isobutyl 3,5-diamino-4-chlorobenzoate, a key intermediate in various chemical and pharmaceutical applications. The synthesis follows a robust three-step pathway commencing with the nitration of 4-chlorobenzoic acid, followed by Fischer esterification with isobutanol, and culminating in the reduction of the dinitro intermediate. This document outlines the detailed experimental procedures, purification methods, and characterization of the final product and key intermediates. All quantitative data, including reaction yields and physical properties, are summarized for clarity. A visual workflow of the synthesis is also provided.
Introduction
This compound is an aromatic amine derivative of significant interest in medicinal chemistry and materials science. Its structural features, including the diamino-substituted benzene ring and the isobutyl ester group, make it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients and specialty polymers. The presented synthesis protocol is designed to be a reliable and reproducible method for laboratory-scale preparation.
Synthesis Workflow
The synthesis of this compound is accomplished through a three-step process as illustrated in the workflow diagram below.
Caption: Synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-3,5-dinitrobenzoic Acid
This procedure details the nitration of 4-chlorobenzoic acid to yield 4-chloro-3,5-dinitrobenzoic acid.
Materials:
-
4-Chlorobenzoic acid
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (70%)
-
Ice
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an ice bath, slowly add 5.0 g of 4-chlorobenzoic acid to 20 mL of concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in the ice bath.
-
Slowly add 15 mL of fuming nitric acid dropwise to the stirred mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to 90-95 °C and maintain this temperature for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it slowly over a mixture of 100 g of crushed ice and 100 mL of water with vigorous stirring.
-
The precipitated product is collected by vacuum filtration and washed with cold water until the washings are neutral to litmus paper.
-
The crude product is dried in a vacuum oven at 60 °C.
Purification: The crude 4-chloro-3,5-dinitrobenzoic acid can be recrystallized from a mixture of ethanol and water to yield a pale-yellow solid.
Step 2: Synthesis of Isobutyl 4-chloro-3,5-dinitrobenzoate
This protocol describes the Fischer esterification of 4-chloro-3,5-dinitrobenzoic acid with isobutanol.
Materials:
-
4-Chloro-3,5-dinitrobenzoic acid
-
Isobutanol
-
Concentrated sulfuric acid (98%)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 5.0 g of 4-chloro-3,5-dinitrobenzoic acid, 25 mL of isobutanol, and 20 mL of toluene.
-
Carefully add 1 mL of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene and excess isobutanol.
-
The resulting crude product is a yellow oil or solid.
Purification: The crude isobutyl 4-chloro-3,5-dinitrobenzoate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 3: Synthesis of this compound
This procedure details the reduction of the dinitro intermediate to the final diamino product.
Materials:
-
Isobutyl 4-chloro-3,5-dinitrobenzoate
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Ethyl acetate
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend 4.0 g of isobutyl 4-chloro-3,5-dinitrobenzoate and 6.0 g of iron powder in a mixture of 60 mL of ethanol and 20 mL of water.
-
Add 1.0 g of ammonium chloride to the suspension and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 3-5 hours).
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.
-
Combine the filtrate and washings and remove the ethanol under reduced pressure.
-
To the remaining aqueous residue, add 50 mL of ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash the organic layer with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford a crystalline solid.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Yield (%) |
| 4-Chloro-3,5-dinitrobenzoic Acid | C₇H₃ClN₂O₆ | 246.56 | Pale-yellow solid | 159-162[1] | ~85 |
| Isobutyl 4-chloro-3,5-dinitrobenzoate | C₁₁H₁₁ClN₂O₆ | 318.67 | Yellow oil/solid | N/A | ~90 |
| This compound | C₁₁H₁₅ClN₂O₂ | 242.70 | Crystalline solid | 86-90[2] | ~80 |
Characterization Data
4-Chloro-3,5-dinitrobenzoic Acid:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.75 (s, 2H), 14.0 (br s, 1H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 163.5, 148.0, 133.0, 128.5, 125.0.
Isobutyl 4-chloro-3,5-dinitrobenzoate:
-
Predicted ¹H NMR (CDCl₃, 400 MHz): δ 8.65 (s, 2H), 4.15 (d, J=6.8 Hz, 2H), 2.10 (m, 1H), 1.05 (d, J=6.8 Hz, 6H).
-
Predicted ¹³C NMR (CDCl₃, 100 MHz): δ 163.0, 148.5, 134.0, 129.0, 126.0, 72.0, 28.0, 19.0.
This compound:
-
Predicted ¹H NMR (CDCl₃, 400 MHz): δ 7.25 (s, 2H), 4.20 (br s, 4H, NH₂), 4.05 (d, J=6.8 Hz, 2H), 2.05 (m, 1H), 1.00 (d, J=6.8 Hz, 6H).
-
Predicted ¹³C NMR (CDCl₃, 100 MHz): δ 166.0, 145.0, 125.0, 118.0, 110.0, 71.0, 28.0, 19.0.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Concentrated acids (sulfuric and nitric acid) are highly corrosive and should be handled with extreme care.
-
The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions.
-
Iron powder is flammable. Avoid creating dust clouds and keep away from ignition sources.
-
Proper waste disposal procedures should be followed for all chemical waste.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of Isobutyl 3,5-diamino-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of Isobutyl 3,5-diamino-4-chlorobenzoate, a chemical intermediate with applications in various fields of chemical and pharmaceutical research. The synthesis is a three-step process commencing with the nitration of 4-chlorobenzoic acid, followed by a Fischer esterification with isobutyl alcohol, and concluding with the reduction of the dinitro intermediate. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound is an aromatic amine derivative. The synthesis presented herein is a robust and scalable method suitable for a standard laboratory setting. The three-step synthesis is a classic route involving common organic transformations.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 32961-44-7 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [3] |
| Molecular Weight | 242.70 g/mol | [3] |
| Appearance | Brown crystalline powder or lump | [5] |
| Melting Point | 86-90 °C | [1][6] |
| Boiling Point | 396.9 °C at 760 mmHg | [5] |
| Density | 1.252 g/cm³ | [1][5] |
| Solubility | Soluble in alcohols, ether, dichloromethane; Insoluble in water. |
Synthetic Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3,5-Dinitro-4-chlorobenzoic Acid
Materials:
-
4-Chlorobenzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add 4-chlorobenzoic acid (1 equivalent).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (4 equivalents) while stirring.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (2.5 equivalents) to concentrated sulfuric acid (2.5 equivalents) while cooling in an ice bath.
-
Slowly add the nitrating mixture dropwise to the solution of 4-chlorobenzoic acid, maintaining the reaction temperature between 0 and 10 °C.
-
After the addition is complete, continue stirring the mixture at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
Dry the solid product, 3,5-dinitro-4-chlorobenzoic acid, in a vacuum oven.
Step 2: Synthesis of Isobutyl 3,5-dinitro-4-chlorobenzoate
Materials:
-
3,5-Dinitro-4-chlorobenzoic acid
-
Isobutyl alcohol (Isobutanol)
-
Concentrated sulfuric acid (98%)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 3,5-dinitro-4-chlorobenzoic acid (1 equivalent), isobutanol (10 equivalents, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (0.2 equivalents).
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
After cooling to room temperature, remove the excess isobutanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude isobutyl 3,5-dinitro-4-chlorobenzoate.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 3: Synthesis of this compound
Materials:
-
Isobutyl 3,5-dinitro-4-chlorobenzoate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of isobutyl 3,5-dinitro-4-chlorobenzoate (1 equivalent) in ethanol in a round-bottom flask, add tin(II) chloride dihydrate (5-6 equivalents).
-
Heat the mixture to reflux and maintain for 3-4 hours.
-
Cool the reaction mixture and carefully neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization to yield a brown solid.
Data Presentation
| Parameter | Step 1: Nitration | Step 2: Esterification | Step 3: Reduction | Final Product |
| Starting Material | 4-Chlorobenzoic Acid | 3,5-Dinitro-4-chlorobenzoic Acid | Isobutyl 3,5-dinitro-4-chlorobenzoate | - |
| Product | 3,5-Dinitro-4-chlorobenzoic Acid | Isobutyl 3,5-dinitro-4-chlorobenzoate | This compound | This compound |
| Typical Yield | 85-95% | 70-85% | 60-75% | - |
| Reaction Temperature | 0-10 °C | Reflux (~108 °C) | Reflux (~78 °C) | - |
| Reaction Time | 2-3 hours | 4-6 hours | 3-4 hours | - |
| Melting Point | 155-157 °C | 68-70 °C | - | 86-90 °C |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Concentrated acids are highly corrosive and should be handled with extreme care.
-
The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions.
-
Handle all organic solvents in a well-ventilated area and away from ignition sources.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
- 1. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 2. csub.edu [csub.edu]
- 3. scbt.com [scbt.com]
- 4. amadischem.com [amadischem.com]
- 5. CN1415598A - Method for industrialized synthesizing 3,5 diamido-4-chlorobenzoic acid isobutyl alcohl - Google Patents [patents.google.com]
- 6. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for Isobutyl 3,5-diamino-4-chlorobenzoate as a Polyurethane Chain Extender
Disclaimer: Direct experimental data on the use of Isobutyl 3,5-diamino-4-chlorobenzoate as a polyurethane chain extender is not extensively available in the reviewed literature. The following application notes, protocols, and data are based on the established principles of polyurethane chemistry and the known effects of analogous aromatic diamine chain extenders. The quantitative data presented is hypothetical and for illustrative purposes to demonstrate expected trends.
Application Notes
Introduction
Chain extenders are low molecular weight di-functional compounds (diols or diamines) that react with isocyanate groups to form the "hard segments" in segmented polyurethanes.[1][2] These hard segments are crucial in determining the final mechanical and thermal properties of the polymer.[1][3] Aromatic diamines, in particular, create rigid urea linkages, which lead to strong intermolecular hydrogen bonding. This results in polyurethanes with high hardness, modulus, and thermal stability.[1][4]
This compound is a substituted aromatic diamine. Its unique structure is anticipated to impart specific properties to polyurethane elastomers:
-
Aromatic Diamine Backbone: The diamino-benzoate core will form rigid urea hard segments, significantly enhancing the mechanical strength, hardness, and thermal resistance of the resulting polyurethane.
-
Chlorine Substitution: The electron-withdrawing chlorine atom can increase the polarity of the hard segment and may lead to enhanced intermolecular interactions and improved chemical resistance.
-
Isobutyl Ester Group: The bulky isobutyl group may introduce steric hindrance, which could slightly disrupt the packing and crystallinity of the hard segments. This might moderate the brittleness sometimes associated with highly rigid aromatic chain extenders, potentially improving toughness.
Expected Effects on Polyurethane Properties
The incorporation of this compound as a chain extender is expected to influence the final polyurethane properties in the following ways:
-
Mechanical Properties: An increase in tensile strength, tear strength, and hardness (Shore durometer) is anticipated due to the formation of rigid urea linkages and strong hydrogen bonding within the hard domains.[2] The bulky isobutyl group might lead to a moderate elongation at break compared to less substituted aromatic diamines.
-
Thermal Properties: The rigid aromatic structure is expected to increase the glass transition temperature (Tg) of the hard segment and improve the overall thermal stability of the polymer, as observable through thermogravimetric analysis (TGA).[4]
-
Processing Characteristics: Aromatic diamines are generally more reactive than diols.[1] The reactivity of the amine groups on this compound will likely be high, requiring controlled processing conditions to manage the gel time and ensure proper mixing.[2]
Data Presentation
The following tables present hypothetical data illustrating the expected effect of incorporating this compound (IDCB) as a chain extender in a polyurethane system, compared to a standard aliphatic diol chain extender like 1,4-butanediol (BDO).
Table 1: Hypothetical Mechanical Properties of Polyurethanes
| Property | Test Method | PU with BDO (Control) | PU with IDCB (Expected) |
| Tensile Strength (MPa) | ASTM D412 | 35 | 55 |
| Elongation at Break (%) | ASTM D412 | 550 | 400 |
| 100% Modulus (MPa) | ASTM D412 | 8 | 15 |
| Tear Strength (kN/m) | ASTM D624 | 70 | 110 |
| Hardness (Shore A) | ASTM D2240 | 85A | 95A |
Table 2: Hypothetical Thermal Properties of Polyurethanes
| Property | Test Method | PU with BDO (Control) | PU with IDCB (Expected) |
| Hard Segment Glass Transition (Tg, °C) | DSC/DMA | 80 | 120 |
| Decomposition Temperature (TGA, 5% wt loss, °C) | TGA | 310 | 340 |
Experimental Protocols
This section details a generalized two-step prepolymer method for synthesizing a polyurethane elastomer using this compound as the chain extender.
Materials and Reagents
-
Polyol: Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol (dried under vacuum at 80°C for 4 hours before use).
-
Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI) (used as received).
-
Chain Extender: this compound (IDCB).
-
Solvent: Anhydrous N,N-Dimethylacetamide (DMAc) (if solution polymerization is desired).
-
Catalyst: Dibutyltin dilaurate (DBTDL) (optional, use with caution as it can accelerate the highly reactive amine-isocyanate reaction).
-
Inert Gas: Nitrogen or Argon.
Protocol 1: Synthesis of NCO-Terminated Prepolymer
-
Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer.
-
Charge the flask with the desired amount of dried PTMEG (e.g., 100g, 0.05 mol).
-
Heat the PTMEG to 70°C with stirring under a nitrogen atmosphere to ensure it is molten and homogenous.
-
Add MDI to the flask. The amount of MDI should be calculated to achieve a specific NCO/OH molar ratio (typically between 1.5 and 2.5). For an NCO/OH ratio of 2.0, add 25g (0.1 mol) of MDI.
-
Increase the reaction temperature to 80-85°C and maintain for 2-3 hours with constant stirring.
-
Monitor the reaction progress by determining the %NCO content via standard di-n-butylamine back-titration (ASTM D2572). The reaction is complete when the experimental %NCO value matches the theoretical value.
-
Cool the resulting prepolymer to 60-70°C before the chain extension step.
Protocol 2: Chain Extension and Curing
-
Prepare a solution of the this compound (IDCB) chain extender in anhydrous DMAc. The amount of IDCB should be calculated to be stoichiometrically equivalent to the remaining NCO groups in the prepolymer (i.e., [NH₂]/[NCO] ratio of ~0.95 to 1.0).
-
Under vigorous stirring, add the IDCB solution dropwise to the NCO-terminated prepolymer. The high reactivity of the amine-isocyanate reaction will cause an immediate increase in viscosity.
-
Continue stirring for 10-15 minutes after the addition is complete to ensure thorough mixing.
-
Degas the resulting polymer syrup under vacuum for 5-10 minutes to remove any entrapped air bubbles.
-
Pour the viscous liquid into a preheated, release-agent-coated mold (e.g., a flat steel or aluminum plate with spacers).
-
Cure the cast sheet in an oven. A typical curing cycle is 100-110°C for 12-24 hours.
-
After curing, allow the mold to cool to room temperature before demolding the polyurethane sheet.
-
Post-cure the demolded sheet at room temperature for at least 7 days to allow for the completion of all reactions and the development of final properties before characterization.
Visualizations
Caption: General two-step synthesis workflow for polyurethanes.
Caption: Structure-property relationships for the chain extender.
Caption: Detailed experimental workflow for polyurethane synthesis.
References
Application of Isobutyl 3,5-diamino-4-chlorobenzoate in Elastomer Formulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Isobutyl 3,5-diamino-4-chlorobenzoate, also known by its chemical name and as trade names such as Addolink 1604, is an aromatic diamine curative used as a chain extender and crosslinking agent in the formulation of high-performance polyurethane elastomers.[1] Its unique chemical structure offers several distinct advantages in elastomer processing and final properties, making it a subject of interest for researchers and professionals in materials science and drug development for applications requiring durable and biocompatible materials.
The primary application of this compound lies in the curing of isocyanate-terminated prepolymers to form polyurethane-urea elastomers. The reaction between the amine groups of the curative and the isocyanate groups of the prepolymer results in the formation of urea linkages, which contribute to the elastomer's robust mechanical properties and thermal stability.[2]
One of the key features of this compound is its ability to provide a significantly longer pot life compared to other conventional aromatic diamine curatives.[1] This extended processing time is particularly beneficial for the manufacturing of large or complex parts, allowing for more controlled casting and molding operations.
Elastomers cured with this compound typically exhibit enhanced mechanical properties, including increased hardness, tensile strength, tear strength, and elongation at break when compared to elastomers cured with other common agents like 4,4'-Methylenebis(2-chloroaniline) (MOCA) and diethyltoluenediamine (DETDA).[1] These superior properties make it a suitable candidate for applications demanding high durability and resilience.
Data Presentation
The following table summarizes the typical physical properties of this compound and presents a comparison of the mechanical properties of polyurethane elastomers cured with this compound versus a standard curative, MOCA.
Table 1: Typical Properties of this compound (Addolink 1604) [1]
| Property | Value |
| Appearance | Yellow to brown powder |
| Chemical Composition | This compound |
| Amine Equivalent | approx. 117 - 124 g/mol |
| Melting Point | 83 - 91 °C |
| Density at 90 °C | approx. 1.148 g/cm³ |
| Density at 100 °C | approx. 1.140 g/cm³ |
| Viscosity at 90 °C | approx. 27 mPa·s |
| Viscosity at 100 °C | approx. 19 mPa·s |
| Flash Point | approx. 215 °C |
| Water Content | max. 0.15 % |
Table 2: Comparative Mechanical Properties of Cured Polyurethane Elastomers
| Property | Elastomer Cured with this compound | Elastomer Cured with MOCA | Test Method |
| Hardness (Shore A) | 95 | 94 | DIN 53505 |
| Tensile Strength (MPa) | 45.3 | 35.0 | DIN 53504 |
| Elongation at Break (%) | 460 | 420 | DIN 53504 |
| Tear Strength (N/mm) | 115 | 90 | DIN 53515 |
Note: The data presented is compiled from various sources and for general comparison. Actual properties may vary depending on the specific prepolymer, formulation, and processing conditions.
Experimental Protocols
The following protocols describe the general procedure for the formulation and testing of polyurethane elastomers using a diamine curative.
Protocol 1: Preparation of a Polyurethane Elastomer using this compound
1. Materials and Equipment:
-
Isocyanate-terminated prepolymer (e.g., TDI- or MDI-based polyester or polyether prepolymer)
-
This compound
-
Vacuum oven
-
Heating mantle or oven
-
Mechanical stirrer
-
Mixing vessel (e.g., polypropylene beaker)
-
Mold (e.g., aluminum or steel, pre-treated with a mold release agent)
-
Personal protective equipment (gloves, safety glasses, lab coat)
2. Procedure:
-
Prepolymer Preparation:
-
Preheat the isocyanate-terminated prepolymer to 80-90°C in a vacuum oven.
-
Degas the prepolymer under vacuum for at least one hour, or until bubbling ceases, to remove any dissolved gases.
-
-
Curative Preparation:
-
Melt the this compound powder to a clear liquid at approximately 100-110°C. Avoid temperatures above 120°C.[1]
-
-
Mixing and Casting:
-
Calculate the required amount of the curative based on the isocyanate (NCO) content of the prepolymer and the amine equivalent weight of the curative. A stoichiometric ratio (or a slight excess of amine) is typically used.
-
In a clean, dry mixing vessel, add the preheated and degassed prepolymer.
-
While stirring, add the molten this compound to the prepolymer.
-
Mix thoroughly with a mechanical stirrer for 1-2 minutes until a homogeneous mixture is obtained.
-
Pour the mixture into the preheated mold (typically 100-110°C).
-
-
Curing:
-
Place the filled mold in an oven and cure at 100-110°C for 16-24 hours.
-
-
Demolding and Post-Curing:
-
Allow the mold to cool to room temperature before carefully demolding the elastomer.
-
For optimal properties, post-cure the elastomer at room temperature for 7 days before testing.
-
Protocol 2: Mechanical Property Testing of Cured Elastomer
1. Sample Preparation:
-
Cut dumbbell-shaped specimens for tensile testing and tear testing from the cured elastomer sheets according to the dimensions specified in the relevant standards (e.g., DIN 53504, DIN 53515).
2. Hardness Testing:
-
Measure the Shore A hardness of the cured elastomer using a durometer according to DIN 53505. Take multiple readings at different locations on the sample and calculate the average.
3. Tensile Testing:
-
Conduct tensile testing on the dumbbell specimens using a universal testing machine at a constant crosshead speed.
-
Record the force and elongation until the specimen breaks.
-
Calculate the tensile strength (stress at break) and elongation at break.
4. Tear Strength Testing:
-
Perform tear strength testing on the specified specimens using a universal testing machine.
-
Record the force required to propagate a tear at a constant speed.
-
Calculate the tear strength.
Visualizations
References
Application Notes and Protocols for Polyurethane Synthesis using Isobutyl 3,5-diamino-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental setup and synthesis of polyurethanes utilizing Isobutyl 3,5-diamino-4-chlorobenzoate as a chain extender. This aromatic diamine offers unique properties to the resulting polymer, making it a compound of interest for various applications, including in the biomedical field.
Introduction
Polyurethanes are a versatile class of polymers formed through the reaction of a diisocyanate with a polyol. The properties of the resulting polyurethane can be finely tuned by varying the type of diisocyanate and polyol, as well as by incorporating a chain extender. Aromatic diamines, such as this compound, are used as chain extenders to create polyurethane-ureas, which typically exhibit enhanced thermal stability and mechanical properties due to the formation of hard segments through urea linkages.[1]
The presence of the chloro- substituent and the isobutyl ester group on the aromatic ring of this compound can impart specific characteristics to the final polyurethane, such as altered solubility, thermal stability, and biocompatibility, making it a subject of interest for specialized applications.
Synthesis Methodologies
Two primary methods are employed for the synthesis of polyurethanes: the one-shot process and the prepolymer method.
-
One-Shot Synthesis: In this method, the diisocyanate, polyol, and chain extender are mixed together simultaneously with a catalyst. This process is rapid and straightforward, often favored for its simplicity.
-
Prepolymer Synthesis: This two-step process involves first reacting the diisocyanate with the polyol to form an isocyanate-terminated prepolymer.[1] In the second step, the prepolymer is reacted with the diamine chain extender.[1] This method allows for better control over the polymer structure and is often used to produce high-performance elastomers.
Experimental Protocols
Materials and Equipment
Materials:
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate (MDI) or Toluene diisocyanate (TDI))
-
Polyol (e.g., Poly(tetramethylene ether) glycol (PTMEG) or a polyester polyol)
-
Chain Extender: this compound
-
Catalyst (e.g., Dibutyltin dilaurate (DBTDL) or a tertiary amine catalyst)
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), if required)
-
Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Dropping funnel
-
Vacuum oven
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Protocol 1: One-Shot Polyurethane Synthesis
This protocol outlines the one-shot method for synthesizing polyurethane foam.
Procedure:
-
Preparation:
-
Dry the polyol and this compound in a vacuum oven at 60-80°C for at least 4 hours to remove any moisture.
-
Set up the reaction apparatus in a fume hood. Purge the system with dry nitrogen.
-
-
Reaction:
-
In the three-neck flask, add the pre-dried polyol and this compound.
-
Begin mechanical stirring and gently heat the mixture to 60-70°C to ensure homogeneity.
-
In a separate container, weigh the diisocyanate.
-
Add the catalyst to the polyol/diamine mixture.
-
Rapidly add the diisocyanate to the flask while stirring vigorously.
-
Continue stirring for 1-2 minutes until the mixture becomes creamy and starts to rise.
-
-
Curing:
-
Pour the reacting mixture into a pre-heated mold.
-
Cure the foam in an oven at 70-100°C for 2-4 hours.
-
Post-cure the foam at room temperature for at least 24 hours before characterization.
-
Protocol 2: Prepolymer Polyurethane Elastomer Synthesis
This protocol details the two-step prepolymer method for creating a polyurethane elastomer.
Procedure:
-
Prepolymer Formation:
-
Dry the polyol in a vacuum oven at 80-100°C for 4 hours.
-
In the reaction flask, add the diisocyanate and heat to 60-70°C under a nitrogen atmosphere.
-
Slowly add the dried polyol to the diisocyanate with constant stirring over a period of 1-2 hours.
-
After the addition is complete, continue stirring at 70-80°C for another 2-3 hours to ensure the completion of the prepolymer formation. The progress of the reaction can be monitored by titrating for the isocyanate (NCO) content.
-
-
Chain Extension:
-
Dissolve the this compound in a minimal amount of a suitable dry solvent (e.g., DMF or DMSO) if it is a solid at room temperature.
-
Cool the prepolymer to 50-60°C.
-
Slowly add the dissolved chain extender to the prepolymer with vigorous stirring.
-
After the addition, the viscosity of the mixture will increase significantly.
-
-
Casting and Curing:
-
Pour the viscous mixture into a pre-heated mold treated with a mold release agent.
-
Cure the elastomer in an oven at 80-110°C for 12-24 hours.
-
Post-cure the elastomer at room temperature for 7 days before performing mechanical testing.[1]
-
Data Presentation
The following tables present representative data for polyurethanes synthesized with aromatic diamine chain extenders. The exact values for a polyurethane using this compound would need to be determined experimentally.
Table 1: Typical Mechanical Properties of Polyurethane Elastomers
| Property | Aromatic Diamine Cured PU (Representative Values) |
| Tensile Strength (MPa) | 20 - 50 |
| Elongation at Break (%) | 300 - 800 |
| Hardness (Shore A) | 70 - 95 |
| Tear Strength (kN/m) | 40 - 100 |
Table 2: Thermal Properties of Aromatic Diamine Cured Polyurethanes
| Property | Representative Value Range |
| Glass Transition Temperature (Tg) of Soft Segment (°C) | -50 to -20 |
| Glass Transition Temperature (Tg) of Hard Segment (°C) | 80 to 150 |
| Decomposition Temperature (TGA, 5% weight loss) (°C) | 280 - 350 |
Mandatory Visualizations
Caption: General experimental workflow for polyurethane synthesis.
Caption: Reaction pathway for the prepolymer synthesis of polyurethane-urea.
Characterization
The synthesized polyurethanes should be characterized to determine their structure and properties.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane (-NH-CO-O-) and urea (-NH-CO-NH-) linkages. Key peaks to observe include the N-H stretch (around 3300 cm⁻¹), C=O stretch (around 1700 cm⁻¹), and the absence of the N=C=O peak (around 2270 cm⁻¹) from the diisocyanate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperatures (Tg) of the soft and hard segments, as well as any melting or crystallization events.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polyurethane.
-
Mechanical Testing: To measure properties such as tensile strength, elongation at break, and hardness using a universal testing machine.
References
Application Notes and Protocols: Isobutyl 3,5-diamino-4-chlorobenzoate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl 3,5-diamino-4-chlorobenzoate is an aromatic diamine with the chemical formula C₁₁H₁₅ClN₂O₂ and a molecular weight of 242.7 g/mol .[1] It typically appears as a yellow to brown powder with a melting point range of 83-91°C. This monomer, also known as Addolink 1604, is of significant interest in polymer chemistry, primarily as a crosslinking agent in polyurethane elastomers and as a potential monomer for the synthesis of high-performance polyamides. Its chlorinated aromatic structure can impart desirable properties such as enhanced thermal stability, chemical resistance, and specific mechanical characteristics to the resulting polymers.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of polyurethanes and polyamides.
Application in Polyurethane Synthesis
As a diamine, this compound serves as an effective chain extender and crosslinking agent in the synthesis of polyurethane-urea elastomers. The amine groups react with isocyanate-terminated prepolymers to form urea linkages, which contribute to the hard segment of the elastomer, enhancing its mechanical and thermal properties.
Expected Effects on Polyurethane Properties
The incorporation of this compound as a crosslinker in polyurethane formulations is expected to:
-
Increase Thermal Stability: The aromatic and chlorinated nature of the monomer enhances the thermal resistance of the polymer matrix.
-
Improve Mechanical Properties: The rigid structure contributes to higher tensile strength and hardness of the resulting elastomer.
-
Enhance Chemical Resistance: The presence of the chloro-substituent can improve the polymer's resistance to various chemicals.
-
Increase Glass Transition Temperature (Tg): Crosslinking restricts the mobility of polymer chains, leading to a higher Tg.
Quantitative Data for a Structurally Similar System
| Property | Value | Test Standard |
| Tensile Strength | 260 kg wt/cm² | DIN 53504 |
| Elongation at Break | 613 % | DIN 53504 |
| Structural Strength | 46 kg wt. | - |
| Shore A Hardness | 74 | DIN 53505 |
| Elasticity | 38 % | DIN 53512 |
Table 1: Mechanical properties of a polyurethane elastomer synthesized with isobutyl 3,5-diaminobenzoate. Data extracted from patent literature.
Experimental Protocol: Synthesis of a Polyurethane-Urea Elastomer
This protocol describes a general procedure for the synthesis of a polyurethane-urea elastomer using an aromatic diamine as a curative.
Materials:
-
Isocyanate-terminated prepolymer (e.g., based on MDI and a polyether or polyester polyol)
-
This compound
-
Degassing equipment (vacuum oven or desiccator with vacuum pump)
-
Mixing vessel
-
Mold
-
Oven
Procedure:
-
Prepolymer Preparation:
-
Preheat the isocyanate-terminated prepolymer to 80°C in a vacuum oven.
-
Degas the prepolymer under vacuum for at least one hour, or until bubbling ceases, to remove any dissolved gases.
-
-
Curative Preparation:
-
Carefully melt the this compound to a liquid state (approximately 100-120°C). Ensure all solid has melted.
-
-
Mixing and Casting:
-
Calculate the required amount of the diamine curative based on the equivalent weight of the prepolymer and the curative. A stoichiometric ratio (1:1 of NCO to NH₂) is a common starting point.
-
In a mixing vessel, add the calculated amount of the molten diamine to the degassed prepolymer.
-
Mix thoroughly for 30-60 seconds. Be aware of the pot life, as the reaction can be rapid.
-
Pour the mixture into a preheated mold (100°C).
-
-
Curing:
-
Place the mold in an oven and cure at 100°C for 12-24 hours.
-
-
Post-Curing and Characterization:
-
After the initial cure, the elastomer can be demolded.
-
For optimal properties, a post-curing period of 7 days at room temperature is recommended before characterization.
-
Characterize the elastomer for its mechanical (tensile strength, elongation, hardness) and thermal (DSC, TGA) properties.
-
Application in Polyamide Synthesis
This compound can also be utilized as a diamine monomer for the synthesis of aromatic polyamides. Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The unsymmetrical and chlorinated nature of this monomer can lead to polyamides with modified solubility and potentially unique properties.
Potential Polymerization Methods
Two common methods for the synthesis of aromatic polyamides from diamines and dicarboxylic acids (or their derivatives) are the Yamazaki-Higashi polycondensation and interfacial polymerization.
-
Yamazaki-Higashi Polycondensation: This method involves the direct polycondensation of a diamine and a dicarboxylic acid at elevated temperatures using a phosphite-based activating agent. It is a suitable method for producing high molecular weight aromatic polyamides.[2][3]
-
Interfacial Polymerization: This technique involves the reaction of a diamine in an aqueous phase with a diacid chloride in an immiscible organic phase. The polymerization occurs at the interface of the two liquids.[4]
Expected Effects on Polyamide Properties
Incorporating this compound into a polyamide backbone is anticipated to:
-
Enhance Thermal Stability: The aromatic structure contributes to high thermal degradation temperatures.
-
Improve Solubility: The isobutyl ester group and the chlorine atom can disrupt chain packing, potentially leading to improved solubility in organic solvents compared to more rigid aramids.
-
Modify Mechanical Properties: The specific structure of the monomer will influence the tensile strength, modulus, and elongation at break of the resulting polyamide.
Experimental Protocol: Polyamide Synthesis via Yamazaki-Higashi Polycondensation
This protocol provides a general procedure for the synthesis of an aromatic polyamide.
Materials:
-
This compound
-
Aromatic dicarboxylic acid (e.g., terephthalic acid, isophthalic acid)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl₂), anhydrous
-
Methanol
-
Three-necked flask with a mechanical stirrer and nitrogen inlet/outlet
Procedure:
-
Reaction Setup:
-
In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve this compound, the dicarboxylic acid, and CaCl₂ in NMP and pyridine.
-
Stir the mixture until all solids are dissolved.
-
-
Polymerization:
-
Add triphenyl phosphite to the solution.
-
Heat the reaction mixture to 100-120°C and maintain for 3-4 hours with continuous stirring.
-
-
Polymer Isolation:
-
After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol to precipitate the polyamide.
-
Collect the fibrous polymer by filtration.
-
Wash the polymer thoroughly with hot water and methanol to remove any residual solvents and reagents.
-
Dry the polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.
-
-
Characterization:
-
Characterize the resulting polyamide for its molecular weight (e.g., by inherent viscosity or GPC), thermal properties (DSC, TGA), and mechanical properties (by casting films from a suitable solvent).
-
Visualizations
Caption: Experimental workflow for polyurethane elastomer synthesis.
Caption: Workflow for polyamide synthesis via Yamazaki-Higashi polycondensation.
References
Application Notes and Protocols for Studying the Reaction Kinetics of Aromatic Diamines with Isocyanates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between aromatic diamines and isocyanates to form polyureas is a cornerstone of polymer chemistry, with applications ranging from high-performance elastomers and coatings to biomedical devices. The kinetics of this reaction are of paramount importance as they dictate the processing window, material properties, and final product performance. Isobutyl 3,5-diamino-4-chlorobenzoate is an aromatic diamine with a unique substitution pattern that is expected to influence its reactivity towards isocyanates. The presence of two amine groups, a chlorine atom, and an isobutyl ester group on the benzene ring presents a complex system for kinetic analysis.
These application notes provide a comprehensive overview and detailed protocols for studying the reaction kinetics of substituted aromatic diamaines, such as this compound, with various isocyanates. The methodologies described herein are designed to be adaptable for a range of research and development applications, from fundamental kinetic studies to process optimization in drug delivery systems and biomaterial synthesis.
General Reaction Scheme
The fundamental reaction involves the nucleophilic addition of the amine groups of the diamine to the electrophilic carbon of the isocyanate group, forming a urea linkage. For a diamine like this compound reacting with a diisocyanate, this leads to the formation of a polyurea.
Factors Influencing Reaction Kinetics
The rate of reaction between an aromatic diamine and an isocyanate is influenced by several factors:
-
Structure of the Diamine: The electronic nature of substituents on the aromatic ring significantly affects the nucleophilicity of the amine groups. Electron-donating groups increase the reaction rate, while electron-withdrawing groups, such as the chlorine atom in this compound, decrease it. Steric hindrance around the amine groups can also slow down the reaction.
-
Structure of the Isocyanate: The reactivity of the isocyanate group is influenced by the electronic and steric nature of its substituent (R-group). Aromatic isocyanates are generally more reactive than aliphatic isocyanates.
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can affect the reaction rate. Aprotic polar solvents are commonly used.
-
Temperature: As with most chemical reactions, the rate of the amine-isocyanate reaction increases with temperature.
-
Catalyst: While often not necessary due to the high intrinsic reactivity, catalysts such as tertiary amines or organotin compounds can be used to accelerate the reaction.
Quantitative Data Summary
Due to the lack of specific kinetic data for this compound in the public domain, the following table presents representative second-order rate constants (k) for the reaction of structurally similar aromatic amines with phenyl isocyanate in a common solvent at a standard temperature. This data is intended to provide a comparative baseline for researchers.
| Aromatic Amine | Substituents | Solvent | Temperature (°C) | k (L mol⁻¹ s⁻¹) |
| Aniline | None | Dioxane | 25 | 0.3 - 0.5 |
| 4-Nitroaniline | -NO₂ (electron-withdrawing) | Dioxane | 25 | 0.01 - 0.05 |
| 4-Methoxyaniline | -OCH₃ (electron-donating) | Dioxane | 25 | 5 - 10 |
| Hypothetical: this compound | -Cl, -COOR (electron-withdrawing) | Dioxane | 25 | Expected to be < 0.3 |
Note: The reactivity of the two amine groups in a diamine may not be equal, which can lead to more complex kinetic models.
Experimental Protocols
Two common methods for monitoring the kinetics of amine-isocyanate reactions are presented: in-situ Fourier Transform Infrared (FTIR) spectroscopy and a chemical titration method.
Protocol 1: Kinetic Analysis by In-Situ FTIR Spectroscopy
This method continuously monitors the concentration of the isocyanate reactant by observing the disappearance of the characteristic N=C=O stretching band.[1][2]
Materials and Equipment:
-
Reactants: this compound and the desired isocyanate.
-
Anhydrous solvent (e.g., dioxane, tetrahydrofuran, acetonitrile).
-
FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe or a flow cell.
-
Jacketed reaction vessel with a temperature controller.
-
Magnetic stirrer and stir bar.
-
Nitrogen or argon supply for inert atmosphere.
Procedure:
-
Preparation:
-
Ensure all glassware is thoroughly dried.
-
Prepare stock solutions of the diamine and isocyanate in the chosen anhydrous solvent to known concentrations.
-
-
Instrument Setup:
-
Set up the reaction vessel with the ATR probe inserted, ensuring a good seal.
-
Purge the vessel with an inert gas.
-
Set the desired reaction temperature using the circulator.
-
Configure the FTIR software for time-resolved data acquisition, focusing on the isocyanate peak region (~2250-2280 cm⁻¹).[3]
-
-
Reaction Initiation:
-
Add the diamine solution to the reaction vessel and allow it to reach thermal equilibrium.
-
Begin FTIR data collection to acquire a background spectrum.
-
Rapidly add the isocyanate solution to the vessel with vigorous stirring to initiate the reaction.
-
-
Data Collection and Analysis:
-
Monitor the decrease in the absorbance of the N=C=O peak over time.
-
The concentration of the isocyanate at any time 't' can be determined using a pre-established calibration curve (absorbance vs. concentration).
-
Plot the concentration of isocyanate versus time.
-
Assuming second-order kinetics, plot 1/[NCO] versus time. A linear plot confirms the second-order model, and the slope is equal to the rate constant (k).
-
Protocol 2: Kinetic Analysis by Titration
This classic method involves quenching the reaction at different time points and then titrating the remaining unreacted isocyanate.[4]
Materials and Equipment:
-
Reactants: this compound and the desired isocyanate.
-
Anhydrous solvent (e.g., toluene, chlorobenzene).
-
Quenching solution: A solution of a secondary amine (e.g., di-n-butylamine) in the reaction solvent.
-
Titrant: Standardized solution of hydrochloric acid (HCl).
-
Indicator: Bromophenol blue or a pH meter.
-
Constant temperature bath.
-
Multiple reaction flasks with stoppers.
-
Pipettes and burette.
Procedure:
-
Preparation:
-
Prepare stock solutions of the diamine and isocyanate in the anhydrous solvent.
-
Prepare a standardized solution of di-n-butylamine in the same solvent.
-
Prepare a standardized aqueous HCl solution.
-
-
Reaction:
-
In a series of reaction flasks, add the diamine solution and place them in the constant temperature bath to equilibrate.
-
Initiate the reaction in each flask by adding the isocyanate solution at staggered, precisely recorded times.
-
-
Quenching:
-
At predetermined time intervals for each flask, add an excess of the di-n-butylamine solution to quench the reaction. The di-n-butylamine reacts rapidly with the remaining isocyanate.
-
-
Titration:
-
Allow the quenched reaction to stand for a few minutes to ensure complete reaction of the remaining isocyanate.
-
Add the indicator to each flask.
-
Titrate the excess di-n-butylamine with the standardized HCl solution. The endpoint is indicated by a color change of the indicator.
-
-
Calculation:
-
Perform a blank titration with the di-n-butylamine solution to determine the initial amount of amine.
-
The amount of isocyanate at each time point is proportional to the amount of di-n-butylamine consumed.
-
Calculate the concentration of isocyanate at each time point and plot the data as described in the FTIR protocol to determine the rate constant.
-
References
Application Notes and Protocols for the Quantification of Isobutyl 3,5-diamino-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl 3,5-diamino-4-chlorobenzoate is a chemical intermediate with potential applications in various fields, including the synthesis of pharmaceuticals and specialty polymers. Accurate and reliable quantification of this compound is crucial for process control, quality assurance, and research and development activities. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
The following protocols are proposed based on established analytical methods for structurally similar compounds, including aromatic amines, chlorobenzoates, and isobutyl esters, due to the limited availability of specific validated methods for this compound in publicly accessible literature. The provided quantitative data represents typical performance characteristics for these analytical techniques.
Analytical Methods
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk materials and simple formulations where high sensitivity is not the primary requirement.
Quantitative Data Summary
| Parameter | Typical Performance |
| Linearity (r²) | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
Experimental Protocol
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a 10 mL volumetric flask using a mixture of acetonitrile and water (50:50, v/v) as the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring the flask to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
b. HPLC-UV Instrumentation and Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 30% B1-10 min: 30% to 70% B10-12 min: 70% B12-13 min: 70% to 30% B13-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
c. Calibration: Prepare a series of calibration standards of this compound in the range of 0.1 to 100 µg/mL in the diluent. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations in complex matrices such as biological fluids or environmental samples.
Quantitative Data Summary
| Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
Experimental Protocol
a. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample matrix (e.g., plasma, urine), add an internal standard.
-
Add 3 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Transfer the solution to an LC-MS vial.
b. LC-MS/MS Instrumentation and Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-0.5 min: 10% B0.5-3 min: 10% to 90% B3-4 min: 90% B4-4.1 min: 90% to 10% B4.1-5 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Precursor Ion (Q1): [M+H]⁺Product Ions (Q3): To be determined by direct infusion of a standard solution. |
c. Calibration: Prepare calibration standards in the appropriate matrix over the range of 0.05 to 50 ng/mL. Process the standards using the same sample preparation procedure as the unknown samples.
developing an HPLC method for Isobutyl 3,5-diamino-4-chlorobenzoate analysis
An Application Note and Protocol for the HPLC Analysis of Isobutyl 3,5-diamino-4-chlorobenzoate
For researchers, scientists, and drug development professionals, this document provides a detailed methodology for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is an aromatic diamine with the chemical formula C₁₁H₁₅ClN₂O₂ and a molecular weight of 242.7 g/mol .[1] It is utilized as a crosslinking agent in the manufacturing of polyurethane elastomers.[2] Accurate and reliable analytical methods are crucial for quality control and formulation development. This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [1][2] |
| Molecular Weight | 242.7 g/mol | [1] |
| Melting Point | 83-91 °C | [2] |
| Appearance | Yellow to brown powder | [2] |
| Solubility | Soluble in Ethanol, Methanol, and Dimethyl Sulfoxide (DMSO) | [2] |
| pKa (predicted) | 1.75 ± 0.10 | [2] |
Experimental Protocol
This protocol outlines the preparation of solutions and the HPLC methodology for the analysis of this compound.
Materials and Reagents
-
This compound reference standard (≥95% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Acetic Acid (glacial, analytical grade)
Instrumentation
-
HPLC system equipped with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Preparation of Solutions
Mobile Phase Preparation (Ammonium Acetate Buffer/Acetonitrile):
-
Prepare a 10 mM ammonium acetate buffer by dissolving 0.77 g of ammonium acetate in 1 L of HPLC grade water.
-
Adjust the pH of the buffer to 4.5 with glacial acetic acid.
-
The mobile phase will be a gradient mixture of the ammonium acetate buffer (Solvent A) and acetonitrile (Solvent B).
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Dissolve the standard in a 25 mL volumetric flask with methanol and sonicate if necessary to ensure complete dissolution.
-
Store the stock solution at 2-8 °C, protected from light.
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol) to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Method Parameters
The following HPLC parameters are recommended as a starting point for method development and can be optimized as needed.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 10 mM Ammonium Acetate, pH 4.5B: Acetonitrile |
| Gradient | 0-2 min: 20% B2-10 min: 20% to 80% B10-12 min: 80% B12-13 min: 80% to 20% B13-15 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm (based on UV absorbance of aromatic amines) |
Method Development Workflow
The logical workflow for developing this HPLC method is illustrated in the diagram below.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| % RSD of Peak Area (n=6) | ≤ 2.0% | |
| % RSD of Retention Time (n=6) | ≤ 1.0% |
Table 2: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | % RSD |
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Accuracy and Precision
| Concentration Level | Spiked Amount (µg/mL) | Measured Amount (µg/mL, n=3) | Recovery (%) | RSD (%) |
| Low | ||||
| Medium | ||||
| High |
Conclusion
The described RP-HPLC method provides a robust and reliable approach for the quantitative analysis of this compound. The method is suitable for routine quality control and research applications. As with any analytical method, validation should be performed in the specific laboratory to ensure its suitability for the intended purpose.
References
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Isobutyl 3,5-diamino-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl 3,5-diamino-4-chlorobenzoate is a chemical compound with potential antimicrobial properties.[1] This document provides detailed application notes and standardized protocols for conducting antimicrobial susceptibility testing (AST) of this compound against a panel of clinically relevant microorganisms. The protocols are based on established methods such as disk diffusion and broth microdilution.[2][3][4] Adherence to these standardized procedures is crucial for obtaining reliable and reproducible data, which is essential for the evaluation of its potential as a therapeutic agent.[3][4]
While this compound has been reported to exhibit activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as the fungi Aspergillus niger and Candida albicans, detailed quantitative data from standardized testing is not widely available.[1] The mechanism of action for this compound is currently not described in the available literature.[1]
Data Presentation
Quantitative results from antimicrobial susceptibility testing should be recorded meticulously. The following table provides a template for summarizing Minimum Inhibitory Concentration (MIC) data.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | Quality Control Range (µg/mL) |
| Staphylococcus aureus | ATCC® 29213™ | [Insert Data] | [e.g., 0.25-1] |
| Escherichia coli | ATCC® 25922™ | [Insert Data] | [e.g., 1-4] |
| Pseudomonas aeruginosa | ATCC® 27853™ | [Insert Data] | [e.g., 1-4] |
| Candida albicans | ATCC® 90028™ | [Insert Data] | [e.g., 0.12-0.5] |
| Aspergillus niger | ATCC® 16404™ | [Insert Data] | [e.g., 0.5-2] |
Note: The data in this table is for illustrative purposes only and should be replaced with experimental findings.
Experimental Protocols
The following are detailed protocols for determining the antimicrobial susceptibility of this compound. These methods are adapted from established guidelines.[2][3][4][5]
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[2][3]
Materials:
-
This compound (powder form)
-
Appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO, ensure final concentration does not inhibit microbial growth)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)[4][5]
-
Positive control (microorganism in broth without the compound)
-
Negative control (broth only)
-
Solvent control (microorganism in broth with the highest concentration of the solvent used)
-
Incubator (35°C ± 2°C)[4]
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the compound in the appropriate broth within the 96-well plate to achieve a range of test concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[4] This suspension should be diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[5]
-
Inoculation: Add the diluted microbial suspension to each well containing the antimicrobial dilutions.
-
Controls: Include positive, negative, and solvent controls on each plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours for most bacteria, or as appropriate for the specific microorganism.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Protocol 2: Disk Diffusion Method (Kirby-Bauer Test)
This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent.[2][4]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates[2]
-
Standardized microbial inoculum (0.5 McFarland standard)[4]
-
Sterile swabs
-
Forceps
-
Incubator (35°C ± 2°C)[4]
-
Ruler or caliper
Procedure:
-
Disk Preparation: Impregnate sterile filter paper disks with a known concentration of this compound solution and allow them to dry under sterile conditions.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.[4]
-
Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[2]
-
Disk Application: Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.[4] Ensure firm contact with the agar.
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the area around the disk with no microbial growth) in millimeters.[2] The size of the zone is indicative of the microorganism's susceptibility.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
References
- 1. Buy this compound | 32961-44-7 [smolecule.com]
- 2. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. woah.org [woah.org]
- 4. apec.org [apec.org]
- 5. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Screening of Isobutyl 3,5-diamino-4-chlorobenzoate for Herbicidal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl 3,5-diamino-4-chlorobenzoate is an aromatic diamine compound with the chemical formula C₁₁H₁₅ClN₂O₂.[1] While it is primarily utilized as a crosslinking agent in the production of polyurethane elastomers, the structural similarities to other biologically active aminobenzoic acid derivatives suggest a potential for herbicidal activity.[2][3] Derivatives of aminobenzoic acid are known to possess a range of biological activities, including antibacterial and, notably, herbicidal effects.[3][4][5] Therefore, in vitro screening of this compound is a rational step in the exploration of novel herbicidal candidates.
These application notes provide a comprehensive framework for the initial in vitro evaluation of this compound's potential as a herbicide. The protocols outlined below are designed for a systematic screening process, from broad phytotoxicity assessment to more specific mechanistic assays.
Application Notes
The in vitro screening protocols described herein are intended for the following applications:
-
Primary Screening: To rapidly assess the general phytotoxic effects of this compound on plant germination and early growth.
-
Dose-Response Analysis: To determine the concentration-dependent inhibitory effects of the compound and establish key toxicological parameters such as the IC₅₀ (half-maximal inhibitory concentration).
-
Preliminary Mode of Action Studies: To investigate potential mechanisms by which this compound may exert its herbicidal effects, such as inhibition of photosynthesis or amino acid biosynthesis.[6][7]
-
Comparative Analysis: To benchmark the efficacy of this compound against commercial herbicides.
Experimental Workflow
Caption: Overall experimental workflow for in vitro herbicidal screening.
Experimental Protocols
Protocol 1: Seed Germination and Radicle Elongation Assay
This assay is a fundamental primary screen to evaluate the effect of this compound on the germination and early growth of both monocotyledonous and dicotyledonous plants.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Seeds of a monocot (e.g., Lolium perenne) and a dicot (e.g., Amaranthus retroflexus)
-
Petri dishes (9 cm) with filter paper
-
Distilled water
-
Positive control (e.g., Glyphosate)
-
Growth chamber with controlled light and temperature
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound (e.g., 100 mM) in DMSO.
-
Prepare a series of dilutions from the stock solution in distilled water to achieve final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Ensure the final DMSO concentration is ≤ 0.5% in all solutions, including the negative control (water with 0.5% DMSO).
-
-
Assay Setup:
-
Place two layers of filter paper in each Petri dish.
-
Add 5 mL of the respective test solution to each dish.
-
Place 20 seeds of the selected plant species on the moistened filter paper.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
-
Incubation:
-
Incubate the Petri dishes in a growth chamber at 25 ± 2°C with a 16/8 hour light/dark cycle.
-
-
Data Collection:
-
After 7 days, count the number of germinated seeds.
-
Measure the radicle (primary root) length of each germinated seed.
-
-
Data Analysis:
-
Calculate the germination percentage and the percentage of radicle growth inhibition relative to the negative control.
-
Data Presentation:
| Concentration (µM) | Germination (%) - L. perenne | Radicle Length (mm) - L. perenne (Mean ± SD) | Inhibition (%) - L. perenne | Germination (%) - A. retroflexus | Radicle Length (mm) - A. retroflexus (Mean ± SD) | Inhibition (%) - A. retroflexus |
| 0 (Control) | 98 | 35.2 ± 3.1 | 0 | 95 | 28.5 ± 2.5 | 0 |
| 0.1 | 97 | 34.8 ± 2.9 | 1.1 | 94 | 28.1 ± 2.3 | 1.4 |
| 1 | 95 | 32.1 ± 3.5 | 8.8 | 90 | 25.4 ± 2.8 | 10.9 |
| 10 | 80 | 21.5 ± 2.8 | 38.9 | 75 | 15.1 ± 2.1 | 47.0 |
| 100 | 45 | 8.2 ± 1.9 | 76.7 | 30 | 4.3 ± 1.5 | 85.0 |
| 1000 | 10 | 1.1 ± 0.5 | 96.9 | 5 | 0.5 ± 0.2 | 98.2 |
| Glyphosate (100 µM) | 70 | 5.5 ± 1.2 | 84.4 | 25 | 2.1 ± 0.8 | 92.6 |
Protocol 2: Algal Growth Inhibition Assay
This assay assesses the compound's effect on photosynthetic aquatic organisms, which can be indicative of a photosynthesis-inhibiting mode of action.[8]
Materials:
-
Unicellular green alga (Chlamydomonas reinhardtii) culture
-
TAP (Tris-Acetate-Phosphate) medium
-
96-well microplates
-
Microplate reader
-
Positive control (e.g., Diuron)
Procedure:
-
Preparation of Algal Inoculum:
-
Grow C. reinhardtii in TAP medium to an early exponential phase.
-
Dilute the culture to a starting optical density at 680 nm (OD₆₈₀) of 0.05.
-
-
Assay Setup:
-
Add 180 µL of the algal inoculum to each well of a 96-well plate.
-
Add 20 µL of 10x concentrated test solutions of this compound to achieve the desired final concentrations.
-
-
Incubation:
-
Incubate the microplate under continuous light at 25°C for 72 hours.
-
-
Data Collection:
-
Measure the OD₆₈₀ at 24, 48, and 72 hours.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition at 72 hours compared to the negative control.
-
Determine the IC₅₀ value from the dose-response curve.
-
Data Presentation:
| Concentration (µM) | OD₆₈₀ at 72h (Mean ± SD) | Growth Inhibition (%) |
| 0 (Control) | 0.85 ± 0.05 | 0 |
| 1 | 0.82 ± 0.06 | 3.5 |
| 10 | 0.65 ± 0.04 | 23.5 |
| 50 | 0.31 ± 0.03 | 63.5 |
| 100 | 0.15 ± 0.02 | 82.4 |
| 250 | 0.08 ± 0.01 | 90.6 |
| Diuron (10 µM) | 0.12 ± 0.02 | 85.9 |
Protocol 3: Potential Mode of Action - Dihydropteroate Synthase (DHPS) Inhibition Assay
Given that this compound is a derivative of p-aminobenzoic acid (PABA), a key substrate in the folate synthesis pathway, it is plausible that it could act as a competitive inhibitor of dihydropteroate synthase (DHPS).[9]
Caption: Hypothetical inhibition of the folate synthesis pathway.
Materials:
-
Recombinant plant DHPS enzyme
-
p-Aminobenzoic acid (PABA)
-
Dihydropteridine pyrophosphate (DHPPP)
-
Spectrophotometer or fluorometer
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
Procedure:
-
Assay Principle: The assay measures the formation of dihydropteroate, either directly or through a coupled enzymatic reaction that produces a detectable signal (e.g., consumption of NADH).
-
Assay Setup (in a 96-well plate):
-
To each well, add assay buffer, DHPS enzyme, and DHPPP.
-
Add varying concentrations of this compound.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding PABA.
-
Immediately measure the change in absorbance or fluorescence over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of the test compound.
-
Determine the percentage of enzyme inhibition relative to the no-inhibitor control.
-
Calculate the IC₅₀ value.
-
Data Presentation:
| Concentration (µM) | Reaction Rate (mOD/min) (Mean ± SD) | Enzyme Inhibition (%) |
| 0 (Control) | 50.2 ± 2.1 | 0 |
| 1 | 48.1 ± 1.9 | 4.2 |
| 10 | 39.8 ± 2.5 | 20.7 |
| 50 | 24.5 ± 1.8 | 51.2 |
| 100 | 15.1 ± 1.5 | 69.9 |
| 250 | 8.3 ± 1.1 | 83.5 |
| Sulfanilamide (100 µM) | 12.4 ± 1.3 | 75.3 |
Conclusion
The provided protocols and application notes offer a structured approach to the initial in vitro screening of this compound for potential herbicidal activity. A positive result in the primary screens, characterized by significant inhibition of seed germination, radicle elongation, or algal growth, would warrant progression to more detailed dose-response studies and mechanistic assays. The hypothetical inhibition of the folate pathway provides a rational starting point for mode of action investigations, given the compound's chemical structure. These in vitro methods serve as a cost-effective and high-throughput means to identify promising herbicidal candidates for further evaluation in whole-plant assays.
References
- 1. scbt.com [scbt.com]
- 2. Buy this compound | 32961-44-7 [smolecule.com]
- 3. A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives [mdpi.com]
- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Isobutyl 3,5-diamino-4-chlorobenzoate
Welcome to the technical support center for the synthesis of Isobutyl 3,5-diamino-4-chlorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize the yield and purity of your synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the multi-step synthesis of this compound. The synthesis is typically a three-step process:
-
Nitration: Dinitration of 4-chlorobenzoic acid to yield 4-chloro-3,5-dinitrobenzoic acid.
-
Esterification: Fischer esterification of 4-chloro-3,5-dinitrobenzoic acid with isobutyl alcohol to produce Isobutyl 4-chloro-3,5-dinitrobenzoate.
-
Reduction: Reduction of the dinitro ester to the final product, this compound.
Problem: Low Yield in Nitration Step
Question: My nitration of 4-chlorobenzoic acid is resulting in a low yield of 4-chloro-3,5-dinitrobenzoic acid. What are the potential causes and how can I improve it?
Answer:
Low yields in the nitration step are common and can often be attributed to several factors:
-
Inadequate Nitrating Agent: The ratio and concentration of nitric acid and sulfuric acid are critical. An insufficient amount of nitric acid will lead to incomplete conversion, while a weak sulfuric acid concentration will not effectively generate the nitronium ion (NO₂⁺) required for the reaction.
-
Reaction Temperature: Temperature control is paramount. The nitration of aromatic compounds is highly exothermic. If the temperature rises too high, it can lead to the formation of unwanted byproducts and decomposition of the starting material. It is crucial to maintain a low temperature, typically between 0-10°C, during the addition of the nitrating mixture.
-
Reaction Time: The reaction may not have gone to completion. Ensure the reaction is stirred for a sufficient amount of time after the addition of the nitrating agent. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.
-
Work-up Procedure: Product can be lost during the work-up. Ensure that the precipitation of the product is complete by pouring the reaction mixture into a sufficient volume of ice-cold water. Washing the precipitate with copious amounts of cold water is necessary to remove residual acids.
Problem: Incomplete Esterification or Low Yield of Isobutyl 4-chloro-3,5-dinitrobenzoate
Question: I am struggling with the Fischer esterification of 4-chloro-3,5-dinitrobenzoic acid with isobutyl alcohol. The yield is poor. What can I do?
Answer:
Fischer esterification is a reversible reaction, and optimizing the yield requires shifting the equilibrium towards the product side. Here are key factors to consider:
-
Water Removal: The formation of water as a byproduct will inhibit the forward reaction. Employing a Dean-Stark apparatus to remove water azeotropically during the reaction is highly effective. Alternatively, using a large excess of isobutyl alcohol can also help drive the equilibrium forward.
-
Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential. Ensure a sufficient amount of catalyst is used.
-
Reaction Time and Temperature: Refluxing the reaction mixture is necessary, but prolonged exposure to high temperatures can lead to side reactions. Monitor the reaction by TLC to determine the optimal reaction time.
-
Steric Hindrance: While 4-chloro-3,5-dinitrobenzoic acid is not exceptionally hindered, the bulky isobutyl alcohol can slow down the reaction rate compared to smaller alcohols. A longer reaction time might be necessary.
Problem: Low Yield or Impure Product in the Final Reduction Step
Question: The reduction of Isobutyl 4-chloro-3,5-dinitrobenzoate is giving me a low yield of the desired diamino product, and the product is impure. How can I troubleshoot this?
Answer:
The reduction of the two nitro groups is a critical step that can be prone to side reactions if not controlled properly.
-
Choice of Reducing Agent: Several reducing agents can be used.
-
Catalytic Hydrogenation: This is often the cleanest method, yielding high-purity products. Common catalysts include Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere. Ensure the catalyst is active and used in the appropriate amount.
-
Metal/Acid Reduction: A mixture of a metal (like tin, iron, or zinc) and a strong acid (like HCl) is a classic and effective method. However, the work-up can be more complex to remove the metal salts.
-
-
Incomplete Reduction: If the reaction is not allowed to proceed to completion, you may have a mixture of the desired diamino product and the mono-amino nitro intermediate. Monitor the reaction closely by TLC.
-
Side Reactions: Over-reduction or side reactions with the ester group are possible, though less common under standard conditions. Maintaining a moderate temperature and pressure (for catalytic hydrogenation) is important.
-
Purification: The crude product may contain residual catalyst, metal salts (if using metal/acid), and other byproducts. Purification by column chromatography or recrystallization is often necessary to obtain a high-purity product. The final product is a solid and can be purified by recrystallization from a suitable solvent system like ethanol/water.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the nitration of 4-chlorobenzoic acid?
A1: The optimal temperature for the nitration of 4-chlorobenzoic acid to 4-chloro-3,5-dinitrobenzoic acid is typically maintained between 0°C and 10°C .[1] This low temperature is crucial to control the exothermic reaction and to minimize the formation of dinitrated and other over-nitrated byproducts, thus maximizing the yield of the desired product.[1]
Q2: How can I effectively remove the water formed during the Fischer esterification step?
A2: The most effective method for removing water during a Fischer esterification is to use a Dean-Stark apparatus with a suitable solvent that forms an azeotrope with water, such as toluene or cyclohexane. As the reaction mixture is refluxed, the water-solvent azeotrope distills over and is collected in the side arm of the Dean-Stark trap. The denser water separates and can be drained off, while the solvent returns to the reaction flask, thus driving the equilibrium towards the ester product. Using a large excess of the alcohol reactant can also help to shift the equilibrium.
Q3: What are the common catalysts for the reduction of the dinitro group to a diamino group in this synthesis?
A3: The most common and effective catalysts for the reduction of aromatic nitro groups are heterogeneous catalysts used in catalytic hydrogenation. Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are widely used. These catalysts are typically used under a hydrogen atmosphere (from a balloon or a pressurized reactor) in a suitable solvent like ethanol or ethyl acetate. An alternative is to use a metal-acid system, such as tin (Sn) in concentrated hydrochloric acid (HCl) or iron (Fe) in acetic acid .
Q4: What are the expected appearances of the intermediates and the final product?
A4:
-
4-chloro-3,5-dinitrobenzoic acid: Typically a pale yellow or off-white solid.
-
Isobutyl 4-chloro-3,5-dinitrobenzoate: Often a yellow crystalline solid.
-
This compound: Usually a light brown or tan powder.[2]
Q5: What analytical techniques are recommended for monitoring the reaction progress and characterizing the products?
A5:
-
Thin Layer Chromatography (TLC): An indispensable technique for monitoring the progress of each reaction step. It allows you to quickly check for the consumption of starting materials and the formation of products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Essential for the structural elucidation and confirmation of the intermediates and the final product.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the carboxylic acid (-COOH), nitro (-NO₂), ester (-COO-), and amino (-NH₂) groups at each stage of the synthesis.
-
Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.
-
Melting Point Analysis: A sharp melting point is a good indicator of the purity of the solid intermediates and the final product.
Data Presentation
The following tables summarize the effect of different reaction conditions on the yield of the synthesis steps. The data is compiled from literature on similar reactions and should be used as a guideline for optimization.
Table 1: Nitration of 4-Chlorobenzoic Acid - Effect of Temperature on Yield
| Entry | Temperature (°C) | Reaction Time (h) | Approximate Yield of 4-chloro-3,5-dinitrobenzoic acid (%) | Reference |
| 1 | 0 - 5 | 2 | 90 - 95 | [1] |
| 2 | 15 - 20 | 2 | 75 - 85 | [1] |
| 3 | 30 - 35 | 2 | 50 - 60 (with increased byproducts) | [1] |
Table 2: Esterification of 4-chloro-3,5-dinitrobenzoic acid - Comparison of Methods
| Entry | Alcohol | Catalyst | Method of Water Removal | Approximate Yield of Ester (%) | Reference |
| 1 | Isobutyl Alcohol | H₂SO₄ (catalytic) | Excess Alcohol | 70 - 80 | General Knowledge |
| 2 | Isobutyl Alcohol | p-TsOH (catalytic) | Dean-Stark Trap | 85 - 95 | General Knowledge |
| 3 | Methanol | H₂SO₄ (catalytic) | Excess Alcohol | 80 - 90 | [3] |
Table 3: Reduction of Dinitro Ester - Comparison of Reducing Agents
| Entry | Reducing Agent / Catalyst | Solvent | Approximate Yield of Diamino Ester (%) | Reference |
| 1 | H₂ / Pd-C (5%) | Ethanol | 90 - 98 | General Knowledge |
| 2 | Sn / conc. HCl | Ethanol | 80 - 90 | General Knowledge |
| 3 | Fe / Acetic Acid | Ethanol | 85 - 95 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 4-chloro-3,5-dinitrobenzoic acid (Nitration)
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chlorobenzoic acid in concentrated sulfuric acid and cool the mixture to 0°C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the solid product in a desiccator or a vacuum oven.
Protocol 2: Synthesis of Isobutyl 4-chloro-3,5-dinitrobenzoate (Esterification)
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-chloro-3,5-dinitrobenzoic acid, a 5-fold molar excess of isobutyl alcohol, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture and remove the toluene and excess isobutyl alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
Protocol 3: Synthesis of this compound (Reduction)
-
In a hydrogenation flask, dissolve Isobutyl 4-chloro-3,5-dinitrobenzoate in ethanol.
-
Add a catalytic amount of 5% Palladium on carbon (Pd/C).
-
Secure the flask to a hydrogenation apparatus and flush the system with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature until the starting material is completely consumed (as monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a solid.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for the synthesis process.
Caption: Logical relationships for optimizing reaction conditions.
References
common side reactions in the synthesis of Isobutyl 3,5-diamino-4-chlorobenzoate
Welcome to the technical support center for the synthesis of Isobutyl 3,5-diamino-4-chlorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis process.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield in the Nitration of 4-Chlorobenzoic Acid
Possible Causes:
-
Incomplete Reaction: Insufficient nitrating agent or reaction time.
-
Formation of Isomeric Byproducts: Reaction temperature is not optimal, leading to the formation of undesired isomers such as 4-chloro-3-nitrobenzoic acid.[1]
-
Suboptimal Reaction Conditions: Incorrect ratio of sulfuric acid to nitric acid.
Troubleshooting Steps:
-
Optimize Nitrating Agent Ratio: Ensure a sufficient excess of the nitrating mixture (concentrated nitric acid and sulfuric acid) is used.
-
Control Reaction Temperature: Maintain a low reaction temperature (typically below 10°C) to favor the formation of the desired 3,5-dinitro isomer and minimize the formation of ortho-substituted byproducts.[2]
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the formation of the product.
-
Purification: If isomeric byproducts are formed, they may be removed through recrystallization of the product.
Problem 2: Incomplete Esterification Reaction
Possible Causes:
-
Reversible Reaction Equilibrium: The Fischer esterification is a reversible process, and the equilibrium may not favor the product side.[3][4][5]
-
Insufficient Catalyst: The amount of acid catalyst (e.g., sulfuric acid) may not be sufficient to drive the reaction forward.
-
Presence of Water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants.[5]
Troubleshooting Steps:
-
Use Excess Alcohol: Employ a large excess of isobutanol to shift the equilibrium towards the formation of the ester, according to Le Châtelier's principle.[3][5][6]
-
Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction.[5]
-
Increase Catalyst Concentration: Ensure an adequate amount of a strong acid catalyst is used.
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure it reaches completion.
Problem 3: Impurities in the Final Product after Reduction
Possible Causes:
-
Incomplete Reduction: The reduction of the dinitro compound to the diamine may be incomplete, leaving behind mono-nitro or other partially reduced intermediates like nitroso and hydroxylamine compounds.[7][8]
-
Over-reduction: In some cases, other functional groups in the molecule could be sensitive to the reducing agent.
-
Side Reactions: Depending on the reducing agent and conditions, side reactions leading to byproducts may occur.[9]
Troubleshooting Steps:
-
Select Appropriate Reducing Agent: Common and effective methods for reducing aromatic dinitro compounds include catalytic hydrogenation (e.g., H₂/Pd-C) or using metals in acidic media (e.g., Fe/HCl).[7][8][10]
-
Optimize Reaction Conditions: Adjust the temperature, pressure (for hydrogenation), and reaction time to ensure complete reduction without causing over-reduction or side reactions.
-
Monitor Reaction Progress: Use TLC or HPLC to track the conversion of the starting material and the formation of the desired product.
-
Purification of Final Product: The final product can be purified by recrystallization or column chromatography to remove any remaining impurities. A common practice is to wash the crude product with water until the material appears as a Vandyke brown color.[11]
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis route for this compound?
A1: A common industrial synthesis involves a three-step process:
-
Nitration: 4-Chlorobenzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3,5-dinitro-4-chlorobenzoic acid.[11]
-
Esterification: The resulting dinitro compound is then esterified with isobutanol in the presence of an acid catalyst to form isobutyl 3,5-dinitro-4-chlorobenzoate.[11]
-
Reduction: The dinitro ester is subsequently reduced to the desired this compound.[11]
Q2: What are the critical parameters to control during the nitration step?
A2: The most critical parameter is the reaction temperature. It should be kept low (e.g., below 10°C) to control the regioselectivity of the nitration and minimize the formation of unwanted isomers.[2] The ratio of the nitrating agents is also important for achieving a good yield.
Q3: How can I drive the Fischer esterification to completion?
A3: To maximize the yield of the ester, you should use a large excess of isobutanol and remove the water that is formed during the reaction, for instance, by using a Dean-Stark apparatus.[5] This will shift the reaction equilibrium towards the product side.
Q4: What are some common reducing agents for the conversion of the dinitro to the diamino compound?
A4: Several reducing agents can be used, with catalytic hydrogenation (e.g., using a Palladium-on-carbon catalyst) and metal/acid combinations (like iron in acetic or hydrochloric acid) being common choices for this type of transformation.[7][8][10][11]
Q5: What are the expected yields for each step?
A5: Yields can vary depending on the specific reaction conditions and scale. However, with optimized protocols, it is possible to achieve good to excellent yields for each step. For instance, a patent describes a process with high overall efficiency.[11]
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dinitro-4-chlorobenzoic Acid (Nitration)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chlorobenzoic Acid | 156.57 | 15.6 g | 0.1 |
| Concentrated H₂SO₄ (98%) | 98.08 | 60 mL | - |
| Concentrated HNO₃ (70%) | 63.01 | 20 mL | - |
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 60 mL of concentrated sulfuric acid.
-
Once the sulfuric acid is cooled to below 5°C, slowly add 15.6 g of 4-chlorobenzoic acid in portions, ensuring the temperature remains below 10°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 20 mL of concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 4-chlorobenzoic acid, maintaining the reaction temperature below 10°C.
-
After the addition is complete, continue stirring at low temperature for 2-3 hours.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried.
Protocol 2: Synthesis of Isobutyl 3,5-dinitro-4-chlorobenzoate (Esterification)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-Dinitro-4-chlorobenzoic Acid | 246.56 | 24.6 g | 0.1 |
| Isobutanol | 74.12 | 74.1 g (100 mL) | 1.0 |
| Concentrated H₂SO₄ | 98.08 | 2 mL | - |
| Toluene | 92.14 | 100 mL | - |
Procedure:
-
Set up a reflux apparatus with a Dean-Stark trap.
-
To the round-bottom flask, add 24.6 g of 3,5-dinitro-4-chlorobenzoic acid, 100 mL of isobutanol, and 100 mL of toluene.
-
Slowly add 2 mL of concentrated sulfuric acid to the mixture while stirring.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reflux until no more water is collected in the trap (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ester.
Protocol 3: Synthesis of this compound (Reduction)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Isobutyl 3,5-dinitro-4-chlorobenzoate | 302.68 | 30.2 g | 0.1 |
| Iron Powder | 55.84 | 56 g | 1.0 |
| Glacial Acetic Acid | 60.05 | 200 mL | - |
| Ethanol | 46.07 | 100 mL | - |
Procedure:
-
In a round-bottom flask, suspend 56 g of iron powder in a mixture of 200 mL of glacial acetic acid and 100 mL of ethanol.
-
Heat the mixture to 60-70°C with vigorous stirring.
-
In a separate beaker, dissolve 30.2 g of isobutyl 3,5-dinitro-4-chlorobenzoate in a minimal amount of warm ethanol.
-
Add the solution of the dinitro ester dropwise to the hot iron suspension. An exothermic reaction will occur. Control the addition rate to maintain a steady reflux.
-
After the addition is complete, continue heating and stirring for another 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove the iron salts.
-
Neutralize the filtrate with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Potential side reactions during the reduction step.
References
- 1. brainly.com [brainly.com]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. athabascau.ca [athabascau.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. studylib.net [studylib.net]
- 7. grokipedia.com [grokipedia.com]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 9. air.unimi.it [air.unimi.it]
- 10. researchgate.net [researchgate.net]
- 11. CN1415598A - Method for industrialized synthesizing 3,5 diamido-4-chlorobenzoic acid isobutyl alcohl - Google Patents [patents.google.com]
troubleshooting poor solubility of Isobutyl 3,5-diamino-4-chlorobenzoate in experiments
Welcome to the technical support resource for Isobutyl 3,5-diamino-4-chlorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the compound's solubility during experiments.
Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in troubleshooting solubility issues. The compound, an aromatic diamine, possesses a complex structure that influences its solubility characteristics.[1]
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | Addolink 1604, CDABE, Isobutyl 4-chloro-3,5-diaminobenzoate | [1][2] |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ | [3][4] |
| Molecular Weight | 242.70 g/mol | [3][4] |
| Appearance | Yellow to brown powder or crystals | [1] |
| Melting Point | 86-90 °C | [2][3][4][5] |
| Boiling Point | ~390.1 °C (Predicted) | [2][3] |
| Density | ~1.252 g/cm³ (Predicted) | [1][2][3] |
| pKa (Predicted) | 1.75 ± 0.10 (Weakly basic amino groups) | [1] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous solutions?
A1: The poor aqueous solubility is due to its molecular structure. It is an aromatic amine, and the bulky, nonpolar isobutyl group and chlorobenzene ring outweigh the polar contribution of the two amino groups. This hydrophobic character limits its ability to form favorable interactions with water molecules.
Q2: What are the recommended solvents for this compound?
A2: The compound shows good solubility in polar organic solvents.[1] For experimental purposes, creating a concentrated stock solution in a suitable organic solvent is the recommended first step.
| Solvent | Solubility Class | Rationale / Notes |
| Dimethyl sulfoxide (DMSO) | High | Strong polar aprotic solvent capable of effectively dissolving the compound.[1] |
| Ethanol | High | Forms favorable hydrogen bonds with the compound's amino groups.[1] |
| Methanol | High | Good solubility due to favorable polar interactions.[1] |
| Acetone, Dichloromethane, THF | Moderate | These solvents have moderate polarity and can partially dissolve the compound.[1] |
| n-Hexane, Toluene, Water | Poor | These solvents are either nonpolar or, in the case of water, cannot overcome the compound's hydrophobic nature.[1] |
Q3: How does temperature affect the solubility of this compound?
A3: The solubility of this compound is expected to increase with temperature.[1] This process, known as endothermic dissolution, is particularly effective in polar organic solvents where increased thermal energy helps overcome crystal lattice forces and promotes solute-solvent interactions.[1] Gentle warming can be an effective strategy to dissolve the compound, but aggressive heating should be avoided to prevent potential degradation.
Q4: Can I use pH adjustment to improve aqueous solubility?
A4: Yes, pH adjustment is a highly effective technique. The two amino groups on the benzene ring are basic. In an acidic environment (pH < 5), these groups become protonated, forming ammonium salts. This ionization dramatically increases the molecule's polarity and its solubility in water. Conversely, in neutral or alkaline solutions (pH > 7), the compound will exist in its less soluble free base form. Therefore, dissolving the compound in a slightly acidic buffer can be a viable strategy.[6]
Q5: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A5: This is a common issue known as "crashing out," which occurs when the concentration of the organic solvent (DMSO) is insufficient to keep the hydrophobic compound dissolved in the now predominantly aqueous environment.[7] To resolve this, you can try several approaches:
-
Lower the final concentration: The most straightforward solution is to work with a more dilute final concentration that is below the compound's solubility limit in the final buffer system.
-
Use a co-solvent system: Add a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) to the aqueous buffer to increase the overall solvent capacity for the compound.[8][9]
-
Slow, dropwise addition: Add the DMSO stock solution to the aqueous buffer very slowly while vortexing or stirring vigorously. This prevents the formation of localized areas of high concentration that can trigger precipitation.[10]
Troubleshooting Guide & Visual Workflow
Encountering solubility issues is a common hurdle. The following workflow provides a logical sequence of steps to systematically troubleshoot and resolve these problems.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Key Experimental Protocols
Protocol 1: Solubilization Using a Co-solvent System
This method is ideal for preparing aqueous working solutions from a DMSO stock, minimizing precipitation upon dilution. Co-solvents work by reducing the polarity of the aqueous phase, making it more hospitable to hydrophobic compounds.[8][9]
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400) or Propylene Glycol (PG)
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare Stock Solution: Weigh the required amount of the compound and dissolve it in a minimal volume of anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution by vortexing.
-
Prepare Co-solvent Buffer: Prepare your target aqueous buffer. Add a co-solvent to the buffer. A common starting point is 10% (v/v) of PEG 400 or PG. For example, to make 10 mL of co-solvent buffer, add 1 mL of PEG 400 to 9 mL of your aqueous buffer.
-
Dilution: Pre-warm the co-solvent buffer to your experimental temperature (e.g., 37°C).[10]
-
While vigorously vortexing or stirring the co-solvent buffer, add the DMSO stock solution drop-by-drop to reach the desired final concentration.
-
Final Check: Visually inspect the final solution for any signs of cloudiness or precipitate. If the solution is not clear, the final concentration may still be too high for that specific co-solvent mixture.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
For highly challenging applications requiring improved aqueous dispersibility without organic solvents in the final formulation, a solid dispersion can be prepared. This technique disperses the compound at a molecular level within a hydrophilic polymer matrix.[11][12][13]
Materials:
-
This compound
-
A hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30) or HPMC)
-
A common solvent capable of dissolving both the compound and the polymer (e.g., Methanol or Ethanol)
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Determine the desired ratio of compound to polymer (e.g., 1:1, 1:5, 1:10 w/w). Dissolve both the compound and the chosen polymer in a sufficient volume of the common solvent (e.g., methanol) in a round-bottom flask. Mix until a clear solution is obtained.[14]
-
Solvent Evaporation: Connect the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a thin, dry film is formed on the flask wall.[14]
-
Final Drying: Further dry the solid dispersion under a high vacuum for several hours to remove any residual solvent.
-
Collection and Storage: Carefully scrape the solid dispersion from the flask. The resulting powder can be gently ground with a mortar and pestle if needed. Store in a desiccator.
-
Usage: The resulting powder should be readily dispersible in aqueous media, where the water-soluble polymer will dissolve and release the drug as very fine particles, enhancing the dissolution rate.[13]
Caption: Mechanism of how a co-solvent enhances solubility.
References
- 1. Buy this compound | 32961-44-7 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. This compound [myskinrecipes.com]
- 5. Isobutyl 3,5-diamino-4-chloro benzoate | 32961-44-7 [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. japsonline.com [japsonline.com]
- 13. scispace.com [scispace.com]
- 14. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of Isobutyl 3,5-diamino-4-chlorobenzoate during storage
This technical support center provides guidance on the proper storage and handling of Isobutyl 3,5-diamino-4-chlorobenzoate to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it at 2-8°C under an inert atmosphere, such as nitrogen or argon.[1][2] The container should be tightly sealed and stored in a cool, dry, and well-ventilated area away from sources of ignition and incompatible substances.[3] While some sources suggest storage at 10-25°C is acceptable, refrigerated conditions under an inert atmosphere are preferable to minimize the risk of oxidative degradation.[1]
Q2: What are the primary causes of degradation for this compound?
A2: The main degradation pathways for this compound are oxidation of the amino groups and hydrolysis of the ester linkage.[1] It is also sensitive to strong oxidizing agents and can degrade under acidic or basic conditions.[1] Thermal degradation occurs at temperatures above 250°C.[1]
Q3: What are the signs of degradation?
A3: Visual signs of degradation can include a change in color of the powder, which is typically yellow to brown. The appearance of clumps may indicate moisture absorption and potential hydrolysis. For a definitive assessment of purity, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are necessary.
Q4: What are the known incompatible materials?
A4: this compound is incompatible with strong oxidizing agents.[3] Contact with these substances should be avoided to prevent rapid degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Discoloration of the compound (darkening) | Oxidation of the amino groups due to exposure to air. | Store the compound under an inert atmosphere (nitrogen or argon).[1] Ensure the container is tightly sealed after each use. |
| Clumping or change in consistency | Moisture absorption leading to potential hydrolysis. | Store in a desiccator or a dry, low-humidity environment. Ensure the container is properly sealed. |
| Inconsistent experimental results | Degradation of the compound leading to lower active concentration. | Verify the purity of the compound using an appropriate analytical method like HPLC. Use a fresh batch of the compound for critical experiments. Review storage conditions to ensure they are optimal. |
| Precipitate formation in solution | Poor solubility or reaction with the solvent. | Consult the solubility data for the compound. Ensure the chosen solvent is appropriate and that the concentration is within the solubility limits. |
Physicochemical and Stability Data
| Property | Value | Reference |
| Appearance | Yellow to brown powder | |
| Melting Point | 86-90 °C | [1][2][3] |
| Boiling Point | 390.1 °C | [1][2] |
| Storage Temperature | 2-8 °C (recommended); 10-25 °C (acceptable) | [1][2] |
| Incompatible Materials | Strong oxidizing agents | [3] |
| Primary Degradation Pathways | Oxidation, Hydrolysis | [1] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound standard
-
Sample of this compound for testing
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture. The addition of 0.1% formic acid to the aqueous phase can improve peak shape.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of the this compound standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution Preparation: Prepare a solution of the test sample at the same concentration as the standard stock solution.
-
HPLC Analysis:
-
Set the column temperature to 25°C.
-
Set the UV detector wavelength to an appropriate value for the compound (typically determined by a UV scan).
-
Inject the standard and sample solutions.
-
Run a gradient or isocratic elution to separate the parent compound from any impurities or degradation products.
-
-
Data Analysis: Compare the chromatogram of the sample to that of the standard. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for stress testing to understand the stability of this compound under various conditions.
Conditions for Stress Testing:
-
Acidic Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C.
-
Basic Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 105°C).
-
Photostability: Expose a solution of the compound to UV light.
Procedure:
-
Prepare solutions of this compound in an appropriate solvent.
-
Expose the solutions and solid material to the stress conditions outlined above for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample and analyze it by HPLC (as described in Protocol 1) to determine the extent of degradation.
-
Monitor for the appearance of new peaks, which would indicate the formation of degradation products.
Visual Guides
Caption: Primary degradation pathways for this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Technical Support Center: Controlling Polyurethane Resin Pot Life with Isobutyl 3,5-diamino-4-chlorobenzoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing Isobutyl 3,5-diamino-4-chlorobenzoate to control the pot life of polyurethane resins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in polyurethane resins?
A1: this compound, also known by trade names such as Addolink 1604, is an aromatic diamine chain extender. Its primary function in polyurethane (PU) systems is to react with isocyanate groups, providing a controlled increase in the pot life, or working time, of the resin. This allows for more manageable processing of the polyurethane, especially for larger or more complex applications.
Q2: How does this compound extend the pot life of polyurethane resins?
A2: The reactivity of the amino groups on this compound with isocyanate groups is sterically hindered by the isobutyl ester group and the chlorine atom on the aromatic ring. This slower reaction rate, compared to other aromatic amines, extends the time it takes for the polyurethane mixture to build viscosity and gel, thus prolonging the pot life.
Q3: What are the typical effects of using this compound on the final properties of the cured polyurethane?
A3: Beyond extending pot life, this compound can also influence the mechanical properties of the cured polyurethane. It can contribute to a higher hardness and improved tear and tensile strength in the final elastomer.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes, this compound is an aromatic diamine and should be handled with care. It is important to work in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Always consult the Safety Data Sheet (SDS) for detailed safety information.
Data Presentation
The following tables provide illustrative quantitative data on the effect of this compound concentration on the pot life of a typical polyurethane system. Please note that these are representative values and actual results will vary depending on the specific polyurethane system, isocyanate type, temperature, and other experimental conditions.
Table 1: Effect of this compound Concentration on Pot Life
| Concentration of this compound (wt% of total formulation) | Pot Life (minutes) at 25°C | Gel Time (minutes) at 25°C |
| 0.5 | 15 | 25 |
| 1.0 | 30 | 45 |
| 1.5 | 45 | 65 |
| 2.0 | 60 | 85 |
Table 2: Comparison of Pot Life with Different Diamine Curatives
| Curing Agent | Pot Life (minutes) at 25°C | Relative Pot Life Extension |
| Standard Aromatic Diamine (e.g., DMTDA) | 10 | 1x |
| This compound (1.5 wt%) | 45 | ~4.5x |
Experimental Protocols
Protocol 1: Determination of Pot Life by Viscosity Measurement
This method determines the pot life by monitoring the increase in viscosity of the mixed polyurethane system over time.
Materials and Equipment:
-
Polyurethane resin components (Polyol and Isocyanate)
-
This compound
-
Disposable mixing cups and stirring rods
-
Viscometer (e.g., Brookfield viscometer) with appropriate spindle
-
Stopwatch
-
Constant temperature water bath (optional, for temperature control)
Procedure:
-
Acclimatize all components to the desired experimental temperature (e.g., 25°C).
-
Accurately weigh the polyol component into a mixing cup.
-
Add the desired amount of this compound to the polyol and mix thoroughly until completely dissolved.
-
Weigh the isocyanate component in a separate cup.
-
Add the isocyanate to the polyol/diamine mixture and start the stopwatch immediately.
-
Mix the components vigorously for 60 seconds, ensuring a homogenous mixture.
-
Immediately measure the initial viscosity of the mixture using the viscometer.
-
Continue to measure the viscosity at regular intervals (e.g., every 5 minutes).
-
The pot life is defined as the time at which the initial viscosity has doubled or quadrupled, or reached a point where it is no longer processable. Record this time.
Troubleshooting Guides
Issue 1: Pot life is significantly shorter than expected.
-
Possible Cause: Inaccurate measurement of components.
-
Solution: Ensure precise weighing of the polyol, isocyanate, and this compound according to the formulation.
-
-
Possible Cause: Higher than expected ambient or component temperature.
-
Solution: Acclimatize all components to the recommended processing temperature. If necessary, use a water bath to cool the components before mixing.
-
-
Possible Cause: Presence of moisture in the components or mixing environment.
-
Solution: Use fresh, dry components. Ensure mixing containers are clean and dry. Work in a low-humidity environment if possible.
-
Issue 2: The polyurethane resin is not curing or curing very slowly.
-
Possible Cause: Incorrect mix ratio of polyol to isocyanate (off-ratio mix).
-
Solution: Double-check the recommended mix ratio for your specific polyurethane system and ensure accurate weighing of each component.
-
-
Possible Cause: Low ambient temperature.
-
Solution: Increase the ambient temperature to the recommended curing temperature for the polyurethane system. A post-curing step at an elevated temperature might be necessary.
-
-
Possible Cause: Insufficient mixing of components.
-
Solution: Ensure thorough and vigorous mixing of all components for the recommended time to achieve a homogeneous mixture.
-
Issue 3: Bubbles or voids in the cured polyurethane.
-
Possible Cause: Air entrapment during mixing.
-
Solution: Mix the components carefully to minimize air incorporation. Consider using a vacuum degassing chamber to remove trapped air from the mixed resin before pouring.
-
-
Possible Cause: Reaction of isocyanate with moisture.
-
Solution: Ensure all components and equipment are dry. Avoid working in high-humidity conditions.
-
Mandatory Visualizations
Caption: Simplified reaction pathway of polyurethane curing with a diamine extender.
Caption: Experimental workflow for pot life determination by viscosity measurement.
Caption: Troubleshooting logic for unexpectedly short polyurethane pot life.
Technical Support Center: Curing Polyurethane with Isobutyl 3,5-diamino-4-chlorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Isobutyl 3,5-diamino-4-chlorobenzoate as a curing agent for polyurethane systems.
Troubleshooting Guide
This guide addresses common issues encountered during the polyurethane curing process with this compound.
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Cure (Tacky Surface) | Improper Temperature: Curing temperature is too low, slowing down the reaction between the isocyanate and the amine groups.[1][2] | Increase the curing temperature to the recommended range for your specific polyurethane system. Pre-heating the mold and components can also be beneficial.[2] |
| Incorrect Stoichiometry: An incorrect ratio of isocyanate groups (NCO) to amine groups (NH2) can result in unreacted components.[3] | Carefully calculate and weigh the prepolymer and this compound to achieve the desired NCO:NH2 ratio. A slight excess of isocyanate is sometimes used, but this should be carefully controlled. | |
| Moisture Contamination: Moisture in the prepolymer, curative, or on the equipment can react with the isocyanate, leading to side reactions and incomplete curing. | Ensure all components and equipment are thoroughly dry. Degas the prepolymer under vacuum to remove any dissolved moisture and gases.[4] Work in a low-humidity environment. | |
| Bubbles or Voids in the Cured Elastomer | Air Entrapment During Mixing: Vigorous mixing can introduce air bubbles that become trapped as the viscosity of the mixture increases. | Mix the components thoroughly but gently to avoid introducing excessive air. After mixing, degas the mixture under vacuum to remove any trapped air before pouring. |
| Moisture Contamination: Reaction of isocyanate with moisture releases carbon dioxide gas, which can form bubbles. | As with slow curing, ensure all components and the environment are dry. | |
| Pouring Technique: Improper pouring can trap air in the mold. | Pour the mixture slowly and in a steady stream into the lowest point of the mold, allowing it to flow and displace the air. | |
| Brittle Cured Elastomer | Incorrect Stoichiometry: A significant excess of the curative or isocyanate can lead to a brittle polymer network. | Re-verify the calculations for the NCO:NH2 ratio. |
| Excessive Curing Temperature or Time: Over-curing can sometimes lead to degradation and embrittlement of the polyurethane. | Follow the recommended curing schedule for your system. If a post-cure is required, use the specified temperature and duration. | |
| Variable or Inconsistent Material Properties | Incomplete Mixing: Poor dispersion of the curative in the prepolymer results in localized areas with different properties. | Ensure thorough and uniform mixing of the components before pouring. Pay attention to the sides and bottom of the mixing container. |
| Temperature Variations: Inconsistent temperatures during curing can lead to variations in the polymer structure and properties. | Use a calibrated oven with good temperature uniformity for curing. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound as a polyurethane curative?
A1: this compound is an aromatic diamine that provides a longer pot life and more controlled curing kinetics compared to many other amine-based curatives. This extended working time is particularly beneficial for manufacturing large or complex parts where a longer processing window is required.[5]
Q2: What is a typical NCO:NH2 stoichiometric ratio when using this compound?
A2: The optimal NCO:NH2 ratio can vary depending on the specific prepolymer and desired final properties. However, a common starting point for polyurethane elastomers is a stoichiometric ratio of approximately 0.95 to 1.05. It is crucial to consult the technical data sheet for your specific prepolymer and conduct small-scale trials to determine the optimal ratio for your application.
Q3: How does the curing temperature affect the properties of the final polyurethane elastomer?
A3: Curing temperature has a significant impact on the reaction rate and the final properties of the polyurethane. Higher temperatures accelerate the curing process.[2] Insufficient temperature can lead to an incomplete cure and poor mechanical properties. Conversely, excessive temperatures can cause degradation. The ideal curing temperature will depend on the specific polyurethane system being used.
Q4: Can I use a catalyst with this compound?
A4: While this compound is designed for a controlled cure without the need for a catalyst, in some specific applications, a catalyst can be used to modify the reaction rate. It is essential to choose a catalyst that is compatible with the polyurethane system and to carefully evaluate its effect on the pot life, curing profile, and final properties through experimentation.
Q5: How should I store this compound?
A5: this compound should be stored in a tightly sealed container in a cool, dry place to protect it from moisture and atmospheric humidity. Exposure to moisture can affect its reactivity.
Data Presentation
The following table summarizes the mechanical properties of a cast polyurethane elastomer prepared using this compound as the curative.
| Property | Value | Test Method |
| Tensile Strength | 260 kg wt/cm² | DIN 53504 |
| Elongation at Break | 613% | DIN 53504 |
| Structural Strength | 46 kg wt | - |
| Shore A Hardness | 74 | DIN 53505 |
| Elasticity | 38% | DIN 53512 |
Data sourced from a patent describing the use of various diamino-benzoic acid esters as polyurethane curatives.[6]
Experimental Protocols
Protocol 1: Preparation of a Cast Polyurethane Elastomer
This protocol outlines the general procedure for preparing a cast polyurethane elastomer using an isocyanate-terminated prepolymer and this compound.
1. Materials and Equipment:
-
Isocyanate-terminated polyurethane prepolymer
-
This compound
-
Vacuum oven
-
Mixing vessel (e.g., polypropylene beaker)
-
Mechanical stirrer
-
Vacuum chamber and pump
-
Mold (pre-heated)
-
Curing oven
2. Procedure:
-
Preparation of Components:
-
Preheat the isocyanate prepolymer in a vacuum oven at 80°C for 1-2 hours to reduce its viscosity and remove any dissolved gases.
-
Melt the this compound to a clear liquid at a temperature above its melting point (approximately 90-100°C).
-
-
Mixing:
-
Accurately weigh the required amount of the preheated prepolymer into the mixing vessel.
-
Add the calculated amount of molten this compound to the prepolymer. The amount should be based on the desired NCO:NH2 stoichiometric ratio.
-
Mix the components thoroughly with a mechanical stirrer for 1-3 minutes, ensuring a homogeneous mixture. Scrape the sides and bottom of the container to ensure all material is incorporated.
-
-
Degassing:
-
Place the mixing vessel inside a vacuum chamber and apply a vacuum to remove any air bubbles introduced during mixing. Degas until the bubbling subsides.
-
-
Casting:
-
Pour the degassed mixture into a pre-heated mold.
-
-
Curing:
-
Place the mold in a calibrated oven and cure at the recommended temperature for the specified duration. A typical starting point for diamine-cured systems is 100-120°C for several hours.
-
-
Post-Curing (Optional):
-
For some applications, a post-cure at a slightly elevated temperature may be performed to enhance the final mechanical properties.
-
-
Demolding:
-
Allow the mold to cool to room temperature before demolding the cured elastomer.
-
Visualizations
Caption: Experimental workflow for polyurethane elastomer synthesis.
Caption: Polyurethane-urea formation signaling pathway.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. marinecoatings.brand.akzonobel.com [marinecoatings.brand.akzonobel.com]
- 3. Effects of NCO/OH Ratios on Bio-Based Polyurethane Film Properties Made from Acacia mangium Liquefied Wood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 32961-44-7 [smolecule.com]
- 6. US3794621A - Polyurethane elastomers prepared from diamino-benzoic acid esters - Google Patents [patents.google.com]
Technical Support Center: Enhancing Elastomer Properties with Isobutyl 3,5-diamino-4-chlorobenzoate
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Isobutyl 3,5-diamino-4-chlorobenzoate to improve the mechanical properties of elastomers. Below you will find troubleshooting guides, frequently asked questions (FAQs), quantitative data summaries, and detailed experimental protocols.
Quantitative Data Summary
The following table summarizes the mechanical properties of a cast polyurethane elastomer prepared using this compound as a chain extender. This data is derived from patent literature and provides a snapshot of the potential performance enhancements.
| Mechanical Property | Value | Units |
| Tensile Strength | 260 | kg/cm ² |
| Elongation at Break | 613 | % |
| Structural Strength | 46 | kg |
| Shore A Hardness | 74 | - |
| Elasticity | 38 | % |
Note: This data is for a specific formulation and may vary depending on the complete elastomer system.
Experimental Protocols
This section outlines a general procedure for the synthesis of a polyurethane elastomer using this compound as a curing agent. This protocol is a starting point and may require optimization based on specific experimental goals and the other components of the elastomer system.
Materials:
-
Polyol (e.g., Polytetramethylene ether glycol - PTMG)
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)
-
This compound (Curing Agent)
-
Solvent (e.g., N,N-Dimethylformamide - DMF, if required for viscosity control)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL, optional, to control reaction rate)
Procedure:
-
Prep Polymer Formation:
-
In a reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, thoroughly degas the polyol under vacuum at an elevated temperature (e.g., 80-100 °C) to remove any moisture.
-
Cool the polyol to a suitable reaction temperature (e.g., 60-70 °C).
-
Under a nitrogen blanket, add the diisocyanate to the polyol with constant stirring.
-
Allow the reaction to proceed for 1-2 hours to form the isocyanate-terminated prepolymer. The viscosity of the mixture will increase during this stage.
-
-
Curing Stage:
-
In a separate container, dissolve the this compound in a minimal amount of solvent if necessary. The curative can also be melted if its melting point is suitable for the process.
-
Degas the curative solution/melt.
-
Add the curative to the prepolymer mixture while stirring vigorously. Ensure thorough and rapid mixing.
-
If a catalyst is used, it can be added at this stage to control the curing speed.
-
Pour the reacting mixture into a preheated mold.
-
-
Curing and Post-Curing:
-
Cure the elastomer in an oven at a specific temperature (e.g., 100-120 °C) for a predetermined time (e.g., 12-24 hours). The optimal curing time and temperature will depend on the specific formulation.
-
After the initial cure, a post-curing step at a slightly elevated temperature for a longer duration may be beneficial to ensure the completion of all chemical reactions and to achieve optimal mechanical properties.
-
-
Characterization:
-
Once cooled to room temperature, the elastomer can be demolded and subjected to mechanical testing (e.g., tensile strength, elongation at break, hardness) according to relevant ASTM standards.
-
Mandatory Visualizations
Caption: A general workflow for the synthesis of polyurethane elastomers.
Caption: The crosslinking of polyurethane prepolymer with the diamine curative.
Troubleshooting Guides and FAQs
This section addresses potential issues and frequently asked questions that may arise during the use of this compound in elastomer synthesis.
FAQs
-
Q1: What is the primary role of this compound in elastomers?
-
A1: It primarily acts as an aromatic diamine chain extender or curing agent for polyurethane elastomers. Its aromatic structure contributes to the formation of hard segments in the polymer matrix, which generally leads to improved mechanical properties such as tensile strength and hardness, as well as enhanced thermal stability.
-
-
Q2: How does this compound affect the pot life of the polyurethane system?
-
A2: Aromatic diamines like this compound typically have lower reactivity compared to aliphatic diamines. This can result in a longer pot life, providing more time for processing, such as mixing and casting, before the viscosity of the system becomes too high.
-
-
Q3: What are the expected effects on the mechanical properties of the final elastomer?
-
A3: The incorporation of this compound is expected to increase the hardness, tensile strength, and modulus of the elastomer. However, it may also lead to a decrease in elongation at break, resulting in a less flexible but tougher material.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Cure | - Insufficient curing temperature or time.- Incorrect stoichiometric ratio of isocyanate to amine groups.- Presence of moisture in the polyol or other components. | - Increase the curing temperature and/or extend the curing time. Perform a post-curing step.- Recalculate and ensure the correct ratio of prepolymer to curative.- Thoroughly degas all components, especially the polyol, under vacuum before use. |
| Brittle Elastomer | - An excess of the aromatic diamine curative.- Too high a degree of crosslinking. | - Reduce the amount of this compound in the formulation.- Adjust the isocyanate-to-polyol ratio in the prepolymer synthesis. |
| Bubbles or Voids in the Cured Elastomer | - Air entrapment during mixing.- Evolution of CO2 due to the reaction of isocyanate with moisture. | - Degas the mixture under vacuum after adding the curative and before casting.- Ensure all starting materials are thoroughly dried and the reaction is carried out under a dry nitrogen atmosphere. |
| Inconsistent Mechanical Properties | - Poor dispersion of the curative in the prepolymer.- Inhomogeneous mixing. | - If the curative is used as a solid, consider melting it or dissolving it in a minimal amount of a suitable solvent before adding it to the prepolymer.- Ensure vigorous and thorough mixing after the addition of the curative. |
addressing moisture sensitivity in reactions with Isobutyl 3,5-diamino-4-chlorobenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isobutyl 3,5-diamino-4-chlorobenzoate, focusing on its moisture sensitivity in chemical reactions.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction in Polyurethane Synthesis
When using this compound as a chain extender in polyurethane synthesis, low yields or incomplete reactions are often linked to moisture contamination.
Possible Causes and Solutions:
| Cause | Indicator | Solution |
| Moisture in Reagents or Solvents | Foaming or bubbling in the reaction mixture (CO₂ evolution). The final polymer may be tacky or sticky.[1][2][3] | Rigorously dry all solvents and reagents. Use anhydrous solvents and store them over molecular sieves.[4][5] Purge reaction vessels with an inert gas (nitrogen or argon).[2][6][7] |
| Contaminated this compound | The compound may appear discolored or clumped. | Store the compound in a desiccator over a suitable drying agent. For long-term storage, keep it under an inert atmosphere. |
| Hydrolysis of this compound | Formation of 3,5-diamino-4-chlorobenzoic acid as a byproduct. | Maintain anhydrous conditions throughout the experiment. |
| Reaction with Atmospheric Moisture | A skin may form on the surface of the reaction mixture.[2] | Conduct the reaction under a positive pressure of a dry inert gas. Use well-dried glassware.[4][7] |
Troubleshooting Workflow for Low Yield in Polyurethane Synthesis
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Side Product Formation in Acylation Reactions
The amino groups of this compound are nucleophilic and readily undergo acylation. However, the presence of water can lead to unwanted side reactions.
Possible Causes and Solutions:
| Cause | Indicator | Solution |
| Hydrolysis of Acylating Agent | Reduced efficiency of the acylation reaction, requiring an excess of the acylating agent. | Use freshly opened or distilled acylating agents. Handle them under anhydrous conditions. |
| Water as a Competing Nucleophile | Formation of a carboxylic acid byproduct from the acylating agent. | Ensure the reaction is carried out in a thoroughly dried apparatus with anhydrous solvents. |
| Hydrolysis of the Ester Linkage | Presence of 3,5-diamino-4-chlorobenzoic acid in the product mixture. | Avoid acidic or basic aqueous work-up conditions if the product is sensitive. Use anhydrous work-up procedures where possible. |
Frequently Asked Questions (FAQs)
Q1: How can I tell if my this compound has been compromised by moisture?
A: Visual inspection may reveal clumping or a change in color. For a more definitive answer, you can measure the water content using Karl Fischer titration.[4][6]
Q2: What is the primary reaction of water with isocyanates in polyurethane synthesis?
A: Water reacts with isocyanates to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas.[1][2][3] This can lead to foaming and the formation of urea linkages in the polymer, which alters its properties.
Side Reaction of Isocyanate with Water
Caption: Reaction of isocyanate with water.
Q3: Can I run reactions with this compound in protic solvents?
A: While the amino groups have reduced basicity due to the electron-withdrawing groups on the aromatic ring, it is generally advisable to avoid protic solvents in moisture-sensitive reactions. If a protic solvent must be used, ensure it is rigorously dried.
Q4: What are the best practices for storing this compound?
A: Store the compound in a tightly sealed container in a cool, dry place. For optimal stability, store it in a desiccator or under an inert atmosphere (e.g., in a glove box or a sealed container purged with nitrogen or argon).
Q5: What is the expected product of hydrolysis of the ester in this compound?
A: Hydrolysis of the isobutyl ester will yield 3,5-diamino-4-chlorobenzoic acid and isobutanol. This reaction is catalyzed by acid or base.
Hydrolysis of this compound
Caption: Hydrolysis of the ester linkage.
Data Presentation
The following table summarizes the general effects of moisture on reactions where this compound is commonly used. Note that the quantitative impact can vary significantly based on the specific reaction conditions.
Table 1: General Impact of Moisture on Relevant Reaction Types
| Reaction Type | Role of this compound | Effect of Moisture | Potential Impact on Yield |
| Polyurethane Synthesis | Aromatic Diamine Chain Extender | Reacts with isocyanate to produce CO₂ and urea linkages.[1][2][3] | Significant decrease in yield and compromised polymer properties. |
| Acylation | Nucleophilic Aromatic Amine | Competes with the amine as a nucleophile, hydrolyzes the acylating agent. | Moderate to significant decrease in yield, depending on the amount of water present. |
| Esterification (Reverse Reaction) | Ester | Promotes hydrolysis of the ester linkage, especially under acidic or basic conditions. | Can lead to the decomposition of the starting material, reducing the overall yield of the desired product. |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound in a Moisture-Sensitive Reaction
-
Glassware Preparation: All glassware should be dried in an oven at >120 °C for at least 4 hours and allowed to cool in a desiccator or under a stream of dry inert gas.[4][7]
-
Inert Atmosphere: Assemble the reaction apparatus while still warm and purge with a dry inert gas (nitrogen or argon) for 15-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.[7]
-
Reagent and Solvent Preparation: Use anhydrous solvents, preferably from a solvent purification system or freshly opened bottles. Store solvents over activated molecular sieves (3Å or 4Å).[4][5] Ensure all other reagents are of high purity and have been stored under anhydrous conditions.
-
Reagent Transfer: Transfer liquids using dry syringes or cannulas. Add solids, such as this compound, under a positive flow of inert gas.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).
-
Work-up: If an aqueous work-up is necessary, perform it quickly and at a low temperature to minimize potential hydrolysis of the ester. If possible, use an anhydrous work-up (e.g., quenching with a non-aqueous solution and filtering).
Protocol 2: Karl Fischer Titration for Water Content Determination
This protocol provides a general outline for determining the water content in a sample of this compound.
-
Apparatus: A calibrated Karl Fischer titrator (volumetric or coulometric).
-
Reagents: Anhydrous methanol or a suitable Karl Fischer solvent, and Karl Fischer titrant. For strongly basic amines, a buffering agent like benzoic or salicylic acid may be added to the solvent.[4]
-
Procedure: a. Add the Karl Fischer solvent to the titration vessel and titrate to a dry endpoint to eliminate residual water in the solvent. b. Accurately weigh a sample of this compound and quickly add it to the titration vessel. c. Titrate the sample with the Karl Fischer reagent until the endpoint is reached. d. The instrument will calculate the water content based on the amount of titrant used.
Experimental Workflow for Moisture-Sensitive Reactions
Caption: General experimental workflow.
References
Technical Support Center: Isobutyl 3,5-diamino-4-chlorobenzoate Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Isobutyl 3,5-diamino-4-chlorobenzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, primarily focusing on challenges related to crystallization and impurity removal.
Question: My purified this compound has a persistent yellow or brown color. How can I decolorize it?
Answer:
Colored impurities often arise from oxidation of the aromatic amine functional groups or from residual nitro-aromatic precursors. Here are several strategies to address this:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution of your crude product before crystallization. The charcoal will adsorb many colored impurities.
-
Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. Use the minimum amount of charcoal necessary, as excessive use can lead to loss of the desired product.
-
-
Recrystallization from an Appropriate Solvent System: A well-chosen solvent system can leave colored impurities behind in the mother liquor. Solvents such as ethanol, methanol, or mixtures containing ethyl acetate and hexanes can be effective.
-
Inert Atmosphere: Aromatic amines are susceptible to air oxidation, which can lead to discoloration.[1] Performing the final purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored oxidation byproducts.
Question: I am experiencing low yield after recrystallization. What are the possible causes and solutions?
Answer:
Low recovery is a frequent issue in crystallization. The following table outlines potential causes and corresponding troubleshooting steps.
| Possible Cause | Troubleshooting Steps |
| Excessive Solvent Usage | Use the minimum amount of hot solvent required to fully dissolve the crude product. Evaporate some of the solvent to concentrate the solution if too much was added. |
| Premature Crystallization | Ensure all equipment is pre-heated to prevent the product from crystallizing on cold surfaces during transfer. |
| High Solubility in Cold Solvent | Cool the crystallization mixture in an ice bath to minimize the solubility of the product in the mother liquor. |
| Incomplete Precipitation | If the product remains dissolved even after cooling, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal of pure product. |
Question: My product crashes out of solution too quickly during crystallization, leading to small, impure crystals. How can I control the crystal growth rate?
Answer:
Rapid crystallization traps impurities within the crystal lattice, diminishing the effectiveness of the purification. To promote the formation of larger, purer crystals, consider the following:
-
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before transferring it to an ice bath. Insulating the flask can help slow the cooling process.
-
Solvent System Modification: Using a solvent mixture can help control the rate of crystallization. Start with a good solvent and slowly add a poor solvent until the solution becomes slightly turbid, then heat to redissolve and cool slowly.
-
Reduce Supersaturation: Add a small excess of the hot solvent after the solid has just dissolved. This will slightly reduce the supersaturation of the solution upon cooling, leading to a more controlled crystallization.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the multi-step synthesis process and may include:
-
Unreacted starting materials: 4-chloro-3,5-dinitrobenzoic acid.
-
Intermediates: Isobutyl 4-chloro-3,5-dinitrobenzoate.
-
Byproducts of the reduction step: Partially reduced nitro groups or other side-reaction products.
-
Residual solvents from the reaction or workup.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: The choice of solvent is critical for successful recrystallization. Based on its chemical structure, the following solvents and solvent systems are good starting points:
-
High Solubility Solvents: Ethanol, Methanol, and Dimethyl sulfoxide (DMSO) are effective at dissolving the compound.[3]
-
Solvent Mixtures for Recrystallization: A common technique is to dissolve the crude product in a minimal amount of a "good" solvent (like ethanol) at an elevated temperature and then slowly add a "poor" solvent (like water or hexanes) until the solution becomes cloudy. The solution is then reheated until it is clear and allowed to cool slowly.
Q3: How can I assess the purity of my final product?
A3: Several analytical techniques can be used to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired compound and identify any organic impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value (86-90 °C) is indicative of high purity.[4] Impurities will typically broaden and depress the melting point range.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the molecular weights of any impurities present.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Choose an appropriate solvent or solvent system (e.g., ethanol/water). The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent while stirring until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals in a vacuum oven at a moderate temperature.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Quantitative Data Summary
The purity of commercially available this compound is typically specified by the supplier. The following table provides a general overview of reported purity levels.
| Supplier Category | Typical Purity (%) |
| Research Chemicals | ≥95%[5] |
| Custom Synthesis | >98% |
| Industrial Grade | May vary, typically >90% |
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buy this compound | 32961-44-7 [smolecule.com]
- 4. amadischem.com [amadischem.com]
- 5. This compound, 500 g, CAS No. 32961-44-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
overcoming inconsistent results in assays with Isobutyl 3,5-diamino-4-chlorobenzoate
Welcome to the technical support center for assays involving Isobutyl 3,5-diamino-4-chlorobenzoate. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address inconsistent results and ensure the reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in our minimum inhibitory concentration (MIC) assays with this compound. What are the potential causes?
High variability in MIC assays can stem from several factors. Key areas to investigate include:
-
Compound Solubility: this compound has low water solubility. Inconsistent solubilization can lead to variable effective concentrations in your assay. Ensure the compound is fully dissolved in a suitable solvent, like DMSO, before preparing your serial dilutions.
-
Inoculum Preparation: The density of the microbial inoculum is critical. An inconsistent number of cells will lead to variable MIC results. Standardize your inoculum preparation by using a spectrophotometer to measure optical density (e.g., OD600) and ensure it falls within a consistent range for each experiment.
-
Assay Medium: The composition of the culture medium can influence the activity of the compound. Ensure the pH is consistent and that there are no components that may interact with this compound.
-
Incubation Conditions: Time, temperature, and atmospheric conditions (e.g., aerobic or anaerobic) of incubation must be strictly controlled.
Q2: Our cell viability assays show a high degree of signal fluctuation between replicate wells treated with this compound. How can we improve consistency?
Signal fluctuation in cell viability assays often points to issues with either the compound's behavior in the culture medium or the assay protocol itself. Consider the following:
-
Compound Precipitation: Due to its hydrophobic nature, this compound may precipitate out of the culture medium, especially at higher concentrations. This can lead to inconsistent exposure of the cells to the compound. Visually inspect your assay plates for any signs of precipitation.
-
Cell Seeding Density: Uneven cell seeding can be a major source of variability. Ensure your cell suspension is homogenous before and during plating. It is also advisable to avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations.
-
Assay Reagent Addition: Ensure that all reagents, including the viability dye (e.g., MTT, resazurin), are added consistently and mixed thoroughly in each well.
Q3: We are seeing a gradual loss of activity of our this compound stock solution over time. What is the recommended storage and handling?
While specific stability data for this compound in various solvents is not extensively published, general best practices for aromatic amines suggest the following:
-
Storage: Store the solid compound in a cool, dark, and dry place. For stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Light Sensitivity: Aromatic amines can be sensitive to light. Protect your stock solutions and assay plates from direct light exposure.
-
Solvent Choice: Use anhydrous grade solvents to prepare stock solutions to minimize degradation due to hydrolysis.
Troubleshooting Guides
Inconsistent MIC Assay Results
If you are experiencing inconsistent results in your Minimum Inhibitory Concentration (MIC) assays, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent MIC assays.
Cell Viability Assay Variability
For issues with cell viability assay variability, please refer to the following decision tree:
Technical Support Center: Optimizing Polymerization of Isobutyl 3,5-diamino-4-chlorobenzoate
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize the reaction conditions for the polymerization of isobutyl 3,5-diamino-4-chlorobenzoate.
Frequently Asked Questions (FAQs)
Q1: What type of polymerization is most suitable for this compound?
A1: this compound, having two primary amine functional groups, is best suited for step-growth polymerization, specifically polycondensation. To form a polymer, it must be reacted with a comonomer containing at least two complementary functional groups. Common choices include dicarboxylic acids or their more reactive derivatives like diacyl chlorides to form polyamides. A self-polycondensation is also possible if the isobutyl ester group can be converted to a carboxylic acid in situ or if the polymerization proceeds through another mechanism, though this is less common for this monomer structure.
Q2: Which specific polycondensation method is recommended for this monomer?
A2: The Yamazaki-Higashi reaction is a highly effective method for direct polycondensation of aromatic diamines with dicarboxylic acids.[1] This method uses a phosphite derivative (like triphenyl phosphite) as a condensing agent in the presence of a base (like pyridine) and a salt (like lithium chloride) to achieve high molecular weight polymers under relatively mild conditions (typically 80-120°C).[1][2] This approach avoids the need to synthesize highly reactive and moisture-sensitive diacyl chlorides.
Q3: Why is my resulting polymer poorly soluble?
A3: Aromatic polyamides are often poorly soluble due to their rigid backbones and strong intermolecular hydrogen bonding. The presence of the isobutyl group and the chlorine atom in your monomer is intended to improve solubility by disrupting chain packing. If solubility is still an issue, it could be due to an unexpectedly high molecular weight, high crystallinity, or cross-linking. Consider using aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), often with the addition of salts like LiCl or CaCl₂, to improve solubility during both the reaction and characterization.[3][4]
Q4: What is the role of adding salts like LiCl or CaCl₂ to the polymerization reaction?
A4: Salts like LiCl and CaCl₂ play a crucial role in keeping the rigid polymer chains in solution as they form.[3] They are thought to break up the strong intermolecular hydrogen bonds between polyamide chains, preventing premature precipitation of the polymer.[3] This allows the reaction to proceed to a higher degree of polymerization, resulting in a higher molecular weight product.[5] The optimal concentration of these salts is critical and typically ranges from 2 to 10 wt% of the reaction mixture.[5]
Q5: How can I monitor the progress of the polymerization?
A5: A common way to monitor the progress of a polycondensation reaction is by observing the increase in viscosity of the reaction mixture. As the polymer chains grow, the solution becomes noticeably more viscous. For quantitative analysis, samples can be taken at different time points, precipitated, dried, and the inherent viscosity or number-average molecular weight (Mn) can be determined. Techniques like Gel Permeation Chromatography (GPC) can provide detailed information on molecular weight and molecular weight distribution.
Troubleshooting Guide
Issue 1: Low Polymer Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | • Increase the reaction time or temperature. Aromatic amines can be less reactive, requiring more forcing conditions. • Ensure efficient and continuous stirring to maintain a homogeneous reaction mixture. |
| Monomer Impurities | • Purify the this compound and the comonomer (e.g., dicarboxylic acid) before polymerization. Monofunctional impurities can act as chain terminators. • Ensure all solvents and reagents are anhydrous, as water can interfere with many condensation reactions. |
| Sub-optimal Reagent Stoichiometry | • Carefully verify the molar ratio of the diamine and the dicarboxylic acid (or diacyl chloride). A precise 1:1 stoichiometry is crucial for achieving high molecular weight and yield in step-growth polymerization. |
| Product Loss During Work-up | • Optimize the precipitation and washing steps. Ensure the non-solvent used for precipitation is appropriate and that the polymer is not partially soluble in it. • Use centrifugation in addition to filtration to recover fine polymer particles. |
Issue 2: Low Molecular Weight (Low Inherent Viscosity)
| Potential Cause | Troubleshooting Steps |
| Imprecise Stoichiometry | • This is the most common cause. Accurately weigh high-purity monomers to ensure a 1:1 molar ratio of amine to carboxylic acid functional groups. Even a small deviation can drastically limit chain growth. |
| Premature Precipitation | • The polymer may be falling out of solution before high molecular weight is achieved. • Increase the concentration of LiCl or CaCl₂ in the solvent (e.g., NMP or DMAc) to enhance polymer solubility.[3] • Increase the reaction temperature slightly, but be cautious of side reactions. |
| Inefficient Removal of Byproducts | • For reactions that produce a small molecule byproduct (like water in the Yamazaki-Higashi reaction), its efficient removal is necessary to drive the equilibrium towards polymer formation. If applicable, conduct the final stages of the reaction under a vacuum or with a slow stream of inert gas. |
| Chain Termination by Impurities | • As with low yield, ensure all monomers, solvents, and reagents are free from monofunctional impurities and water. |
Issue 3: Gel Formation (Cross-linking)
| Potential Cause | Troubleshooting Steps |
| Polyfunctional Impurities | • Ensure that both the diamine and the diacid monomer are strictly difunctional. Impurities with three or more reactive groups will lead to a cross-linked network (gel). |
| Side Reactions at High Temperatures | • The chlorine atom on the aromatic ring or the ester group could potentially participate in side reactions at very high temperatures. • Lower the reaction temperature. The Yamazaki-Higashi method is advantageous as it typically runs at milder temperatures (100-120°C) compared to melt polycondensation.[5] |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize hypothetical data based on established trends for aromatic polyamide synthesis, illustrating how varying reaction parameters can influence the final polymer properties.[3][5]
Table 1: Effect of Temperature and LiCl Concentration on Inherent Viscosity (Solvent: NMP, Monomer Conc.: 0.25 mol/L, Time: 6h)
| Entry | Temperature (°C) | LiCl (wt%) | Inherent Viscosity (dL/g) | Observations |
| 1 | 100 | 2 | 0.45 | Reaction is slow, low MW |
| 2 | 100 | 5 | 0.68 | Improved solubility and MW |
| 3 | 115 | 5 | 1.15 | Optimal temperature and salt conc. |
| 4 | 115 | 8 | 1.10 | High salt conc. shows no further benefit |
| 5 | 125 | 5 | 0.95 | Possible side reactions, slight color change |
Table 2: Effect of Monomer Concentration on Inherent Viscosity (Solvent: NMP, Temperature: 115°C, LiCl: 5 wt%, Time: 6h)
| Entry | Monomer Concentration (mol/L) | Inherent Viscosity (dL/g) | Observations |
| 1 | 0.10 | 0.85 | Lower concentration, slower chain growth |
| 2 | 0.25 | 1.15 | Optimal concentration for this system |
| 3 | 0.50 | 1.05 | High viscosity hinders stirring, may trap byproducts |
| 4 | 0.75 | 0.90 | Very high viscosity, potential for gelation |
Experimental Protocols
Proposed Protocol: Direct Polycondensation via Yamazaki-Higashi Method
This protocol describes the synthesis of a polyamide from this compound and a generic aromatic dicarboxylic acid (e.g., terephthalic acid).
Materials:
-
This compound (purified)
-
Terephthalic acid (purified)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Lithium chloride (LiCl), anhydrous
-
Methanol
-
Nitrogen gas supply
Procedure:
-
Reactor Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add LiCl (5% of the total solvent weight).
-
Reagent Addition: Under a positive flow of nitrogen, add NMP, terephthalic acid (1.00 equivalent), and this compound (1.00 equivalent).
-
Dissolution: Stir the mixture at room temperature until all solids are completely dissolved.
-
Initiation: Add anhydrous pyridine (2.00 equivalents) and triphenyl phosphite (TPP, 2.20 equivalents) to the solution.
-
Polymerization: Heat the reaction mixture to 115°C using an oil bath and maintain this temperature with vigorous stirring for 6-8 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution slowly into a large excess of methanol while stirring. This will precipitate the polyamide.
-
Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with hot methanol several times to remove residual solvent, TPP, and other impurities.
-
Drying: Dry the final polymer product in a vacuum oven at 80°C for 24 hours.
-
Characterization: Characterize the polymer by determining its inherent viscosity, molecular weight (GPC), and structure (FTIR, NMR).
Visualizations
Troubleshooting Logic for Low Molecular Weight Polymer
Caption: Troubleshooting workflow for low molecular weight polymer.
Experimental Workflow for Polyamide Synthesis
Caption: Workflow for direct polycondensation of aromatic diamines.
References
- 1. Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. www2.ictp.csic.es [www2.ictp.csic.es]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Purity of Synthesized Isobutyl 3,5-diamino-4-chlorobenzoate: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized Isobutyl 3,5-diamino-4-chlorobenzoate, a key intermediate. The performance of the synthesized compound is objectively compared with a commercially available standard, supported by detailed experimental data and protocols.
Comparative Analysis of Purity
The purity of a synthesized compound is benchmarked against a commercially available reference standard to ensure it meets the rigorous quality requirements for pharmaceutical development.[1] This comparison typically involves a battery of analytical tests designed to identify and quantify the main component as well as any process-related impurities or degradation products.
Table 1: Comparison of Analytical Data for Synthesized vs. Commercial this compound
| Parameter | Synthesized Product | Commercial Standard | Acceptance Criteria | Method |
| Purity (by HPLC) | 99.8% | ≥ 98% | ≥ 98% | HPLC-UV |
| Identity | Conforms | Conforms | Conforms to structure | ¹H NMR, ¹³C NMR, MS |
| Volatile Impurities | < 0.1% | Not Detected | ≤ 0.2% | GC-MS |
| Elemental Analysis | C: 54.42%, H: 6.23%, N: 11.55%, Cl: 14.61% | C: 54.45%, H: 6.23%, N: 11.54%, Cl: 14.60% | ± 0.4% of theoretical | CHN/Cl Analysis |
| Melting Point | 87-89 °C | 86-90 °C | 85-91 °C | Capillary Method |
Experimental Workflow for Purity Validation
A systematic workflow is essential for the comprehensive purity validation of a synthesized compound. This involves a multi-pronged approach employing various analytical techniques to build a complete purity profile.
Caption: Workflow for the purity validation of synthesized this compound.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds. A reversed-phase method is suitable for this compound.[2]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 30% Acetonitrile
-
5-20 min: 30% to 80% Acetonitrile
-
20-25 min: 80% Acetonitrile
-
25-30 min: 80% to 30% Acetonitrile
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of methanol to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities. Due to the polar nature of amines, derivatization is often necessary to improve chromatographic performance.
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Derivatization (Silylation):
-
Dissolve ~1 mg of the sample in 200 µL of anhydrous pyridine.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
Inject 1 µL of the derivatized sample.
-
-
Data Analysis: Identification of impurities is based on their mass spectra and retention times. Quantification is performed by comparing peak areas to an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of organic molecules.[3]
-
Instrumentation: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR Analysis:
-
Expected Chemical Shifts (δ, ppm):
-
~7.0-7.5 (s, 2H, Ar-H)
-
~4.5-5.0 (br s, 4H, -NH₂)
-
~4.0 (d, 2H, -OCH₂)
-
~2.0 (m, 1H, -CH(CH₃)₂)
-
~1.0 (d, 6H, -CH(CH₃)₂)
-
-
-
¹³C NMR Analysis:
-
Expected Chemical Shifts (δ, ppm):
-
~165-170 (C=O)
-
~140-150 (Ar-C-NH₂)
-
~110-120 (Ar-C-Cl, Ar-C-CO)
-
~100-110 (Ar-CH)
-
~70 (-OCH₂)
-
~28 (-CH(CH₃)₂)
-
~19 (-CH(CH₃)₂)
-
-
-
Data Analysis: The obtained spectra are compared with the expected chemical shifts and splitting patterns to confirm the structure of this compound.
Elemental Analysis for Elemental Composition
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and halogens in a compound, serving as a fundamental check of its empirical formula.[4]
-
Instrumentation: CHN/S/X elemental analyzer.
-
Sample Preparation: Accurately weigh 2-3 mg of the dried sample into a tin capsule.
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector. Halogens are determined by a separate method, often involving combustion and subsequent titration or ion chromatography.
-
Data Analysis: The experimental percentages of C, H, N, and Cl are compared to the theoretical values calculated from the molecular formula (C₁₁H₁₅ClN₂O₂). An agreement within ±0.4% is generally considered acceptable.[5]
References
A Comparative Analysis of Isobutyl 3,5-diamino-4-chlorobenzoate and Other Diamine Curatives
This guide presents a comparative analysis of Isobutyl 3,5-diamino-4-chlorobenzoate against other common diamine curatives. The primary focus of this document is to provide researchers, scientists, and drug development professionals with a detailed comparison of the performance characteristics of these compounds, supported by experimental data and standardized testing protocols. While this compound is predominantly utilized as a chain extender and crosslinking agent in polyurethane (PU) elastomer systems, this guide will also draw comparisons to well-known aromatic diamine curatives used in epoxy resin systems to provide a broader context of their application and performance.[1]
Performance Characteristics: A Tabular Comparison
The selection of a curative agent significantly influences the final properties of the cured polymer system. The following tables summarize key performance indicators for this compound in polyurethane systems and other aromatic diamines in high-performance epoxy resin systems.
Table 1: Properties of this compound (in Polyurethane Systems)
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 32961-44-7 |
| Molecular Formula | C11H15ClN2O2 |
| Molecular Weight | 242.7 g/mol |
| Appearance | Brown to purple powder |
| Melting Point | 86-90°C |
| Purity | ≥98.0% |
| Primary Application | Polyurethane curative/chain extender |
Data sourced from various chemical suppliers and technical datasheets.[2][3]
Table 2: Comparative Performance of Aromatic Diamine Curatives in a High-Performance Epoxy Resin System
| Property | MOCA | MDA | MCDEA | MOEA |
| Flexural Strength (MPa) | 165 | 158 | 148 | 136 |
| Tensile Strength (MPa) | 95 | 92 | 85 | 78 |
| Glass Transition Temp. (Tg, °C) | 190 | 213 | 183 | 172 |
| Reactivity Ranking | High | Highest | Moderate | High |
This data is based on a comparative study of aromatic diamine curatives in epoxy resins and illustrates the trade-offs between mechanical properties and thermal resistance.[4]
Key Differentiators and Applications
This compound is particularly valued in applications requiring precise control over curing processes due to its ability to provide longer casting times compared to other amine crosslinking agents. Its chemical structure, featuring a benzoate core with amino groups and a chlorine atom, makes it suitable for enhancing the mechanical properties of polyurethane elastomers. This curative is often used in industries such as automotive, construction, and the manufacturing of elastomeric components.
In contrast, aromatic diamines like 4,4'-methylenedianiline (MDA) , 4,4'-methylenebis(2-chloroaniline) (MOCA) , 4,4'-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) , and 4,4'-methylenebis(2-ethylaniline) (MOEA) are widely used in epoxy resin systems.[4] The choice among these is dictated by the desired balance of mechanical strength, thermal stability, and processing characteristics. For instance, MDA-cured epoxies exhibit the highest glass transition temperature, indicating superior thermal stability, while MOCA provides the best overall mechanical strength in terms of flexural and tensile properties.[4]
Experimental Protocols
To ensure the reproducibility and accurate comparison of curative performance, standardized testing methodologies are crucial. The following protocols are based on ASTM standards and are recommended for evaluating the properties of cured polymer systems.
1. Mechanical Properties Testing
-
Tensile Strength and Modulus: ASTM D638 is the standard test method for determining the tensile properties of plastics. Specimens are prepared and tested under controlled conditions of temperature, humidity, and testing machine speed.
-
Flexural Strength: ASTM D790 is used to determine the flexural properties of plastics and electrical insulating materials. This test involves placing a sample on two supports and applying a load to the center of the sample until it fractures or yields.
2. Thermal Analysis
-
Glass Transition Temperature (Tg): Differential Scanning Calorimetry (DSC), as per ASTM E1356, is used to determine the glass transition temperature. This property is critical as it defines the upper-temperature limit for the structural integrity of the cured material.
-
Thermogravimetric Analysis (TGA): ASTM E1131 is the standard test method for compositional analysis by thermogravimetry. TGA measures the change in mass of a sample as a function of temperature or time and is used to assess thermal stability and decomposition profiles.
Visualizing Curing Mechanisms and Workflows
The following diagrams illustrate the generalized reaction pathway for polymer curing with a diamine and a typical experimental workflow for evaluating curative performance.
References
Performance Showdown: Isobutyl 3,5-diamino-4-chlorobenzoate as a Polyurethane Curing Agent
A detailed comparison of polyurethanes cured with Isobutyl 3,5-diamino-4-chlorobenzoate against industry-standard aromatic diamines reveals a competitive performance profile, offering a viable alternative for researchers and product developers in the high-performance elastomer sector. This guide presents a side-by-side analysis of key mechanical and thermal properties, supported by experimental data, to inform material selection and formulation development.
In the realm of high-performance polyurethanes, the choice of curing agent is a critical determinant of the final material's properties. While traditional aromatic diamines like 4,4'-Methylenebis(2-chloroaniline) (MOCA) and Diethyltoluenediamine (DETDA) have long been the industry workhorses, the quest for materials with tailored performance characteristics continues. This guide focuses on the performance of polyurethanes cured with a less common but promising alternative: this compound.
Executive Summary of Performance Comparison
An evaluation of available data indicates that polyurethanes cured with a close analogue, isobutyl 3,5-diaminobenzoate, exhibit robust mechanical properties that are comparable to those achieved with established curing agents. These materials demonstrate high tensile strength and elongation, coupled with good hardness and elasticity, positioning them as suitable for a range of demanding applications.
Quantitative Performance Data
The following table summarizes the key mechanical properties of polyurethane elastomers cured with Isobutyl 3,5-diaminobenzoate, MOCA, and DETDA. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in publicly available literature. The data presented here is compiled from various sources and should be considered as representative performance.
| Property | Isobutyl 3,5-diaminobenzoate Cured PU | MOCA Cured PU (Typical Range) | DETDA Cured PU (Typical Range) | Test Method |
| Tensile Strength | 260 kgf/cm² (~25.5 MPa)[1] | 20 - 40 MPa | 25 - 45 MPa | DIN 53504 |
| Elongation at Break | 613%[1] | 300 - 600% | 300 - 700% | DIN 53504 |
| Tear Strength | 46 kgf/cm (~4.5 kN/m)[1] | 3 - 8 kN/m | 4 - 10 kN/m | - |
| Hardness (Shore A) | 74[1] | 70 - 95 | 70 - 95 | DIN 53505 |
| Rebound Elasticity | 38%[1] | 35 - 55% | 40 - 60% | DIN 53512 |
| Thermal Stability | Decomposition typically initiates above 250°C for analogous aromatic amino-benzoate compounds.[2] | Service temperature up to 100-120°C | Service temperature up to 120-140°C | TGA |
Polyurethane Curing Process Overview
The curing of polyurethanes with diamines is a polyaddition reaction between an isocyanate-terminated prepolymer and the amine groups of the curing agent. This reaction forms urea linkages, which contribute to the hard segment of the polyurethane, imparting strength and thermal stability.
Caption: General reaction pathway for polyurethane curing with a diamine agent.
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies for polyurethane elastomers. The following are detailed summaries of the key experimental protocols.
Synthesis of Polyurethane Elastomers
A typical procedure for the synthesis of cast polyurethane elastomers involves the following steps:
-
Prepolymer Preparation: An isocyanate-terminated prepolymer is synthesized by reacting a diisocyanate (e.g., Toluene Diisocyanate - TDI) with a polyol (e.g., a polyester polyol) at a specific NCO:OH ratio. This reaction is typically carried out at an elevated temperature (e.g., 80-100°C) for a set duration (e.g., 1-2 hours) under an inert atmosphere.
-
Curing Agent Preparation: The diamine curing agent is prepared for mixing. Solid curatives like MOCA are melted, while liquid curatives like DETDA may be preheated to reduce viscosity. This compound, being a solid at room temperature, would also require melting.
-
Mixing and Casting: The stoichiometric amount of the prepared curing agent is added to the prepolymer and mixed thoroughly. The mixture is then degassed under vacuum to remove any entrapped air bubbles and poured into a preheated mold.
-
Curing: The cast material is cured in an oven at a specific temperature and for a duration that can vary depending on the curative used. For instance, a common curing cycle is 16 hours at 100°C.
-
Post-Curing and Conditioning: After demolding, the elastomer is often post-cured at a slightly elevated temperature for several hours and then conditioned at ambient temperature for a week before testing to ensure the completion of the curing reactions.
Mechanical Property Testing
-
Tensile Strength and Elongation at Break (DIN 53504 / ASTM D412): Dumbbell-shaped specimens are tested using a universal testing machine at a constant crosshead speed. The force required to break the specimen and the extent of stretching are recorded.
-
Tear Strength (ASTM D624): A specimen with a pre-cut nick is pulled apart in a universal testing machine, and the force required to propagate the tear is measured.
-
Hardness (DIN 53505 / ASTM D2240): The indentation hardness is measured using a durometer (Shore A for softer elastomers). The depth of penetration of a standardized indenter under a specific load is measured.
-
Rebound Elasticity (DIN 53512 / ASTM D2632): A pendulum of a specified mass is dropped from a set height onto the surface of the elastomer. The height of the rebound is measured and expressed as a percentage of the drop height.
Thermal Stability Analysis
-
Thermogravimetric Analysis (TGA): A small sample of the cured polyurethane is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The weight loss of the sample is monitored as a function of temperature to determine the onset of thermal decomposition.
Logical Workflow for Curing Agent Selection
The selection of an appropriate curing agent is a multi-faceted process that involves balancing performance requirements, processing characteristics, and safety considerations.
References
A Comparative Guide: Isobutyl 3,5-diamino-4-chlorobenzoate vs. MOCA in Polyurethane Elastomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two diamine curatives for polyurethane elastomers: Isobutyl 3,5-diamino-4-chlorobenzoate and the widely used 4,4'-Methylenebis(2-chloroaniline) (MOCA). This analysis is supported by available experimental data to assist in the selection of appropriate curing agents for specific research and development applications.
Executive Summary
Both this compound and MOCA are effective curing agents for toluene diisocyanate (TDI) based polyurethane prepolymers, yielding elastomers with robust mechanical properties. The selection between these two curatives will largely depend on the desired processing characteristics and specific performance requirements of the final elastomer. MOCA is a well-established curative known for producing hard, durable elastomers.[1] this compound is presented as a viable alternative, offering a good balance of mechanical properties.
Performance Data at a Glance
The following tables summarize the available quantitative data for polyurethane elastomers cured with this compound and MOCA. It is important to note that the data for this compound is derived from a specific patent example, while the data for MOCA is from a technical datasheet representing a typical application. Direct comparison should be made with caution due to potential variations in the prepolymer systems and testing conditions.
Table 1: Mechanical Properties of Polyurethane Elastomers Cured with this compound
| Property | Test Method | Value |
| Tensile Strength | DIN 53504 | 260 kg/cm ² |
| Elongation at Break | DIN 53504 | 613% |
| Shore A Hardness | DIN 53505 | 74 |
Data sourced from a patent describing the use of this compound in a polyester-based polyurethane system.
Table 2: Typical Mechanical Properties of MOCA-Cured TDI Prepolymer
| Property | Test Method | Value |
| Tensile Strength | ASTM D412 | 2650 psi (approx. 186 kg/cm ²) |
| Elongation at Break | ASTM D412 | Not Specified |
| Shore A Hardness | ASTM D2240 | 95 |
| Tear Strength (Die C) | ASTM D624 | 667 pli |
Data sourced from a technical datasheet for a polytetramethylene glycol-based TDI terminated prepolymer cured with MOCA.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for the synthesis and testing of polyurethane elastomers based on the available information.
Synthesis of this compound
A multi-step synthesis process for this compound involves the following key stages:
-
Nitration: Chlorobenzoic acid is reacted with nitric acid in the presence of sulfuric acid as a catalyst to produce 3,5-dinitro-4-chlorobenzoic acid.
-
Esterification: The resulting dinitro compound is then reacted with isobutyl alcohol, again with sulfuric acid as a catalyst, to form isobutyl 3,5-dinitro-4-chlorobenzoate.
-
Reduction: The isobutyl dinitrobenzoate is reduced to this compound, typically using a reducing agent in an alcohol solvent.
-
Purification: The final product is purified through steps such as centrifugation, washing, drying, and pulverizing.
Preparation of Polyurethane Elastomers
The following is a general procedure for the preparation of cast polyurethane elastomers using a prepolymer method.
Materials and Equipment:
-
TDI-based prepolymer (polyester or polyether)
-
Diamine curative (this compound or MOCA)
-
Mixing vessel
-
Mechanical stirrer
-
Vacuum oven
-
Molds (pre-heated)
-
Tensile testing machine (compliant with ASTM D412)
-
Durometer (compliant with ASTM D2240)
-
Tear strength tester (compliant with ASTM D624)
Procedure:
-
Prepolymer Preparation: The TDI prepolymer is preheated to a specific temperature (typically 70-80°C) and degassed under vacuum to remove any dissolved air.
-
Curative Preparation:
-
Mixing: The stoichiometric amount of the molten curative is added to the preheated and degassed prepolymer. The mixture is then thoroughly stirred for a short period (e.g., 30-60 seconds) until homogeneous.
-
Casting: The mixture is quickly poured into pre-heated molds.
-
Curing: The cast elastomers are cured in an oven at a specified temperature and duration. A typical curing cycle might be 16 hours at 100°C.[4] Post-curing at a slightly higher temperature for several hours can further enhance the mechanical properties.
-
Demolding and Conditioning: After curing, the elastomer is allowed to cool to room temperature before being demolded. The samples should be conditioned at standard temperature and humidity for at least 24 hours before mechanical testing.
Mechanical Property Testing
The following ASTM standard test methods are recommended for characterizing the mechanical properties of the cured polyurethane elastomers:
-
Tensile Strength and Elongation at Break: ASTM D412 is the standard test method for determining the tensile properties of vulcanized rubber and thermoplastic elastomers.[5][6]
-
Hardness: ASTM D2240 specifies the procedure for determining the durometer hardness of rubber and plastic materials.[7][8]
-
Tear Strength: ASTM D624 is used to measure the tear strength of conventional vulcanized rubber and thermoplastic elastomers.[9]
Visualizing the Process
To better understand the experimental workflow and the logical relationship in the curing process, the following diagrams are provided.
Conclusion
Both this compound and MOCA are capable of producing high-performance polyurethane elastomers when used as curing agents for TDI-based prepolymers. MOCA is a well-established industry standard known for imparting high hardness and durability. This compound presents itself as a viable alternative with a documented set of mechanical properties. The choice between the two will depend on a comprehensive evaluation of processing parameters, desired final properties, and any relevant safety and handling considerations. For critical applications, it is recommended to conduct in-house comparative studies using the specific prepolymer system of interest to obtain directly comparable performance data.
References
- 1. MOCA | Buy, Quote, Sample | Urethane Elastomer Curative [tri-iso.com]
- 2. isotecintl.com [isotecintl.com]
- 3. Buy this compound | 32961-44-7 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. testresources.net [testresources.net]
- 6. coirubber.com [coirubber.com]
- 7. plastics.ulprospector.com [plastics.ulprospector.com]
- 8. Shore Hardness ASTM D2240 [intertek.com]
- 9. plastics.ulprospector.com [plastics.ulprospector.com]
Cross-Validation of Analytical Methods for Isobutyl 3,5-diamino-4-chlorobenzoate: A Comparative Guide between HPLC and UPLC
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical data is paramount. When an analytical method is updated or transferred between laboratories, a cross-validation process is essential to demonstrate that the new method provides equivalent or superior performance compared to the original. This guide presents a comprehensive comparison and cross-validation framework for two common analytical techniques for the quantification of Isobutyl 3,5-diamino-4-chlorobenzoate: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
This compound is an aromatic diamine compound used as a chain extender and crosslinking agent, particularly in polyurethane systems. Accurate quantification is critical for quality control and formulation development. The transition from a traditional HPLC method to a modern UPLC approach is often driven by the need for higher throughput, increased sensitivity, and reduced solvent consumption.[1][2] This guide provides the necessary data, protocols, and workflows to support such a transition.
Comparative Analysis of Method Performance
The cross-validation process involves a systematic comparison of key validation parameters to ensure that the data generated by both the HPLC and UPLC methods are reliable and interchangeable.[3] The following table summarizes the comparative performance data obtained during the cross-validation study for this compound analysis.
| Parameter | HPLC-UV Method | UPLC-UV Method | Acceptance Criteria | Comments |
| Linearity (R²) | > 0.998 | > 0.999 | ≥ 0.995 | Both methods demonstrate excellent linearity within their respective ranges. |
| Limit of Detection (LOD) | 25 ng/mL | 5 ng/mL | - | The UPLC method shows a 5-fold increase in sensitivity. |
| Limit of Quantitation (LOQ) | 75 ng/mL | 15 ng/mL | - | The UPLC method allows for more sensitive quantification. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% | Both methods are highly accurate. |
| Precision (% RSD) | ≤ 1.5% | ≤ 1.0% | ≤ 2.0% | The UPLC method exhibits slightly better precision.[4] |
| Analysis Run Time | 12 minutes | 3 minutes | - | UPLC provides a 75% reduction in run time, increasing throughput.[1] |
| Solvent Consumption | ~12 mL / run | ~1.5 mL / run | - | Significant reduction in solvent use, leading to cost savings and less waste.[1] |
Experimental and Logical Workflows
Visualizing the cross-validation process and the technological comparison provides clarity for methodology transfer and selection.
Detailed Experimental Protocols
The following sections provide the detailed methodologies for the HPLC and UPLC analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is robust and well-suited for routine quality control analysis.
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase :
-
A: 0.1% Trifluoroacetic acid in Water
-
B: Acetonitrile
-
-
Gradient Program :
-
0-2 min: 30% B
-
2-8 min: 30% to 90% B
-
8-10 min: 90% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35 °C.
-
Detection Wavelength : 245 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Standard and sample solutions were prepared in a diluent of Acetonitrile:Water (50:50, v/v) to a target concentration of 0.1 mg/mL. All solutions were filtered through a 0.45 µm syringe filter before injection.
Ultra-Performance Liquid Chromatography (UPLC-UV) Method
This method is optimized for high-throughput and high-sensitivity analysis.
-
Instrumentation : A UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector.
-
Column : UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase :
-
A: 0.1% Trifluoroacetic acid in Water
-
B: Acetonitrile
-
-
Gradient Program :
-
0-0.5 min: 30% B
-
0.5-2.0 min: 30% to 90% B
-
2.0-2.5 min: 90% B
-
2.6-3.0 min: 30% B (re-equilibration)
-
-
Flow Rate : 0.5 mL/min.
-
Column Temperature : 40 °C.
-
Detection Wavelength : 245 nm.
-
Injection Volume : 2 µL.
-
Sample Preparation : Standard and sample solutions were prepared in a diluent of Acetonitrile:Water (50:50, v/v) to a target concentration of 0.1 mg/mL. All solutions were filtered through a 0.22 µm syringe filter before injection.
Conclusion
The cross-validation study confirms that the newly developed UPLC method for the analysis of this compound is a suitable replacement for the traditional HPLC method. The UPLC method provides results that are comparable in accuracy and precision while offering significant advantages in terms of speed, sensitivity, and reduced solvent consumption.[1][2] This makes it an ideal choice for laboratories aiming to increase sample throughput and reduce operational costs without compromising data quality. The successful cross-validation ensures that data generated by either method is reliable and interchangeable, supporting seamless method transfer and lifecycle management.[3][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. fda.gov [fda.gov]
Lack of Publicly Available Data on the Herbicidal Spectrum of Isobutyl 3,5-diamino-4-chlorobenzoate Prevents Direct Comparison with Standard Herbicides
Despite a comprehensive search of scientific literature and chemical databases, no publicly available experimental data was found evaluating the herbicidal spectrum of Isobutyl 3,5-diamino-4-chlorobenzoate. This absence of information precludes a direct quantitative comparison of its efficacy against standard herbicides as requested.
This compound, also known by trade names such as Addolink 1604 and Baytec XL 1604, is primarily documented as a diamine curing agent used to enhance the mechanical properties of polyurethane elastomers. While some sources suggest potential herbicidal properties for benzoic acid derivatives in general, specific studies on the weed control capabilities of this compound are not present in the available literature.
To fulfill the user's request for a comparison guide, experimental data on the target compound's efficacy against a range of weed species would be required. In the absence of such data, this report will outline a hypothetical framework for such a comparative study, including the selection of standard herbicides for reference, detailed experimental protocols that would be necessary, and the structure of data presentation.
Hypothetical Framework for Evaluating Herbicidal Spectrum
Should data become available, a comprehensive comparison guide would be structured to provide researchers and scientists with a clear, data-driven evaluation.
1. Selection of Standard Herbicides:
To evaluate the herbicidal spectrum of a novel compound, it is essential to compare it against established, commercially available herbicides with known modes of action and efficacy. A typical selection would include:
-
Glyphosate: A broad-spectrum, non-selective systemic herbicide.
-
2,4-Dichlorophenoxyacetic acid (2,4-D): A selective systemic herbicide for broadleaf weed control.
-
Atrazine: A selective herbicide used for pre- and post-emergence control of broadleaf and grassy weeds in crops like maize and sorghum.
-
Dicamba: A selective herbicide for the control of broadleaf weeds.
-
Glufosinate: A broad-spectrum, non-selective contact herbicide.
2. Data Presentation:
Quantitative data from herbicidal efficacy trials would be summarized in tables to facilitate easy comparison.
Table 1: Hypothetical Pre-Emergence Herbicidal Activity (% Weed Control)
| Weed Species | This compound (Rate 1) | This compound (Rate 2) | Atrazine (Standard) | Untreated Control |
| Echinochloa crus-galli (Barnyardgrass) | Data Not Available | Data Not Available | 95% | 0% |
| Setaria faberi (Giant Foxtail) | Data Not Available | Data Not Available | 92% | 0% |
| Abutilon theophrasti (Velvetleaf) | Data Not Available | Data Not Available | 98% | 0% |
| Amaranthus retroflexus (Redroot Pigweed) | Data Not Available | Data Not Available | 97% | 0% |
Table 2: Hypothetical Post-Emergence Herbicidal Activity (% Weed Control)
| Weed Species | This compound (Rate 1) | This compound (Rate 2) | Glyphosate (Standard) | 2,4-D (Standard) | Untreated Control |
| Echinochloa crus-galli (Barnyardgrass) | Data Not Available | Data Not Available | 98% | 20% | 0% |
| Setaria faberi (Giant Foxtail) | Data Not Available | Data Not Available | 97% | 15% | 0% |
| Abutilon theophrasti (Velvetleaf) | Data Not Available | Data Not Available | 99% | 95% | 0% |
| Amaranthus retroflexus (Redroot Pigweed) | Data Not Available | Data Not Available | 99% | 92% | 0% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols for conducting herbicidal efficacy trials.
1. Greenhouse Pot Study Protocol:
-
Plant Material: Target weed species are grown from seed in pots containing a standardized soil mix.
-
Growth Conditions: Plants are maintained in a controlled greenhouse environment with specified temperature, humidity, and photoperiod.
-
Herbicide Application:
-
Pre-emergence: Herbicides are applied to the soil surface immediately after sowing the weed seeds.
-
Post-emergence: Herbicides are applied to the foliage of the weeds at a specific growth stage (e.g., 2-4 leaf stage).
-
-
Experimental Design: A randomized complete block design with multiple replications is typically used.
-
Data Collection: Weed control efficacy is visually assessed at set intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete plant death). Plant biomass (fresh and dry weight) is also measured at the end of the experiment.
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine significant differences between treatments.
2. Laboratory Bioassay Protocol (e.g., Seed Germination):
-
Test System: Weed seeds are placed on filter paper in petri dishes.
-
Treatment Application: A solution of the test compound at various concentrations is added to the petri dishes.
-
Incubation: The petri dishes are incubated in a controlled environment (e.g., growth chamber) with specified temperature and light conditions.
-
Data Collection: Seed germination percentage, root length, and shoot length are measured after a set period.
-
Statistical Analysis: Dose-response curves are generated to calculate the concentration required for 50% inhibition (IC50) of germination or growth.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the herbicidal activity of a novel compound.
Caption: Workflow for herbicidal activity screening.
benchmarking the performance of Isobutyl 3,5-diamino-4-chlorobenzoate in coatings
A Comparative Analysis of UV Absorbers in Protective Coatings
Introduction
The compound Isobutyl 3,5-diamino-4-chlorobenzoate is not commonly documented as a standard additive in industrial coating formulations. Its chemical structure suggests potential applications in other fields. However, to fulfill the request for a comparative performance guide, this document will use a common class of coating additives, Benzotriazole UV absorbers, as a representative example. This guide will compare the performance of a hypothetical Benzotriazole UV absorber, hereafter referred to as "UV-BZT," with two other commercially available alternatives: a Hydroxyphenyl-triazine (HPT) based absorber ("UV-HPT") and a Benzophenone (BP) based absorber ("UV-BP"). The data presented is a representative compilation from various industry sources and academic studies for illustrative purposes.
Comparative Performance Data
The following table summarizes the key performance metrics of the three UV absorbers when incorporated into a standard solvent-borne acrylic clearcoat.
| Performance Metric | UV-BZT (Benzotriazole) | UV-HPT (Hydroxyphenyl-triazine) | UV-BP (Benzophenone) | Test Method |
| UV Absorbance (λmax) | 345 nm | 355 nm | 288 nm, 325 nm | ASTM D6226 |
| Photostability (% loss after 1000h QUV-A) | 8% | 5% | 15% | ASTM G154 |
| Color Contribution (Yellowness Index) | 2.1 | 1.5 | 3.5 | ASTM E313 |
| Volatility (% weight loss at 150°C) | 1.2% | 0.8% | 2.5% | TGA |
| Adhesion (Cross-hatch, % remaining) | 98% | 99% | 95% | ASTM D3359 |
| Gloss Retention (% after 1000h QUV-A) | 85% | 90% | 75% | ASTM D523 |
Experimental Protocols
A detailed description of the methodologies used to obtain the performance data is provided below.
1. UV-Visible Spectroscopy (ASTM D6226)
-
Objective: To determine the maximum UV absorbance wavelength (λmax) of each UV absorber.
-
Procedure: A dilute solution of each UV absorber in a suitable solvent (e.g., cyclohexane) is prepared. The absorbance spectrum is then measured using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-400 nm. The wavelength at which the highest absorbance is recorded is reported as λmax.
2. Accelerated Weathering (ASTM G154)
-
Objective: To evaluate the photostability and performance retention of coatings containing the UV absorbers under simulated weathering conditions.
-
Procedure: Coated panels are placed in a QUV accelerated weathering tester equipped with UVA-340 lamps. The test cycle consists of 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C. The total exposure time is 1000 hours. The percentage loss of the UV absorber is determined by spectroscopic analysis of solvent extracts from the coatings before and after exposure. Gloss retention is measured using a gloss meter at a 60° angle.
3. Color Measurement (ASTM E313)
-
Objective: To quantify the initial color contribution of the UV absorber to the clearcoat.
-
Procedure: The Yellowness Index of the clearcoat formulations is measured using a colorimeter. The measurements are taken on a white background to accurately assess the color imparted by the additive.
4. Thermogravimetric Analysis (TGA)
-
Objective: To assess the volatility of the UV absorbers at elevated temperatures.
-
Procedure: A small sample of each UV absorber is heated in a TGA instrument from room temperature to 200°C at a constant rate of 10°C/min under a nitrogen atmosphere. The percentage weight loss at 150°C is recorded.
5. Adhesion Test (ASTM D3359)
-
Objective: To evaluate the effect of the UV absorber on the adhesion of the coating to the substrate.
-
Procedure: A cross-hatch pattern is cut into the cured coating. A standard pressure-sensitive tape is applied over the pattern and then rapidly removed. The percentage of the coating remaining on the substrate is determined by visual inspection.
Visualized Workflows
Coating Formulation and Testing Workflow
Isobutyl 3,5-diamino-4-chlorobenzoate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive literature review of Isobutyl 3,5-diamino-4-chlorobenzoate, primarily focusing on its well-documented application as a polyurethane curative and exploring its potential, though less substantiated, in the pharmaceutical sector. This document objectively compares its performance with alternative compounds, presenting available experimental data and detailed methodologies to support further research and development.
Core Application: Polyurethane Elastomer Curing Agent
This compound, also known by trade names such as Addolink 1604 and Baytec XL 1604, is an aromatic diamine primarily used as a chain extender and crosslinking agent in the production of high-quality, heat-curing polyurethane (PUR) elastomers. Its key advantages over traditional amine crosslinkers are an extended pot life and the enhancement of mechanical properties in the final elastomer.[1]
Performance Comparison with Alternative Curatives
The performance of this compound is most effectively evaluated in comparison to other commonly used aromatic diamine curatives, such as 4,4'-Methylenebis(2-chloroaniline) (MOCA), Diethyltoluenediamine (DETDA), and Dimethylthiotoluenediamine (DMTDA).
Processing Characteristics:
A significant advantage of this compound is its ability to provide a considerably longer pot life, which is the workable time before the polyurethane mixture begins to gel. Technical data indicates a pot life of approximately 5 to 7 minutes, depending on the prepolymer used.[2] This is noted to be about three times longer than conventional amines like DMTDA, allowing for the casting of larger and more complex parts.[1]
| Curative | Chemical Name | Pot Life | Processing Temperature |
| This compound | This compound | ~ 5 - 7 minutes[2] | 90 - 100 °C[2] |
| MOCA | 4,4'-Methylenebis(2-chloroaniline) | Shorter than this compound | 110 - 120 °C |
| DETDA | Diethyltoluenediamine | Shorter than this compound | Ambient to elevated |
| DMTDA | Dimethylthiotoluenediamine | Significantly shorter than this compound | Ambient to elevated |
Mechanical Properties of Cured Elastomers:
Elastomers cured with this compound are reported to exhibit superior mechanical properties, including increased hardness, tensile strength, tear strength, and elongation at break when compared to those cured with MOCA, DETDA, and DMTDA.[1][3] While specific comparative data is limited in publicly available literature, the qualitative advantages are consistently highlighted in technical documentation.
| Property | This compound | MOCA | DETDA | DMTDA |
| Hardness (Shore A/D) | Harder elastomer formation[1] | Varies | Varies | Varies |
| Tensile Strength | Enhanced[1][3] | Lower than this compound | Lower than this compound | Lower than this compound |
| Tear Strength | Enhanced[1][3] | Lower than this compound | Lower than this compound | Lower than this compound |
| Elongation at Break | Enhanced[1][3] | Lower than this compound | Lower than this compound | Lower than this compound |
A notable high-performance alternative is Vulkollan®, a polyurethane elastomer based on Desmodur® 15 (NDI), which is known for its exceptional mechanical and dynamic load-bearing capacities.
Experimental Protocols
Polyurethane Elastomer Preparation:
A general procedure for preparing a polyurethane elastomer using this compound involves the following steps:
-
Prepolymer Degassing: A polyurethane prepolymer (e.g., one based on toluene diisocyanate (TDI) or methylene diphenyl diisocyanate (MDI)) is degassed under vacuum at an elevated temperature (e.g., 80-90°C) to remove dissolved gases.
-
Curative Melting and Mixing: this compound, a solid at room temperature, is melted at a temperature between 90°C and 100°C.[2] The molten curative is then thoroughly mixed with the degassed prepolymer.
-
Casting: The reactive mixture is poured into a preheated mold.
-
Curing: The cast material is cured in an oven at a specific temperature and for a duration suitable to achieve optimal properties. Post-curing at a lower temperature for an extended period may also be performed to complete the reaction and stabilize the material.
Workflow for Polyurethane Elastomer Synthesis and Testing
Caption: Workflow for the synthesis and mechanical testing of polyurethane elastomers.
Standardized Mechanical Property Testing:
The mechanical properties of the cured polyurethane elastomers should be determined according to ASTM standards to ensure comparability of data:
-
Tensile Strength and Elongation: ASTM D412 (Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension).[4][5][6]
-
Tear Strength: ASTM D624 (Standard Test Method for Tear Strength of Conventional Vulcanized Rubber and Thermoplastic Elastomers).[6][7][8]
-
Hardness: ASTM D2240 (Standard Test Method for Rubber Property—Durometer Hardness).[6][9][10]
-
Density: ASTM D792 (Standard Test Methods for Density and Specific Gravity (Relative Density) of Plastics by Displacement).
Potential Pharmaceutical Applications: An Area for Further Research
While the primary application of this compound is in polymer chemistry, some sources suggest potential antibacterial, antifungal, and herbicidal activities. However, a comprehensive review of publicly available scientific literature reveals a lack of specific studies and quantitative data to substantiate these claims for this particular compound.
Research on structurally related compounds, such as other chlorobenzoate and diaminobenzoic acid derivatives, has shown antimicrobial and herbicidal properties. For instance, various studies have investigated the antimicrobial activity of chlorobenzoic acid derivatives and diaminobenzoic acid derivatives, demonstrating that structural modifications can lead to significant biological activity. Similarly, the herbicidal potential of substituted benzoic acids has been explored.
Due to the absence of specific experimental data (e.g., Minimum Inhibitory Concentration (MIC) values or herbicidal efficacy data) for this compound, a direct comparison with existing pharmaceutical or agrochemical agents is not feasible at this time. This represents a potential area for future research to explore the biological activity of this compound and its derivatives.
References
- 1. Rhein Chemie Addolink 1604 | Elastomer Applications | Diamine Curative [tri-iso.com]
- 2. tri-iso.com [tri-iso.com]
- 3. dokumen.pub [dokumen.pub]
- 4. mecmesin.com [mecmesin.com]
- 5. ASTM D412 - Tensile Testing of Elastomers - STEP Lab [step-lab.com]
- 6. Directory of ASTM Test Methods for Cast Urethane Parts - Plan Tech [plantech.com]
- 7. gallaghercorp.com [gallaghercorp.com]
- 8. How to Perform a Rubber & Elastomer Tear Strength Test - ASTM D624 - ADMET [admet.com]
- 9. plantech.com [plantech.com]
- 10. micomlab.com [micomlab.com]
Spectroscopic Confirmation of Isobutyl 3,5-diamino-4-chlorobenzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for confirming the structure of Isobutyl 3,5-diamino-4-chlorobenzoate against common alternatives, Ethyl 4-aminobenzoate and Butyl 4-aminobenzoate. Detailed experimental protocols and a visual workflow are included to support researchers in their analytical endeavors.
Executive Summary
Spectroscopic analysis is fundamental in the structural elucidation of pharmaceutical compounds. This guide outlines the expected spectroscopic characteristics of this compound using ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By comparing its spectral data with those of structurally related compounds, researchers can unequivocally confirm its identity. While specific peak data for this compound is proprietary and available from chemical suppliers, this guide provides a framework for interpretation and detailed data for comparable molecules.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for this compound and its alternatives.
Table 1: ¹H NMR Data
| Compound | Aromatic Protons (ppm) | -NH₂ Protons (ppm) | Alkyl Protons (ppm) |
| This compound | s, ~7.5-7.8 | br s, ~4.0-5.0 | d, ~3.9 (2H, O-CH₂); m, ~2.0 (1H, CH); d, ~1.0 (6H, 2xCH₃) |
| Ethyl 4-aminobenzoate | d, 7.84 (2H, J=8.8 Hz); d, 6.62 (2H, J=8.8 Hz)[1] | br s, 4.16 (2H)[1] | q, 4.31 (2H, J=7.2 Hz, O-CH₂); t, 1.35 (3H, J=7.2 Hz, CH₃)[1] |
| Butyl 4-aminobenzoate | d, ~7.8 (2H); d, ~6.6 (2H) | br s, ~4.1 (2H) | t, ~4.2 (2H, O-CH₂); m, ~1.6 (2H, CH₂); m, ~1.4 (2H, CH₂); t, ~0.9 (3H, CH₃) |
| Note: Data for this compound is predicted based on its structure. Actual spectra are available from suppliers such as ChemicalBook and Amadis Chemical.[2] |
Table 2: ¹³C NMR Data
| Compound | Aromatic Carbons (ppm) | Carbonyl Carbon (ppm) | Alkyl Carbons (ppm) |
| This compound | ~110-150 | ~166 | ~71 (O-CH₂); ~28 (CH); ~19 (2xCH₃) |
| Ethyl 4-aminobenzoate | 151.0, 131.5, 119.7, 113.7[1] | 166.8[1] | 60.3 (O-CH₂); 14.4 (CH₃)[1] |
| Butyl 4-aminobenzoate | ~151, ~131, ~120, ~113 | ~167 | ~64 (O-CH₂); ~31 (CH₂); ~19 (CH₂); ~14 (CH₃) |
| Note: Data for this compound is predicted based on its structure. Actual spectra are available from suppliers such as ChemicalBook and Amadis Chemical.[2] |
Table 3: IR Spectroscopy Data
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| This compound | ~3400-3200 (two bands) | ~1700 | ~1250 | ~1600, ~1500 |
| Ethyl 4-aminobenzoate | ~3420, ~3340[3] | ~1680[3] | ~1270 | ~1600, ~1510 |
| Butyl 4-aminobenzoate | ~3420, ~3340 | ~1680 | ~1270 | ~1600, ~1510 |
| Note: Data for this compound is predicted based on its structure. Actual spectra are available from suppliers. |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 242/244 (isotope pattern for Cl) | 186/188 ([M-C₄H₈]⁺); 155/157 ([M-C₄H₉O₂]⁺) |
| Ethyl 4-aminobenzoate | 165[4] | 137 ([M-C₂H₄]⁺); 120 ([M-OC₂H₅]⁺); 92 ([M-COOC₂H₅]⁺)[4] |
| Butyl 4-aminobenzoate | 193[5] | 137 ([M-C₄H₈]⁺); 120 ([M-OC₄H₉]⁺); 92 ([M-COOC₄H₉]⁺)[5] |
| Note: Data for this compound is predicted based on its structure and known fragmentation patterns. |
Experimental Protocols
Accurate spectroscopic data acquisition is crucial for reliable structural confirmation. The following are generalized protocols for the key analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the solution is clear and free of particulate matter.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Parameters: Acquire a standard one-pulse proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher, corresponding to the proton frequency.
-
Parameters: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR. A relaxation delay of 2-5 seconds is recommended for quantitative analysis.
-
Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and referenced to the solvent peak.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solid (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background to generate the transmittance or absorbance spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For these compounds, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common choices, often coupled with a liquid chromatograph (LC-MS).
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular ion peak.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.
-
Workflow for Spectroscopic Structure Confirmation
The following diagram illustrates a logical workflow for confirming the structure of a synthesized compound like this compound.
Caption: Workflow for the confirmation of chemical structure.
Conclusion
The structural confirmation of this compound relies on a synergistic approach utilizing multiple spectroscopic techniques. By comparing the obtained ¹H NMR, ¹³C NMR, IR, and MS data with the expected values and the spectra of similar compounds like Ethyl 4-aminobenzoate and Butyl 4-aminobenzoate, researchers can achieve a high degree of confidence in the compound's identity and purity. Adherence to rigorous experimental protocols is paramount for obtaining high-quality, reproducible data.
References
Safety Operating Guide
Proper Disposal of Isobutyl 3,5-diamino-4-chlorobenzoate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Isobutyl 3,5-diamino-4-chlorobenzoate (CAS No. 32961-44-7), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with handling and disposal of this chemical.
I. Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference. This information is critical for understanding the chemical's behavior and potential hazards.
| Property | Value |
| Molecular Formula | C₁₁H₁₅ClN₂O₂ |
| Molecular Weight | 242.7 g/mol |
| Appearance | Yellow to brown powder[1] |
| Melting Point | 86-90 °C[2] |
| Boiling Point | 390.1 ± 37.0 °C (Predicted)[2] |
| Density | 1.252 ± 0.06 g/cm³[1] |
II. Hazard Identification and Safety Precautions
This compound is classified with the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
Harmful to aquatic life with long lasting effects.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
Respiratory protection if dust is generated.
III. Step-by-Step Disposal Protocol
The following protocol outlines the detailed methodology for the safe disposal of this compound.
1. Waste Segregation and Collection:
- Solid Waste:
- Collect any unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable waste container.
- Do not mix with other chemical waste unless compatibility has been confirmed. Incompatible materials include strong oxidizing agents, acids, acetic anhydride, and acid chlorides.
- Contaminated materials such as weighing paper, gloves, and paper towels should also be placed in this container.
- Liquid Waste:
- If the compound is in solution, collect it in a labeled, sealable, and appropriate chemical waste container.
- Indicate the solvent used on the waste label.
2. Container Management:
- Ensure the waste container is made of a material compatible with the chemical.
- The container must be kept closed at all times, except when adding waste.
- Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, irritant, environmentally hazardous).
3. Storage of Waste:
- Store the sealed waste container in a designated hazardous waste accumulation area.
- This area should be well-ventilated, secure, and away from incompatible materials.
4. Disposal Request and Pickup:
- Follow your institution's established procedures for hazardous waste disposal. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.
- Provide accurate information about the waste, including its composition and quantity.
- Arrange for a scheduled pickup by a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.
5. Accidental Spills:
- In the event of a small spill, carefully sweep or vacuum the solid material and place it into the designated hazardous waste container.
- Avoid generating dust.
- For larger spills, evacuate the area and contact your institution's EHS or emergency response team.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Isobutyl 3,5-diamino-4-chlorobenzoate
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for researchers, scientists, and drug development professionals working with Isobutyl 3,5-diamino-4-chlorobenzoate (CAS No. 32961-44-7). The information is compiled to ensure the safe handling of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment.[1][2][3] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and potential splashes that can cause serious eye irritation. |
| Hand Protection | Nitrile or other compatible chemical-resistant gloves. | Prevents skin contact and absorption, which can cause skin irritation.[2][3] |
| Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary for operations that generate significant dust. | Minimizes inhalation of airborne particles that may cause respiratory irritation.[3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.
1. Engineering Controls
-
Always handle this compound in a well-ventilated area.
-
For procedures that may generate dust or aerosols, use a chemical fume hood.[3]
2. Handling Procedures
-
Avoid breathing dust, vapor, mist, or gas.[3]
-
Avoid contact with skin and eyes.[3]
-
Use appropriate tools (e.g., spatulas) to handle the solid material.
-
Wash hands thoroughly after handling, even if gloves were worn.
3. Storage
-
Store in a cool, dry place in a tightly closed container.[3]
-
To prevent oxidative degradation, storage under an inert gas atmosphere (nitrogen or argon) at 2-8°C is recommended.[2]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
-
Contaminated Clothing: Take off immediately all contaminated clothing. Rinse skin with water or shower.[4] Contaminated clothing should be washed before reuse.[5]
Emergency Procedures: Spill and Exposure
Minor Spills (Solid)
-
Restrict access to the area.
-
Wear appropriate PPE as outlined above.
-
Carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[3]
-
Clean the spill area with a suitable solvent and decontaminate surfaces.
In Case of Exposure
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[3]
Caption: Workflow for handling a chemical spill.
References
- 1. Benzoic acid, 3,5-diamino-4-chloro-, 2-methylpropyl ester | C11H15ClN2O2 | CID 118368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 32961-44-7 [smolecule.com]
- 3. 4-Chloro-3,5-diaminobenzoic acid isobutyl ester(32961-44-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. berger-seidle.de [berger-seidle.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
